Product packaging for 5-Chloro-2-methylthiophenol(Cat. No.:CAS No. 18858-06-5)

5-Chloro-2-methylthiophenol

Cat. No.: B096861
CAS No.: 18858-06-5
M. Wt: 158.65 g/mol
InChI Key: CKUHTPJQIPSKFS-UHFFFAOYSA-N
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Description

5-Chloro-2-methylthiophenol is a versatile sulfur-containing aromatic building block critical in advanced organic synthesis. Its primary research value lies in its application as a key intermediate for constructing complex molecules, particularly in the development of agrochemicals and pharmaceuticals . The compound's structure, featuring both a thiol group and chloro-substituent on a methylbenzene ring, allows for further selective functionalization, making it a valuable scaffold in medicinal and crop protection research . In agrochemical research, this compound is employed in the synthesis of certain fungicides and herbicides, where the sulfur-containing moiety can be essential for biological activity . In pharmaceutical research, the reactivity of the thiol group makes it a crucial reagent for developing probes and chemosensors . Thiols are strong nucleophiles and readily undergo reactions such as nucleophilic substitution and Michael addition, which are fundamental mechanisms used in the design of fluorescent and colorimetric detection systems for biologically important molecules . This property makes this compound a valuable compound for researchers developing new analytical methods and studying metabolic pathways involving endogenous thiols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClS B096861 5-Chloro-2-methylthiophenol CAS No. 18858-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylbenzenethiol
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InChI

InChI=1S/C7H7ClS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
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InChI Key

CKUHTPJQIPSKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90293489
Record name 5-chloro-2-methylbenzenethiol
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Molecular Weight

158.65 g/mol
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CAS No.

18858-06-5
Record name 5-Chloro-2-methylbenzenethiol
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18858-06-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methylthiophenol (also known as 5-Chloro-2-methylbenzenethiol), a key chemical intermediate in the fields of pharmaceutical synthesis and fine chemicals. This document outlines its physicochemical properties, potential synthetic routes, key chemical reactions, and essential safety information, tailored for a scientific audience.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic thiol notable for its utility as a building block in organic synthesis.[1] Its structure, featuring a chlorine atom, a methyl group, and a reactive thiol group on a benzene ring, provides a unique profile for constructing more complex molecules.[1][2] The compound typically appears as a colorless to pale yellow liquid with a characteristic thiol odor.[2][3] It exhibits good solubility in common organic solvents like ethanol and ether, but has limited solubility in water.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18858-06-5[2][3]
Molecular Formula C₇H₇ClS[2][3]
Molecular Weight 158.64 g/mol [2][3]
Appearance Colorless to light yellow liquid[2][3]
Predicted pKa 6.05 ± 0.48[3]

Note: Experimental data for boiling point, melting point, density, and specific spectral data are not consistently available in public literature. Researchers should refer to the certificate of analysis from their specific supplier.

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common and established method for creating thiophenols is through the reduction of the corresponding benzenesulfonyl chloride. This two-step process is a staple in organic synthesis for its reliability and good yields.

Experimental Protocol: Synthesis via Reduction of Sulfonyl Chloride (Analogous Method)

This protocol is based on the general method for preparing thiophenols and should be adapted and optimized for the specific substrate.

Step 1: Preparation of 5-Chloro-2-methylbenzenesulfonyl Chloride The starting material, 4-chloro-2-methylaniline, would first be converted to its corresponding diazonium salt. This is followed by a sulfochlorination reaction, typically using sulfur dioxide in the presence of a copper catalyst, to yield 5-chloro-2-methylbenzenesulfonyl chloride.

Step 2: Reduction to this compound The purified sulfonyl chloride is then reduced to the target thiophenol.

  • Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer and placed in an ice-salt bath to maintain a temperature of -5°C to 0°C.

  • Reagents: Cracked ice is added to the flask, followed by the slow, careful addition of concentrated sulfuric acid. The previously synthesized 5-chloro-2-methylbenzenesulfonyl chloride is introduced while maintaining the low temperature.

  • Reduction: Zinc dust is added portion-wise at a slow rate to control the exothermic reaction, ensuring the temperature does not rise above 0°C. This step is critical for achieving high yields.

  • Work-up: After the addition of zinc is complete, the ice bath is removed, and the mixture is heated to facilitate the completion of the reduction. The resulting thiophenol is then isolated via steam distillation.

  • Purification: The distilled product is separated from the aqueous layer, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation to yield the final product.[5]

G General Workflow for Thiophenol Synthesis cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Reduction and Purification start Start with 4-Chloro-2-methylaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization sulfochlorination Sulfochlorination (SO₂, CuCl₂) diazotization->sulfochlorination intermediate Isolate 5-Chloro-2-methyl- benzenesulfonyl chloride sulfochlorination->intermediate reduction Reduction (Zinc Dust, H₂SO₄, <0°C) intermediate->reduction workup Reaction Work-up & Steam Distillation reduction->workup purification Drying & Vacuum Distillation workup->purification end_product Final Product: This compound purification->end_product G Workflow for Arylboronic Acid Synthesis start Start: This compound (under inert atmosphere) grignard 1. Add Mg turnings, I₂ (cat.) 2. Add substrate solution in THF 3. Reflux to form Grignard Reagent start->grignard borylation Transfer Grignard Reagent via cannula to: Trimethyl Borate in THF at -78°C grignard->borylation hydrolysis 1. Warm to Room Temp 2. Quench with aq. NH₄Cl or HCl borylation->hydrolysis extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) hydrolysis->extraction purification 1. Dry organic layer (MgSO₄) 2. Filter & Concentrate 3. Recrystallize extraction->purification product Final Product: (5-chloro-2-(methylthio)phenyl)boronic acid purification->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-methylthiophenol

This technical guide provides a comprehensive overview of the physical, chemical, and functional properties of this compound (CAS No. 18858-06-5). It is intended for professionals in research and development, particularly those in the pharmaceutical and fine chemical industries. This document details the compound's characteristics, potential applications, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is an organic compound characterized by a benzene ring substituted with a thiol (-SH), a chlorine atom, and a methyl group.[1] This structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] Under standard conditions, it typically appears as a colorless to pale yellow liquid with a distinct thiol odor.[1][2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 18858-06-5[2][4]
Molecular Formula C₇H₇ClS[1][2][3][5]
Molecular Weight 158.64 - 158.65 g/mol [1][2][3][5][6]
Appearance Colorless to light yellow liquid[1][7][2][3]
Boiling Point 114-117 °C at 17 Torr[3][8]
Density ~1.217 g/cm³ (Predicted)[3][8]
pKa 6.05 ± 0.48 (Predicted)[2][8]
Flash Point 89.4 °C[3][9]
Vapor Pressure 0.107 mmHg at 25°C[3][9]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1][7]

Synthesis and Reactivity

As a functionalized thiophenol, this compound serves as a versatile building block.[6] The thiol group can act as a potent nucleophile, while the aromatic ring can undergo further substitution, making it a key intermediate for constructing more complex molecules.[1]

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of thiophenols from their corresponding sulfonamides, based on established chemical literature. This specific example illustrates the conversion of 2-methyl-5-chloro benzsulfamide to this compound.[10]

Objective: To synthesize this compound.

Materials:

  • 2-methyl-5-chloro benzsulfamide (0.05 mol, 10.3 g)[10]

  • Potassium formate (0.25 mol, 21.0 g)[10]

  • 10% Hydrochloric acid solution

  • Reaction vessel suitable for heating to 200 °C

  • Distillation apparatus

Methodology:

  • Combine 10.3 g of 2-methyl-5-chloro benzsulfamide and 21.0 g of potassium formate in a suitable reaction vessel.[10]

  • Heat the mixture to 200 °C and maintain this temperature for 5 hours. During the reaction, water generated in the process should be allowed to steam off.[10]

  • After the 5-hour reaction period, cool the reaction mixture to 80 °C.[10]

  • Carefully acidify the mixture by adding a 10% solution of hydrochloric acid until the pH of the solution reaches 2.[10]

  • Isolate the final product, this compound, via rectification (distillation).[10]

Expected Outcome: This procedure is expected to yield the target thiophenol. The patent document reports a transformation efficiency of 61.4% and a final yield of 60.9% for a similar compound.[10]

G cluster_synthesis Synthesis Protocol Workflow start Combine Reactants: 2-methyl-5-chloro benzsulfamide + Potassium Formate heat Heat to 200°C for 5 hours (Remove water vapor) start->heat cool Cool mixture to 80°C heat->cool acidify Acidify with 10% HCl to pH 2 cool->acidify purify Purify via Rectification acidify->purify end_product Final Product: This compound purify->end_product

Caption: A flowchart of the synthesis protocol for this compound.

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[6]

  • Pharmaceutical Synthesis: Its structure is a valuable scaffold for developing new drug candidates. By modifying its molecular structure, researchers can create derivatives with potential antibacterial, anti-inflammatory, or anti-tumor activities.[7] The sulfur atom is often critical for the molecule's interaction with biological targets.

  • Materials Science: The unique properties imparted by the thiophenol group can be leveraged in the creation of functional materials. It can be introduced into the molecular structure of materials to confer special electrical or optical properties, such as in the synthesis of conductive polymers.[7]

G cluster_workflow Role in Research & Development A This compound (Building Block) B Organic Synthesis (e.g., Nucleophilic Substitution, Coupling Reactions) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (Biological Activity) C->D E Identification of Lead Compounds (e.g., Anti-inflammatory, Anti-tumor) D->E

Caption: Workflow illustrating the use of the compound in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are crucial due to the potential hazards associated with this compound.

Hazard Identification

The compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[2]

Recommended Handling and Storage
  • Handling: Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling and do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[7] Keep the container tightly closed and store locked up.[7][2] It should be stored separately from incompatible materials such as oxidizing agents.[7]

This guide is intended to provide detailed technical information and should be used in conjunction with a formal Safety Data Sheet (SDS) provided by the supplier.

References

5-Chloro-2-methylthiophenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-methylthiophenol, also known as 5-chloro-2-methylbenzenethiol, is an organosulfur compound of significant interest in the fields of pharmaceutical synthesis and fine chemical manufacturing. Its molecular structure, featuring a benzene ring substituted with chloro, methyl, and thiol functional groups, makes it a versatile intermediate for the construction of more complex molecules.[1] This technical guide provides a comprehensive summary of its chemical identity, properties, and synthetic applications based on available data.

Molecular Structure and Chemical Identity

This compound is characterized by a thiol (-SH) group positioned ortho to a methyl group and meta to a chlorine atom on a benzene ring.

Chemical Formula: C H ClS

Canonical SMILES: CC1=C(C=C(C=C1)Cl)S

InChI Key: CKUHTPJQIPSKFS-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is typically a colorless to light yellow liquid with a distinct thiol odor.[2] It exhibits good solubility in organic solvents, with limited solubility in water.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 18858-06-5[2]
Molecular Weight 158.643 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 114-117 °C @ 17 Torr
Density 1.217 ± 0.06 g/cm³
pKa (Predicted) 6.05 ± 0.48[2]
Flash Point 89.4 °C

Table 2: Spectroscopic Data Summary

TechniqueData
¹H NMR Specific, verified experimental data is not readily available in the public domain.
¹³C NMR Specific, verified experimental data is not readily available in the public domain.
FT-IR Specific, verified experimental data is not readily available in the public domain.
Mass Spectrometry Specific, verified experimental data is not readily available in the public domain.

Note: While many chemical suppliers indicate the availability of spectroscopic data, the actual experimental data (peak shifts, frequencies, and fragmentation patterns) for this compound is not present in the surveyed public literature. Researchers should obtain certificates of analysis from suppliers for verified data.

Synthesis and Reactivity

Experimental Protocols

Detailed, step-by-step experimental protocols for the industrial or laboratory synthesis of this compound are not widely published in the available literature. However, a plausible synthetic route can be conceptualized starting from a known precursor, 5-chloro-2-methyl aniline. The synthesis of this aniline from 4-chloro-2-nitro-toluene via reduction is a documented process.[3] The subsequent conversion of the aniline to the thiophenol could likely be achieved through a diazotization reaction followed by treatment with a sulfur-containing reagent, such as potassium ethyl xanthate (a modification of the Leuckart thiophenol reaction).

Below is a logical workflow diagram illustrating this proposed synthetic pathway.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_diazotization Diazotization cluster_sulfur_addition Sulfur Introduction cluster_final Final Product 4_chloro_2_nitro 4-Chloro-2-nitrotoluene 5_chloro_2_methyl 5-Chloro-2-methylaniline 4_chloro_2_nitro->5_chloro_2_methyl Reduction (e.g., Na2S/NH4Cl) diazonium_salt Diazonium Salt Intermediate 5_chloro_2_methyl->diazonium_salt 1. NaNO2, HCl xanthate_intermediate Xanthate Ester Intermediate diazonium_salt->xanthate_intermediate 2. Potassium Ethyl Xanthate final_product This compound xanthate_intermediate->final_product 3. Hydrolysis

Caption: Proposed synthesis workflow for this compound.

Reactivity and Applications

The primary utility of this compound lies in its role as a reactive intermediate. The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation reactions. These characteristics make it a valuable building block for introducing the 5-chloro-2-methylphenylthio moiety into larger molecules.

This compound is particularly sought after in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). While specific drug synthesis pathways involving this exact molecule are proprietary, thiophenol derivatives in general are crucial for developing new chemical entities with potential therapeutic activities, including antibacterial, anti-inflammatory, or anti-tumor properties.[1]

The diagram below illustrates the central role of this compound as a precursor in various synthetic transformations.

G cluster_reactions Synthetic Pathways cluster_products Product Classes Core This compound Alkylation S-Alkylation Core->Alkylation R-X Acylation S-Acylation Core->Acylation RCOCl Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Core->Coupling Ar-X, Pd catalyst Oxidation Oxidation Core->Oxidation [O] Thioethers Aryl Thioethers Alkylation->Thioethers Thioesters Aryl Thioesters Acylation->Thioesters Diaryl_Sulfides Diaryl Sulfides Coupling->Diaryl_Sulfides Sulfoxides Sulfoxides / Sulfones Oxidation->Sulfoxides

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-methylthiophenol, a key intermediate in the pharmaceutical and fine chemical industries. This document details established methodologies, providing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound, also known as 5-chloro-2-methylbenzenethiol, is a substituted thiophenol derivative with the chemical formula C₇H₇ClS. Its unique molecular structure, featuring a chlorine atom and a methyl group on the benzene ring, makes it a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The thiol group provides a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures.

Synthesis Pathways

Two principal synthetic routes for the preparation of this compound are detailed below:

  • Reduction of 2-Methyl-5-chlorobenzenesulfonyl Chloride: This is a widely applicable method for the synthesis of aryl thiols. The process involves the initial formation of a sulfonyl chloride from a suitable precursor, followed by its reduction to the corresponding thiophenol.

  • Diazotization of 5-Chloro-2-methylaniline: This classic method in aromatic chemistry involves the conversion of an aniline derivative into a diazonium salt, which is then reacted with a sulfur-containing reagent to yield the desired thiophenol.

Pathway 1: Reduction of 2-Methyl-5-chlorobenzenesulfonyl Chloride

This pathway commences with the chlorosulfonation of a suitable toluene derivative to generate the key intermediate, 2-methyl-5-chlorobenzenesulfonyl chloride, which is subsequently reduced to the target compound.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride

A common starting material for this route is p-nitrotoluene, which undergoes chlorosulfonation to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

Experimental Protocol:

Based on the procedure described in patent CN107805212B[5]:

  • Dissolve p-nitrotoluene in an organic solvent (e.g., chlorobenzene, dichloromethane, or trichloromethane).

  • Add chlorosulfonic acid (1.2-1.5 equivalents by weight relative to p-nitrotoluene) to the solution.

  • Stir the reaction mixture at a controlled temperature, typically between 100-150°C.

  • Upon completion of the reaction, carefully quench the reaction mixture by adding water (0.3-0.4 times the volume of the organic solvent).

  • Wash the organic phase with water (2-3 times), separate the layers, and concentrate the organic phase to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Reduction of the Nitro Group and Formation of 2-Methyl-5-chlorobenzenesulfonamide

The nitro group of 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to an amino group, which can then be converted to the sulfonamide. While the direct reduction of the sulfonyl chloride to the thiophenol is the primary goal, some patented procedures describe the formation of the sulfonamide as an intermediate.

Step 3: Reduction of 2-Methyl-5-chlorobenzenesulfonyl Chloride to this compound

A general and effective method for the reduction of arylsulfonyl chlorides to thiophenols involves the use of a reducing agent such as zinc dust in an acidic medium.

Experimental Protocol (Adapted from Organic Syntheses for Thiophenol): [6]

  • Prepare a mixture of cracked ice and concentrated sulfuric acid in a round-bottomed flask, maintaining the temperature at or below 0°C.

  • Gradually add 2-methyl-5-chlorobenzenesulfonyl chloride to the cold acid mixture with stirring.

  • Add zinc dust portion-wise, ensuring the temperature does not rise above 0°C.

  • After the addition is complete, continue stirring at low temperature for approximately one hour.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the solution becomes clear.

  • The this compound can be isolated by steam distillation, followed by separation of the organic layer, drying, and distillation under reduced pressure.

Quantitative Data for Pathway 1:

StepStarting MaterialKey ReagentsReaction ConditionsProductYieldPurityReference
1. Chlorosulfonationp-NitrotolueneChlorosulfonic acid100-150°C2-Methyl-5-nitrobenzenesulfonyl chloride--CN107805212B[5]
2. Reduction of Sulfonyl Chloride2-Methyl-5-chlorobenzenesulfonyl chlorideZinc dust, Sulfuric acid0°C to refluxThis compoundHigh-Adapted from[6]

Note: Specific yield and purity data for each step in the synthesis of this compound via this route were not explicitly available in the searched literature and are indicated as "-". The yield for the reduction of benzenesulfonyl chlorides is generally high.

Reaction Workflow for Pathway 1:

G p_nitrotoluene p-Nitrotoluene sulfonyl_chloride_intermediate 2-Methyl-5-nitrobenzenesulfonyl Chloride p_nitrotoluene->sulfonyl_chloride_intermediate Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid amino_sulfonyl_chloride 2-Amino-5-chlorobenzenesulfonyl Chloride sulfonyl_chloride_intermediate->amino_sulfonyl_chloride Nitro Group Reduction reduction_step1 Reduction (e.g., H₂/Catalyst) final_product This compound amino_sulfonyl_chloride->final_product Sulfonyl Chloride Reduction reduction_step2 Reduction (e.g., Zn/H₂SO₄)

Caption: Synthesis of this compound via reduction of a sulfonyl chloride intermediate.

Pathway 2: Diazotization of 5-Chloro-2-methylaniline

This pathway utilizes the versatile diazonium salts as intermediates. The starting material, 5-chloro-2-methylaniline, is first synthesized and then converted to the target thiophenol.

Step 1: Synthesis of 5-Chloro-2-methylaniline

5-Chloro-2-methylaniline can be prepared by the reduction of 4-chloro-2-nitrotoluene.

Experimental Protocol:

Based on the procedure described in patent CN102234235A:[7]

  • Prepare an aqueous solution of a polysulfide (e.g., sodium polysulfide).

  • Add an ammonium salt (e.g., ammonium chloride) to the solution and heat to a temperature between 30-105°C.

  • Dropwise, add 4-chloro-2-nitrotoluene to the reaction mixture.

  • After the reaction is complete, separate the organic phase, wash it to neutrality, and distill under reduced pressure to obtain 5-chloro-2-methylaniline.

Step 2: Diazotization of 5-Chloro-2-methylaniline and Conversion to this compound

The amino group of 5-chloro-2-methylaniline is converted to a diazonium salt, which is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis.

Experimental Protocol (General Procedure):

  • Dissolve 5-chloro-2-methylaniline in an acidic solution (e.g., aqueous HCl) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt, maintaining the low temperature.

  • In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.

  • Slowly add the cold diazonium salt solution to the xanthate solution.

  • Allow the reaction to warm to room temperature and then heat to effect the decomposition of the intermediate and formation of the thiophenol.

  • The product can be isolated by extraction and purified by distillation.

Quantitative Data for Pathway 2:

StepStarting MaterialKey ReagentsReaction ConditionsProductYieldPurityReference
1. Reduction4-Chloro-2-nitrotoluenePolysulfide, Ammonium salt30-105°C5-Chloro-2-methylanilineHigh-CN102234235A[7]
2. Diazotization and Thiolation5-Chloro-2-methylanilineSodium nitrite, HCl, Potassium ethyl xanthate0-5°C to refluxThis compound--General Method

Note: Specific yield and purity data for each step in the synthesis of this compound via this route were not explicitly available in the searched literature and are indicated as "-".

Reaction Workflow for Pathway 2:

G nitrotoluene 4-Chloro-2-nitrotoluene aniline 5-Chloro-2-methylaniline nitrotoluene->aniline Reduction reduction Reduction diazonium_salt Diazonium Salt Intermediate aniline->diazonium_salt Diazotization diazotization Diazotization (NaNO₂, HCl) final_product This compound diazonium_salt->final_product Thiolation thiolation Thiolation (e.g., Xanthate)

Caption: Synthesis of this compound via diazotization of an aniline precursor.

Alternative Pathway: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal isomerization of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[1][2][3][4] The S-aryl thiocarbamate can then be hydrolyzed to the corresponding thiophenol. This method provides a route from phenols to thiophenols.

Conceptual Workflow:

  • Formation of O-(5-chloro-2-methylphenyl) dialkylthiocarbamate: 5-Chloro-2-methylphenol would be reacted with a dialkylthiocarbamoyl chloride in the presence of a base.

  • Newman-Kwart Rearrangement: The resulting O-aryl thiocarbamate would be heated to high temperatures (typically 200-300°C) to induce the rearrangement to the S-aryl isomer.

  • Hydrolysis: The S-(5-chloro-2-methylphenyl) dialkylthiocarbamate would be hydrolyzed under basic conditions to yield this compound.

While this pathway is mechanistically sound, its practical application for the synthesis of this compound would depend on the availability and synthesis of the starting phenol and the optimization of the high-temperature rearrangement step to avoid side reactions.

Logical Relationship for the Newman-Kwart Rearrangement:

G phenol 5-Chloro-2-methylphenol o_aryl O-Aryl Thiocarbamate phenol->o_aryl Thiocarbamoylation thiocarbamoylation Thiocarbamoylation s_aryl S-Aryl Thiocarbamate o_aryl->s_aryl Rearrangement rearrangement Newman-Kwart Rearrangement (Heat) final_product This compound s_aryl->final_product Hydrolysis hydrolysis Hydrolysis

Caption: Conceptual workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Conclusion

This technical guide has outlined the primary synthetic pathways to this compound, providing a foundation for its preparation in a laboratory or industrial setting. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product. The reduction of 2-methyl-5-chlorobenzenesulfonyl chloride and the diazotization of 5-chloro-2-methylaniline represent robust and well-established methods for the synthesis of this important chemical intermediate. Further research into the application of the Newman-Kwart rearrangement could provide a valuable alternative approach.

References

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Versatile Thiophenol

5-Chloro-2-methylthiophenol (CAS No. 18858-06-5) is a vital intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its unique molecular structure, featuring a chlorinated benzene ring functionalized with both a methyl and a thiol group, offers a versatile platform for constructing complex molecules.[2] However, this reactivity, coupled with the characteristic hazards of thiophenols, necessitates a robust and nuanced understanding of its safe handling. This guide moves beyond generic safety protocols to provide a deep, scientifically-grounded framework for working with this compound, ensuring both personal safety and experimental integrity.

Chapter 1: Understanding the Inherent Hazard Profile

A thorough risk assessment begins with a comprehensive understanding of the substance's intrinsic properties and associated hazards.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior under various laboratory conditions and ensuring appropriate handling measures are in place.

PropertyValueSource
Molecular Formula C₇H₇ClS[3]
Molecular Weight 158.65 g/mol [4]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 229.1 °C at 760 mmHg[4]
Flash Point 89.4 °C[1]
Density 1.217 g/cm³[4]
Vapor Pressure 0.107 mmHg at 25°C[1][5]
pKa 6.05 ± 0.48 (Predicted)[3]
Solubility Low solubility in water; soluble in many organic solvents.[2][6]

Note: Some properties are predicted and should be used as a guide.

Toxicological Hazards and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the need for stringent engineering controls and personal protective equipment to minimize exposure. The characteristic pungent odor of thiophenols, while unpleasant, can serve as an early warning of exposure, although olfactory fatigue can occur.

Chapter 2: Proactive Safety: Engineering Controls and Personal Protective Equipment

The cornerstone of safe handling is a multi-layered approach, starting with robust engineering controls and supplemented by appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is critical for preventing the inhalation of vapors and containing the malodorous nature of the compound.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, appropriate PPE is essential for protecting against accidental exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

  • Skin Protection:

    • Gloves: Due to the lack of specific glove breakthrough data for this compound, a cautious approach is warranted. Based on data for similar chlorinated and aromatic compounds, the following recommendations are made:

      • Nitrile gloves may offer splash protection but are not recommended for prolonged contact.[7] If nitrile gloves are used, they should be of a sufficient thickness (at least 8-10 mils) and changed immediately upon any sign of contamination.

      • Neoprene or Butyl rubber gloves are generally recommended for handling chlorinated solvents and aromatic compounds and are a more robust choice for extended work.[7]

      • It is imperative to consult the glove manufacturer's specific chemical resistance data for the gloves being used.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Protective Clothing: For larger quantities or procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls made of a chemically resistant material.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Chapter 3: In the Laboratory: Best Practices for Handling and Storage

Adherence to strict protocols during handling and storage is critical for preventing accidents and ensuring the integrity of the compound.

Prudent Handling Practices
  • Avoid Inhalation, Ingestion, and Skin Contact: This is the fundamental principle of safe chemical handling.

  • Use in a Well-Ventilated Area: As emphasized, all work must be conducted in a chemical fume hood.

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, which could be an ignition source.

  • Odor Control: The potent odor of thiophenols requires proactive management. Keep containers tightly sealed when not in use. A nearby beaker of bleach solution can help to neutralize minor odors on equipment or surfaces.

Storage with Foresight: Ensuring Stability and Safety

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

  • Container: Keep the container tightly closed to prevent the escape of vapors and protect from atmospheric moisture and oxygen.

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and acids.[8] Contact with these substances can lead to vigorous or explosive reactions.

Chapter 4: Reactivity and Decomposition: Understanding the Chemical's Behavior

A deeper understanding of the reactivity of this compound is essential for designing safe experiments and anticipating potential hazards.

Chemical Reactivity
  • Acidity: The thiol group is acidic, with a predicted pKa of around 6.05.[3] This is more acidic than the corresponding phenol due to the weaker S-H bond. The presence of the electron-withdrawing chlorine atom further increases its acidity compared to unsubstituted thiophenol.[9]

  • Nucleophilicity: The corresponding thiophenolate anion is a potent nucleophile and will readily undergo alkylation and other nucleophilic reactions.[10]

  • Oxidation: Thiols can be easily oxidized to disulfides, especially in the presence of a base and oxygen.[10]

  • Incompatibilities:

    • Strong Oxidizing Agents: Reacts vigorously, potentially leading to fire or explosion.

    • Strong Bases: Can deprotonate the thiol, forming the thiophenolate which may be more reactive.

    • Acids: While generally stable, strong acids could potentially catalyze decomposition or other reactions.

Hazardous Decomposition

Thermal decomposition of chlorinated thiophenols can generate toxic and hazardous products. Studies on related compounds indicate that at elevated temperatures (500-700 °C), decomposition can lead to the formation of polychlorinated dibenzothiophenes and polychlorinated thianthrenes, which are toxic pollutants.[11] Combustion may also produce toxic gases such as carbon monoxide, sulfur oxides, and hydrogen chloride.

Chapter 5: Emergency Preparedness: Spill and Exposure Response

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

A tiered response is necessary depending on the size and nature of the spill.

Minor Spill (contained within a fume hood):

  • Alert others: Inform personnel in the immediate area.

  • Don appropriate PPE: Including respirator, chemical-resistant gloves, and eye protection.

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Neutralize odor: Activated charcoal can be used to adsorb vapors and reduce the odor.[9]

  • Clean up: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiol and neutralize the odor. Follow with a soap and water wash.

Major Spill (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate the area: Close the laboratory doors and prevent entry.

  • Call for help: Contact your institution's emergency response team and provide them with the details of the spill.

  • Ventilate (if safe to do so): If possible and safe, increase ventilation to the area.

Chapter 6: Responsible Disposal: Environmental Stewardship

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

Waste Segregation and Collection
  • Halogenated Organic Waste: this compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container for halogenated organic liquids.

  • Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and paper towels, should be collected in a separate, labeled container for solid hazardous waste. To minimize odor, these materials can be placed in a sealed plastic bag before being put into the waste container.

Disposal Procedures
  • Never dispose of down the drain or in the regular trash.

  • Follow institutional guidelines: All waste must be disposed of in accordance with your institution's and local environmental regulations.

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Diagrams and Workflows

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Work Exclusively in Fume Hood prep3->handling1 handling2 Keep Container Tightly Sealed handling1->handling2 handling3 Grounding for Large Transfers handling2->handling3 cleanup1 Segregate Halogenated Waste handling3->cleanup1 cleanup2 Decontaminate Glassware with Bleach Solution cleanup1->cleanup2 cleanup3 Dispose of PPE in Labeled Waste cleanup2->cleanup3

G cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs minor1 Alert Personnel spill->minor1 Small & Contained major1 Evacuate Immediately spill->major1 Large or Uncontained minor2 Don PPE (incl. Respirator) minor1->minor2 minor3 Contain with Absorbent minor2->minor3 minor4 Collect Waste minor3->minor4 minor5 Decontaminate with Bleach minor4->minor5 major2 Isolate the Area major1->major2 major3 Call Emergency Response major2->major3

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with this valuable chemical and foster a culture of safety and scientific excellence.

References

Solubility of 5-Chloro-2-methylthiophenol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methylthiophenol in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol to enable researchers to determine precise solubility values.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter for any compound used in research and development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous solution. Understanding the solubility of this compound is essential for various applications, including:

  • Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which can significantly impact reaction rates and yields.

  • Purification Processes: Techniques such as crystallization and chromatography rely on differences in solubility to separate a compound from impurities.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key factor in developing stable and effective formulations.

Qualitative Solubility Profile of this compound

Based on available chemical information, this compound, a substituted aromatic thiol, is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water. This is consistent with the "like dissolves like" principle, where a predominantly nonpolar aromatic compound will dissolve well in other organic solvents.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Ethanol, MethanolGoodThe thiol group can participate in hydrogen bonding with the hydroxyl group of the alcohol, and the overall molecule has sufficient organic character to be solvated.[1]
Polar Aprotic Acetone, EtherGoodThe polarity of these solvents is sufficient to interact with the polarizable aromatic ring and the thiol group, while the nonpolar components of the solvent can solvate the rest of the molecule.[1]
Nonpolar Toluene, HexaneModerate to GoodThe aromatic ring of this compound suggests good interaction with aromatic solvents like toluene. Solubility in highly nonpolar solvents like hexane may be more limited but is expected to be higher than in water.
Chlorinated DichloromethaneGoodThe presence of a chlorine atom in both the solute and solvent suggests favorable dipole-dipole interactions, leading to good solubility.
Aqueous WaterPoorThe hydrophobic nature of the chlorinated methyl-substituted benzene ring dominates the molecule's properties, leading to low miscibility with water.[1][2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the equilibrium solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Screw-capped vials

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the chosen solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to conduct preliminary tests to determine the minimum time required to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle by stopping the agitation for a short period.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Continue drying until all the solvent has evaporated and a constant weight of the solid residue is achieved.

    • Accurately weigh the evaporation dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) x 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G A Weigh excess this compound B Add to a known volume of organic solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C Reach Equilibrium D Allow solid to settle C->D E Withdraw a known volume of supernatant D->E F Filter through a syringe filter into a pre-weighed dish E->F G Evaporate solvent completely F->G H Weigh the dried solute G->H I Calculate Solubility (g/100mL or mol/L) H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylthiophenol is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and known biological activities of its derivatives. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its physical and spectroscopic data. Furthermore, this guide illustrates the potential mechanisms of action for its derivatives, offering insights for future research and drug development endeavors.

Introduction

This compound, also known as 5-chloro-2-methylbenzenethiol, is an aromatic thiol featuring a chlorine atom and a methyl group on the benzene ring.[1][2] Its unique substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[3][4] The thiol group is a key functional moiety, enabling a variety of chemical transformations, including nucleophilic substitutions and oxidations.[1] Derivatives of this compound have garnered significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[5][6] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18858-06-5[7]
Molecular Formula C₇H₇ClS[7]
Molecular Weight 158.65 g/mol [4]
Appearance Colorless to light yellow liquid[1][7]
Boiling Point 114-117 °C at 17 TorrNot explicitly cited
Density 1.217 g/cm³ (predicted)Not explicitly cited
pKa 6.05 ± 0.48 (predicted)[7]
Solubility Soluble in organic solvents, limited solubility in water[1]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride. An alternative conceptual approach is via the Sandmeyer reaction from the corresponding aniline.

Synthesis from 2-methyl-5-chlorobenzsulfamide

A method for the preparation of 2-methyl-5-chloro thiophenol is described in Chinese patent CN101709045A.[8] This method involves the reaction of 2-methyl-5-chloro benzsulfamide with potassium formate.

Experimental Protocol:

  • Combine 10.3 g (approximately 0.05 mol) of 2-methyl-5-chloro benzsulfamide with 21.0 g (approximately 0.25 mol) of potassium formate in a reaction vessel.[8]

  • Heat the mixture to 200 °C and maintain the reaction for 5 hours, allowing for the removal of water generated during the reaction.[8]

  • After the reaction is complete, cool the mixture to 80 °C.[8]

  • Adjust the pH of the reaction solution to 2 by adding a 10% mass concentration of dilute hydrochloric acid.[8]

  • Purify the product by rectification to obtain 5.1 g of 2-methyl-5-chloro thiophenol.[8]

Chemical Reactivity and Behavior

The chemical behavior of this compound is primarily dictated by the thiol (-SH) group and the substituted aromatic ring.

Nucleophilic Substitution Reactions

The thiol group is nucleophilic and can readily participate in substitution reactions with various electrophiles.[1] The thiolate anion, formed under basic conditions, is an even more potent nucleophile.

General Experimental Protocol for Nucleophilic Substitution:

Note: This is a general protocol and may require optimization for specific substrates.

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Add a base (e.g., triethylamine, potassium carbonate, or sodium hydride; 1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate.

  • Slowly add the electrophile (1.0-1.2 equivalents) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the electrophile. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation Reactions

The thiol group of this compound can be oxidized to various oxidation states, including disulfides, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions.

Conceptual Workflow for Oxidation:

Oxidation_Workflow Thiophenol This compound (R-SH) Disulfide Disulfide (R-S-S-R) Thiophenol->Disulfide Mild Oxidant (e.g., I₂, air) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiophenol->Sulfenic_Acid Controlled Oxidation Sulfinic_Acid Sulfinic Acid (R-SO2H) Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfonic_Acid Sulfonic Acid (R-SO3H) Sulfinic_Acid->Sulfonic_Acid Strong Oxidation

Caption: Oxidation states of this compound.

Spectroscopic Data

As of the time of this guide, detailed, publicly available spectroscopic data (NMR, IR, MS) specifically for this compound is limited. Spectroscopic data for the isomeric compound 5-Chloro-2-methylphenol is available and can be used for comparative purposes, keeping in mind the difference in the functional group (hydroxyl vs. thiol).[9][10][11][12] Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Biological Activity of Derivatives

While information on the biological activity of this compound itself is scarce, its derivatives, particularly those incorporating a thiophene or substituted thiophenyl moiety, have been investigated for their potential as antimicrobial and anticancer agents.[5][6][13][14][15][16][17][18][19][20][21]

Antimicrobial Activity

Thiophenol and thiophene derivatives have been shown to exhibit antibacterial activity against a range of bacteria, including drug-resistant strains.[5][14][22] The proposed mechanisms of action often involve the disruption of essential cellular processes.

Potential Antimicrobial Mechanisms of Thiophenol Derivatives:

Antimicrobial_Mechanisms cluster_mechanisms Potential Antimicrobial Mechanisms of Thiophenol Derivatives cluster_consequences Cellular Consequences Thiophenol_Derivative Thiophenol Derivative Membrane_Permeabilization Increased Membrane Permeabilization Thiophenol_Derivative->Membrane_Permeabilization FtsZ_Inhibition Inhibition of FtsZ Polymerization Thiophenol_Derivative->FtsZ_Inhibition MBL_Inhibition Inhibition of Metallo- β-Lactamases (MBLs) Thiophenol_Derivative->MBL_Inhibition Redox_Disruption Disruption of Thiol-Dependent Redox Homeostasis Thiophenol_Derivative->Redox_Disruption Bacterial_Cell_Death Bacterial Cell Death Membrane_Permeabilization->Bacterial_Cell_Death Cell_Division_Inhibition Inhibition of Cell Division FtsZ_Inhibition->Cell_Division_Inhibition Antibiotic_Sensitization Re-sensitization to β-lactam Antibiotics MBL_Inhibition->Antibiotic_Sensitization Redox_Disruption->Bacterial_Cell_Death Cell_Division_Inhibition->Bacterial_Cell_Death Antibiotic_Sensitization->Bacterial_Cell_Death

Caption: Potential antimicrobial mechanisms of thiophenol derivatives.

One proposed mechanism involves the inhibition of the bacterial cell division protein FtsZ, leading to a failure in cell division and eventual cell death.[5] Another potential target is the bacterial cell membrane, where these compounds may increase permeability, leading to leakage of cellular contents.[14] Furthermore, some thiol-containing compounds have been shown to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics, thereby re-sensitizing resistant bacteria to these drugs.[21] Disruption of the thiol-dependent redox homeostasis in bacteria is another plausible antibacterial strategy.[19]

Anticancer Activity

Thiophene and thiophenol derivatives have also been explored for their anticancer properties.[6][13][15][16][17] The mechanisms of action are diverse and can involve the inhibition of key enzymes and cellular processes involved in cancer cell proliferation and survival.

Potential Anticancer Mechanisms of Thiophenol Derivatives:

Anticancer_Mechanisms cluster_mechanisms Potential Anticancer Mechanisms of Thiophenol Derivatives cluster_consequences Cellular Consequences Thiophenol_Derivative Thiophenol Derivative Kinase_Inhibition Inhibition of Kinases Thiophenol_Derivative->Kinase_Inhibition Microtubule_Destabilization Inhibition of Microtubule Assembly Thiophenol_Derivative->Microtubule_Destabilization DNA_Interaction Interaction with DNA Minor Groove Thiophenol_Derivative->DNA_Interaction Apoptosis_Induction Induction of Apoptosis Thiophenol_Derivative->Apoptosis_Induction Inhibition_of_Proliferation Inhibition of Cell Proliferation Kinase_Inhibition->Inhibition_of_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Destabilization->Cell_Cycle_Arrest DNA_Interaction->Inhibition_of_Proliferation Tumor_Growth_Inhibition Inhibition of Tumor Growth Apoptosis_Induction->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Inhibition_of_Proliferation Inhibition_of_Proliferation->Tumor_Growth_Inhibition

Caption: Potential anticancer mechanisms of thiophenol derivatives.

Some thiophene derivatives have been shown to inhibit various kinases, which are crucial for cancer cell signaling and survival.[13] Another mechanism involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15] Additionally, certain thiophene-based molecules can bind to the minor groove of DNA, interfering with DNA replication and transcription.[16]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its thiol functionality allows for a range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. While detailed information on the biological activity of the parent compound is limited, its derivatives have shown promise as both antimicrobial and anticancer agents, with several plausible mechanisms of action identified. Further research into the synthesis of novel derivatives and a more in-depth investigation into their specific biological targets and signaling pathways are warranted to fully exploit the therapeutic potential of this class of compounds. This guide provides a foundational resource to aid in these future research and development efforts.

References

An In-depth Technical Guide to Key Derivatives of 5-Chloro-2-methylthiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methylthiophenol, a substituted thiophenol derivative, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including a reactive thiol group and a substituted aromatic ring, make it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key derivatives of this compound, with a focus on their potential applications in drug discovery and development.

Core Derivatives and Their Synthesis

The synthetic utility of this compound extends to the creation of several classes of biologically active molecules. This section details the synthesis of prominent derivatives, providing insights into the chemical transformations that underpin their formation.

N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides

This class of compounds has demonstrated significant potential as antimicrobial and anticancer agents.[1] The synthesis involves a multi-step process beginning with the reaction of this compound to form a benzenesulfonamide intermediate, which is then further functionalized.

Experimental Protocol: Synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides [2][3]

A detailed synthetic route is outlined in the literature, often involving the reaction of a corresponding sulfonyl chloride with an appropriate amine. For instance, the synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)cinnamide derivatives involves the reaction of 4-chloro-2-(arylmethylthio)-5-methylbenzenesulfonamide with cinnamoyl chloride in the presence of a base.

  • Step 1: Synthesis of 4-chloro-2-(arylmethylthio)-5-methylbenzenesulfonyl chloride. this compound is chlorosulfonated to yield the corresponding sulfonyl chloride.

  • Step 2: Amination. The sulfonyl chloride is then reacted with ammonia or a primary amine to form the sulfonamide.

  • Step 3: N-Acylation or N-Alkylation. The resulting sulfonamide can be further modified. For example, reaction with an acyl chloride (like cinnamoyl chloride) or an alkyl halide in the presence of a base yields the final N-substituted derivatives. The reaction progress is typically monitored by Thin Layer Chromatography (TLC).

  • Purification: The final products are purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods like IR, 1H-NMR, and 13C-NMR.[4]

Thiophene-based Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and have a wide range of biological activities.[5][6] Thiophene-containing chalcones, derived indirectly from this compound, have shown promising antimicrobial properties.[7]

Experimental Protocol: Synthesis of Thiophene-based Chalcones via Claisen-Schmidt Condensation [5][6][7]

The synthesis of thiophene-based chalcones is typically achieved through a Claisen-Schmidt condensation reaction.

  • Reactants: A substituted 2-acetylthiophene (which can be synthesized from a thiophene precursor) is reacted with a substituted benzaldehyde.

  • Base Catalyst: The reaction is carried out in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol).

  • Reaction Conditions: The reactants are stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the chalcone.

  • Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure of the synthesized chalcones is confirmed using IR and 1H-NMR spectroscopy. The trans-configuration of the enone moiety is confirmed by the coupling constant (J) of the vinylic protons in the 1H-NMR spectrum.[6]

5-Chloro-2-(substituted phenyl)benzo[d]thiazole Derivatives

Benzothiazole derivatives are another important class of heterocyclic compounds with diverse biological activities. The synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazoles has been explored for their potential as antimelanogenesis agents.[8]

Experimental Protocol: Synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazoles [8]

  • Starting Material: The synthesis typically starts from a substituted 2-aminothiophenol.

  • Condensation: This is followed by condensation with a substituted benzaldehyde.

  • Cyclization: The resulting intermediate undergoes cyclization to form the benzothiazole ring.

  • Purification and Characterization: The final products are purified by standard methods and characterized by spectroscopic techniques.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. This section summarizes the key biological findings and presents quantitative data in a structured format.

Antimicrobial Activity

Many thiophene-based derivatives show significant activity against a range of bacterial and fungal pathogens.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesCompound 10MRSA (clinical isolate)4-8[2]
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesCompound 16MRSA (clinical isolate)4-8[2]
Thiophene-based ChalconesCompound t 5Staphylococcus aureus-[6]
Thiophene-based ChalconesCompound 4bE. coli (MTCC 443)≤ 50[9]
Thiophene-based ChalconesCompound 4nE. coli (MTCC 443)≤ 50[9]
Thiophene-based ChalconesCompound 4b, 4e, 4i, 4n, 4oP. aeruginosa (MTCC 1688)≤ 50[9]
Thiophene-based ChalconesCompound 4c, 4nS. aureus (MTCC 96)≤ 50[9]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Anticancer Activity

Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesVarious sulfonamidesMCF-7 (Breast)2.5–5[1]
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesVarious sulfonamidesHCT-116 (Colon)2.5–5[1]
5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesCompound 37HCT-116, HeLa, MCF-7< 100[4]
5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesCompound 38HCT-116, HeLa, MCF-7< 100[4]
Thiophene DerivativeCompound 1312SGC-7901 (Gastric)0.34[10]

IC50: Half-maximal Inhibitory Concentration

Experimental Workflows and Signaling Pathways

Understanding the experimental procedures for biological evaluation and the molecular mechanisms of action is critical for advancing these compounds in the drug discovery pipeline.

Antimicrobial Susceptibility Testing Workflow

A standard workflow for determining the antimicrobial susceptibility of the synthesized compounds is depicted below.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Synthesized Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock serial_dilution Serial Dilution in 96-well plate stock->serial_dilution apply_disk Apply Impregnated Disks stock->apply_disk inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells with bacterial suspension inoculum->add_inoculum agar_plate Inoculate Agar Plate inoculum->agar_plate serial_dilution->add_inoculum incubate_mic Incubate at 37°C for 18-24h add_inoculum->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic end_mic MIC Value read_mic->end_mic agar_plate->apply_disk incubate_disk Incubate at 37°C for 18-24h apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone end_disk Zone Diameter (mm) measure_zone->end_disk

Caption: Workflow for Antimicrobial Susceptibility Testing.

Putative Anticancer Signaling Pathway Inhibition

Thiophene derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.[11][12] A proposed mechanism involves the dual inhibition of β-tubulin and the Wnt/β-catenin pathway.[10]

Anticancer_Signaling_Pathway cluster_compound cluster_tubulin Microtubule Dynamics cluster_wnt Wnt/β-catenin Pathway cluster_cell_effects Cellular Effects compound Thiophene Derivative (e.g., Compound 1312) polymerization Tubulin Polymerization compound->polymerization inhibition beta_catenin β-catenin compound->beta_catenin inhibition tubulin β-tubulin tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest wnt Wnt fzd Frizzled Receptor wnt->fzd dsh Dishevelled fzd->dsh destruction_complex Destruction Complex (APC, Axin, GSK-3β) dsh->destruction_complex inhibition destruction_complex->beta_catenin degradation transcription Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->transcription proliferation Decreased Cell Proliferation transcription->proliferation apoptosis Apoptosis g2m_arrest->apoptosis apoptosis->proliferation

Caption: Inhibition of β-tubulin and Wnt/β-catenin pathways.

The derivatives of this compound represent a rich source of pharmacologically active compounds with significant potential in the fields of antimicrobial and anticancer drug discovery. The synthetic accessibility of these compounds, coupled with their potent biological activities, underscores their importance for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to 5-Chloro-2-methylthiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methylthiophenol, with CAS number 18858-06-5, is a substituted aromatic thiol that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a reactive thiol group, a chlorine atom, and a methyl group on a benzene ring, makes it a versatile building block in medicinal chemistry and fine chemical manufacturing. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its applications in synthetic organic chemistry, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development needs as well as larger-scale production. The purity of the commercially available product is typically ≥95%. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable Quantities
Apollo Scientific≥95%5g, 10g, 25g, 50g, 100g
Hangzhou KieRay Chem Co.,LTDIndustrial GradeBulk quantities
Career Henan Chemical Co.98%1kg
CymitQuimica96% (Liquid)Various

Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₇H₇ClS
Molecular Weight 158.65 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Distinctive thiol odor[2]
Solubility Good solubility in organic solvents such as ethanol and ether; limited solubility in water.[2][3]
pKa 6.05 ± 0.48 (Predicted)[1]

Synthetic Applications

The reactivity of this compound is primarily dictated by the nucleophilic nature of the thiol group. This makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds, most notably benzothiazoles.

Synthesis of 2-Substituted-5-chloro-7-methylbenzothiazoles

A common and important application of this compound is in the synthesis of substituted benzothiazoles. These scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The general synthetic route involves the condensation of this compound with aldehydes.

A plausible reaction workflow for this synthesis is outlined below:

G reagent1 This compound intermediate Schiff Base Intermediate reagent1->intermediate + reagent2 Aldehyde (R-CHO) reagent2->intermediate catalyst Catalyst/Solvent (e.g., DMSO, Air) catalyst->intermediate product 2-Substituted-5-chloro-7-methylbenzothiazole intermediate->product Cyclization & Oxidation G start This compound synthesis Synthesis of Benzothiazole Library start->synthesis screening Biological Screening (e.g., Enzyme Inhibition Assay) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

5-Chloro-2-methylthiophenol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Chloro-2-methylthiophenol

This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

  • Chemical Name: this compound[1]

  • Synonyms: 5-Chloro-2-methylbenzenethiol, 2-Methyl-5-chlorobenzenethiol, 2-Methyl-5-chlorothiophenol, 3-Chloro-6-methylbenzenethiol, 5-Chloro-o-thiocresol, Benzenethiol, 5-chloro-2-methyl-[1][2]

  • CAS Number: 18858-06-5[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC7H7ClS[1][2]
Molecular Weight158.643 g/mol [1]
AppearanceColorless to light yellow liquid[1][2]
OdorDistinct, characteristic of thiols[2]
pKa6.05 ± 0.48 (Predicted)[1]
Vapor Pressure<0.0013 mmHg @ 20°C[3]
SolubilitySoluble in organic solvents, limited solubility in water[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Source:[1]

Signal Word: Warning[1]

Hazard Pictograms:

  • Exclamation Mark

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in case of exposure.

  • General Advice: If you feel unwell, seek medical advice/attention.[4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, perform artificial respiration.[5] Call a poison center or doctor if you feel unwell.[4]

  • If on Skin: Immediately wash with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Call a poison center or doctor if you feel unwell.[4] Rinse mouth.[1]

FirstAidWorkflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoapWater Wash with Soap & Water SkinContact->WashWithSoapWater EyeContact Eye Contact RinseWithWater Rinse with Water EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth CallPoisonCenter Call Poison Center / Doctor MoveToFreshAir->CallPoisonCenter GetMedicalAttention Get Medical Attention if Symptoms Persist WashWithSoapWater->GetMedicalAttention if irritation occurs RinseWithWater->GetMedicalAttention if irritation persists RinseMouth->CallPoisonCenter FirefightingProcedure Fire Fire Detected Evacuate Evacuate Area Fire->Evacuate Alert Alert Emergency Responders Fire->Alert PPE Wear Full Protective Gear & SCBA Alert->PPE Extinguish Use Suitable Extinguishing Media (Foam, Dry Chemical, CO2, Water Spray) Contain Prevent Runoff Extinguish->Contain PPE->Extinguish AccidentalReleaseWorkflow Spill Accidental Release SecureArea Secure & Ventilate Area Spill->SecureArea WearPPE Wear Personal Protective Equipment Spill->WearPPE ContainSpill Contain Spill (Prevent entry into drains) SecureArea->ContainSpill WearPPE->ContainSpill Absorb Absorb with Inert Material ContainSpill->Absorb Collect Collect into Waste Container Absorb->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose HandlingAndStorage cluster_handling Safe Handling cluster_storage Safe Storage Ventilation Use in a Well-Ventilated Area PPE Wear Appropriate PPE AvoidContact Avoid Contact and Inhalation Hygiene Practice Good Industrial Hygiene Location Cool, Ventilated, Dry Area Container Keep Container Tightly Closed Secure Store Locked Up Incompatibles Separate from Incompatible Materials Handling Handling Handling->Ventilation Handling->PPE Handling->AvoidContact Handling->Hygiene Storage Storage Storage->Location Storage->Container Storage->Secure Storage->Incompatibles

References

An In-depth Technical Guide to 5-Chloro-2-methylbenzenethiol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylbenzenethiol is a halogenated aromatic thiol that serves as a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical industry. Its unique structural features, including a reactive thiol group, a chlorine atom, and a methyl group on a benzene ring, allow for its incorporation into a variety of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Chloro-2-methylbenzenethiol, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and the synthesis of a key derivative are provided, alongside a discussion of its known biological targets and associated signaling pathways.

Physicochemical Properties

5-Chloro-2-methylbenzenethiol is a colorless to pale yellow liquid with a characteristic strong and unpleasant odor typical of thiols.[1] It is soluble in organic solvents but has limited solubility in water.[1]

PropertyValueSource
CAS Number 18858-06-5[1]
Molecular Formula C₇H₇ClS[1]
Molecular Weight 158.64 g/mol [1]
Boiling Point 229.1 °C at 760 mmHgEchemi
Density 1.217 g/cm³Echemi
pKa (Predicted) 6.05 ± 0.48[2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Synthesis and Reactions

5-Chloro-2-methylbenzenethiol is primarily used as a reactive intermediate in organic synthesis. The thiol group is nucleophilic and can undergo various reactions, including alkylation, arylation, and oxidation, making it a valuable building block for creating more complex molecules.[3]

Synthesis of 5-Chloro-2-methylbenzenethiol from 5-Chloro-2-methylaniline

A common synthetic route to 5-Chloro-2-methylbenzenethiol involves the diazotization of 5-chloro-2-methylaniline followed by reaction with a sulfur-containing reagent. This multi-step process leverages well-established organosulfur chemistry.

Step 1: Diazotization of 5-Chloro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-2-methylaniline (1 mole) in a mixture of concentrated hydrochloric acid (3 moles) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 moles) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Thiolation

  • In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 moles) in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A solid precipitate of the xanthate ester will form.

  • Filter the solid, wash with cold water, and dry.

Step 3: Hydrolysis

  • Suspend the crude xanthate ester in a solution of sodium hydroxide (2.5 moles) in ethanol/water.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with dilute sulfuric acid to precipitate the crude 5-Chloro-2-methylbenzenethiol.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain pure 5-Chloro-2-methylbenzenethiol.

Synthesis workflow for 5-Chloro-2-methylbenzenethiol.

Applications in Drug Development

The chemical reactivity of 5-Chloro-2-methylbenzenethiol makes it a valuable precursor for the synthesis of various pharmaceutical compounds.[3] Its derivatives have been explored for a range of biological activities.

Serotonin Transporter (SERT) Ligands

A significant application of 5-Chloro-2-methylbenzenethiol is in the synthesis of selective serotonin transporter (SERT) ligands. SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Modulation of SERT activity is a key mechanism for many antidepressant and anxiolytic drugs.

A novel derivative, 5-chloro-2-(2'-((dimethylamino)methyl)-4'-iodophenylthio)benzenamine , has been synthesized and identified as a potent and selective SERT ligand.[4] This compound exhibits extremely high binding affinity for SERT with a Ki value of 0.22 ± 0.09 nM, while showing very low affinity for dopamine and norepinephrine transporters (Ki > 1000 nM).[4]

This protocol outlines the synthesis of a diaryl thioether, a core structure in the identified SERT ligand, through a nucleophilic aromatic substitution reaction.

  • In a round-bottom flask, dissolve 5-Chloro-2-methylbenzenethiol (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (1.5 equivalents), to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

  • To this mixture, add the desired substituted aryl halide (e.g., a 2-halobenzylamine derivative, 1 equivalent).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure diaryl thioether derivative.

General experimental workflow for diaryl thioether synthesis.
Mechanism of Action and Signaling Pathway

The diaryl thioether derivative of 5-Chloro-2-methylbenzenethiol acts as a high-affinity ligand for the serotonin transporter (SERT). By binding to SERT, it blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is the basis for the therapeutic effects of many selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.

In vivo studies in rats with a radiolabeled version of the derivative, [¹²⁵I]7, have shown excellent uptake and retention in the hypothalamus, a brain region with a high concentration of SERT.[4] This localization could be blocked by pretreatment with known selective SERT ligands, confirming its mechanism of action at the transporter.[4]

References

understanding the thiol functional group in chlorinated aromatic rings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thiol Functional Group in Chlorinated Aromatic Rings

Introduction

The integration of a thiol (-SH) functional group onto a chlorinated aromatic ring creates a molecular scaffold of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental principles governing the properties and reactivity of these structures. We will explore the distinct characteristics of both the thiol group and the chlorinated aromatic system, delve into their interaction—primarily through nucleophilic aromatic substitution (SNAr)—and discuss the implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical moiety.

Core Functional Groups: A Review

The Thiol (Sulfhydryl) Functional Group

The thiol group, R-SH, is the sulfur analog of an alcohol group (R-OH).[1] However, the substitution of sulfur for oxygen imparts several distinct physicochemical properties.

  • Acidity: Thiols are significantly more acidic than their alcohol counterparts.[2] The S-H bond is weaker than the O-H bond, and the resulting thiolate anion (RS⁻) is a better-stabilized conjugate base because sulfur's larger size and more diffuse orbitals can better accommodate the negative charge.[3]

  • Nucleophilicity: Thiolates are excellent nucleophiles.[4] The high polarizability and lower solvation energy of the sulfur atom make it highly reactive towards electrophilic centers. This property is fundamental to its ability to react with chlorinated aromatic rings.

  • Redox Activity: Thiols can be readily oxidized to form disulfides (R-S-S-R) under mild conditions, a reaction crucial in biological systems, such as in the formation of disulfide bridges in proteins.[1][4] Stronger oxidation can yield sulfinic and sulfonic acids.[3]

Table 1: Comparison of Physicochemical Properties of Thiols and Alcohols

PropertyThiols (R-SH)Alcohols (R-OH)Rationale for Difference
pKa (approx.) ~10-11~16-18The larger size of the sulfur atom stabilizes the negative charge of the conjugate base (thiolate) more effectively.[3]
Bond Strength (X-H) WeakerStrongerThe S-H bond is weaker than the O-H bond.[1]
Nucleophilicity High (especially as thiolate RS⁻)Moderate (especially as alkoxide RO⁻)Sulfur is larger, more polarizable, and less electronegative than oxygen, making it a "softer" and more potent nucleophile.[3][5]
Hydrogen Bonding WeakStrongThe lower electronegativity of sulfur results in weaker hydrogen bonds, leading to lower boiling points compared to analogous alcohols.[1][2]
Odor Strong, often unpleasantMild, often sweetA characteristic feature of many low-molecular-weight thiols.[2][6]
The Chlorinated Aromatic Ring

Chlorine atoms attached to an aromatic ring exert a dual electronic effect that profoundly influences the ring's reactivity.

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma (σ) bond.[7] This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[8]

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system.[9] This resonance donation increases electron density, particularly at the ortho and para positions.[10]

The stronger inductive effect dominates, resulting in a net deactivation of the ring. However, the resonance effect directs incoming electrophiles to the ortho and para positions.[11] Crucially, for nucleophilic substitution, the strong electron-withdrawing nature of chlorine makes the carbon atom to which it is attached (the ipso-carbon) electrophilic and thus susceptible to attack by strong nucleophiles.[12]

cluster_0 Electronic Effects of Chlorine on an Aromatic Ring cluster_1 Effects ring Aromatic Ring inductive Inductive Effect (-I) (Electron Withdrawing) ring->inductive Deactivates Ring resonance Resonance Effect (+R) (Electron Donating) ring->resonance Directs Ortho/Para chlorine Chlorine (Cl) chlorine->ring σ-bond

Caption: Logical relationship of chlorine's electronic effects on an aromatic ring.

Interaction and Synthesis: The SNAr Reaction

The primary reaction pathway for forming an aryl-thiol bond on a chlorinated aromatic ring is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective when the aromatic ring is "activated" by the presence of other electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the chlorine atom.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored as the chloride ion is expelled from the complex, yielding the final aryl thiol product.

start Start: Reagents step1 Step 1: Thiolate Formation (Deprotonation) start->step1 reagents Thiol (R-SH) Chlorinated Aromatic Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) start->reagents step2 Step 2: Nucleophilic Attack (SₙAr Reaction) step1->step2 Generates RS⁻ step3 Step 3: Reaction Quench & Workup step2->step3 Forms Meisenheimer complex intermediate step4 Step 4: Purification step3->step4 Removes salts & unreacted reagents end Final Product: Aryl Thiol step4->end moiety Chlorophenyl Thiol Moiety prop1 Enzyme Binding Affinity moiety->prop1 Fine-tunes electronics for optimal interaction prop2 Metabolic Stability moiety->prop2 Blocks metabolic oxidation sites prop3 Physicochemical Profile (ADME) moiety->prop3 Modulates lipophilicity & solubility outcome Improved Drug Candidate prop1->outcome prop2->outcome prop3->outcome

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-methylthiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylthiophenol is a versatile sulfur-containing organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its unique structure, featuring a nucleophilic thiol group and a substituted aromatic ring, allows for its participation in a range of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Phenothiazine Derivatives: Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. This compound and its derivatives are crucial building blocks for the synthesis of substituted phenothiazines.

  • Formation of Diphenyl Sulfides: The synthesis of diaryl sulfides is of significant interest due to their presence in many biologically active compounds and materials. This compound can be utilized in cross-coupling reactions to form these valuable structures.

  • Nucleophilic Aromatic Substitution and Rearrangements: The thiol group can act as a potent nucleophile in SNAr reactions. Furthermore, derivatives of this compound have the potential to undergo rearrangements such as the Smiles-Truce rearrangement to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Synthesis of 3-Chloro-7-methyl-10H-phenothiazine

This protocol describes the synthesis of a phenothiazine derivative from a closely related analog of this compound, namely 2-amino-5-chlorobenzenethiol, and 4-methylcyclohexanone. This reaction proceeds via a transition-metal-free dehydrogenative annulation.

Reaction Scheme:

G reactant1 2-Amino-5-chlorobenzenethiol reagents KI, (Benzylsulfonyl)benzene Chlorobenzene, 140 °C, 24 h, O₂ reactant1->reagents 0.2 mmol reactant2 4-Methylcyclohexanone reactant2->reagents 0.3 mmol product 3-Chloro-7-methyl-10H-phenothiazine reagents->product

General reaction for the synthesis of 3-Chloro-7-methyl-10H-phenothiazine.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-5-chlorobenzenethiol159.6431.9 mg0.2
4-Methylcyclohexanone112.1736.8 µL0.3
Potassium Iodide (KI)166.003.4 mg0.02
(Benzylsulfonyl)benzene232.304.6 mg0.02
Chlorobenzene112.560.8 mL-

Procedure: [1]

  • To a 10 mL reaction tube, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).

  • Seal the tube and purge with oxygen three times.

  • Add 2-amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol), 4-methylcyclohexanone (36.8 µL, 0.3 mmol), and chlorobenzene (0.8 mL) via syringe.

  • Stir the reaction mixture at 140 °C for 24 hours.

  • After cooling to room temperature, remove the volatiles under reduced pressure.

  • Purify the residue by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc = 20:1) to yield the desired product as a yellow solid.

Product Characterization (3-Chloro-7-methyl-10H-phenothiazine): [1]

Data TypeResults
Yield 71% (35.0 mg)
¹H NMR (400 MHz, CD₃COCD₃, ppm)δ 7.86 (brs, 1H), 6.99-6.97 (m, 2H), 6.83-6.78 (m, 2H), 6.68 (d, J = 8.0 Hz, 1H), 6.61 (d, J = 7.6 Hz, 1H), 2.18 (s, 3H)
¹³C NMR (100 MHz, CD₃COCD₃, ppm)δ 142.8, 142.8, 140.6, 132.9, 129.3, 128.1, 127.7, 126.6, 120.7, 117.5, 116.3, 115.6, 20.5
MS (EI) m/z (%)247 (100), 232, 212, 178, 168
Synthesis of Substituted Diphenyl Sulfides via Palladium-Catalyzed C-S Cross-Coupling

This protocol provides a general and robust method for the synthesis of substituted diphenyl sulfides from an aryl halide and a thiophenol derivative, such as this compound, using a palladium-Xantphos catalytic system.[2]

Workflow Diagram:

G setup Reaction Setup (Aryl halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃ in vessel) inert Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert reagents Reagent Addition (Anhydrous toluene, Thiophenol derivative) inert->reagents reaction Reaction (Heat at 110 °C, 12-24 h) reagents->reaction workup Workup (Cool, dilute with ether, filter through Celite) reaction->workup purification Purification (Wash, dry, concentrate, column chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization G start Aryl Sulfone Derivative carbanion Benzylic Carbanion Formation start->carbanion Deprotonation base Strong Base (e.g., n-BuLi) base->carbanion smiles Intramolecular Nucleophilic Attack (Smiles Rearrangement) carbanion->smiles intermediate Meisenheimer-like Intermediate smiles->intermediate rearrangement Aryl Migration intermediate->rearrangement product Rearranged Product rearrangement->product

References

Application Notes and Protocols: 5-Chloro-2-methylthiophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methylthiophenol as a key intermediate in the synthesis of bioactive molecules. While direct synthesis of a specific blockbuster drug from this starting material is not widely documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. This document details its application in key synthetic transformations relevant to drug discovery and provides protocols for its use.

Introduction to this compound

This compound (CAS No: 18858-06-5) is an organosulfur compound featuring a benzene ring substituted with a thiol (-SH), a chloro (-Cl), and a methyl (-CH₃) group.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The thiol group provides a nucleophilic center for various coupling reactions, while the chloro and methyl groups influence the molecule's reactivity and can play a role in the steric and electronic properties of the final pharmaceutical ingredient.[2] Its utility stems from its ability to introduce a substituted thiophenyl moiety into larger, more complex molecules, a common strategy in the design of novel therapeutic agents.

Key Synthetic Applications in Pharmaceutical Research

The primary application of this compound in pharmaceutical synthesis is as a nucleophile in substitution reactions. The thiol group can readily participate in nucleophilic aromatic substitution (SNAr) and other coupling reactions to form thioether linkages, which are present in a variety of bioactive compounds.

This compound can be employed to displace a suitable leaving group (e.g., a halide) on an aromatic or heteroaromatic ring, particularly those activated by electron-withdrawing groups. This reaction is fundamental in constructing the core structures of many pharmaceutical agents.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution using this compound

This protocol describes a general method for the SNAr reaction between this compound and an activated aryl halide.

Materials:

  • This compound

  • Activated aryl halide (e.g., a nitro-substituted chlorobenzene)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq) and the anhydrous solvent.

  • Add the base (1.2-1.5 eq) to the mixture and stir.

  • Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture at room temperature.

  • The reaction mixture may be heated to a temperature ranging from 60°C to 120°C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table summarizes typical reaction parameters for the SNAr reaction. Actual conditions and yields will vary depending on the specific substrates used.

ParameterTypical Range/ValueNotes
Reactant Ratio 1.1 eq of this compound per 1.0 eq of aryl halideA slight excess of the thiophenol is often used to ensure complete consumption of the aryl halide.
Base K₂CO₃, NaH, TEA (1.2-1.5 eq)The choice of base depends on the reaction solvent and the acidity of the thiol.
Solvent DMF, DMSO, AcetonitrileAnhydrous conditions are crucial for reactions involving strong bases like NaH.
Temperature 60°C - 120°CHigher temperatures may be required for less reactive aryl halides.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.
Typical Yield 60% - 95%Yield is highly dependent on the specific substrates and reaction conditions.
Example of Bioactive Molecule Synthesis

While not a marketed pharmaceutical, the synthesis of N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-methylguanidine illustrates the use of a closely related derivative of this compound in creating a molecule for biological study.[3] The synthesis involves the reaction of 2-chloro-5-thiomethylaniline hydrochloride with a tritiated methyl-3-(thiomethylphenyl)cyanamide intermediate to form the final guanidine compound.[3] This example highlights the utility of the "chloro-methylthio-phenyl" scaffold in constructing complex molecules for research in pharmacology and drug discovery.

Visualizations

Logical Workflow for Intermediate-Based Drug Discovery

The following diagram illustrates the general workflow of utilizing an intermediate like this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Intermediate This compound Reaction Synthetic Transformation (e.g., SNAr) Intermediate->Reaction Library Library of Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Lead->Library Optimization Preclinical Preclinical Studies (In vitro & In vivo) Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: Drug discovery workflow using a chemical intermediate.

Signaling Pathway Involvement

As a specific pharmaceutical derived directly from this compound and its associated signaling pathway could not be definitively identified from the provided search results, a generalized signaling pathway diagram is not applicable. The biological activity of compounds derived from this intermediate would be highly dependent on the final molecular structure. For instance, if a derivative were to inhibit a specific kinase, it would modulate a particular signal transduction pathway involved in cell proliferation or survival. Further research would be required to elucidate the specific mechanism of action of any novel compound synthesized from this intermediate.

References

Application of 5-Chloro-2-methylthiophenol in Agrochemical Production: A Focus on the Herbicide Tembotrione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Chloro-2-methylthiophenol and its structural isomers are valuable intermediates in the synthesis of various agrochemicals. A prominent example is the production of the selective post-emergence herbicide, Tembotrione. Tembotrione is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this pathway leads to the bleaching of new plant tissue and ultimately, weed death.

This document provides detailed protocols for the synthesis of Tembotrione, starting from a key intermediate derivable from a structural isomer of this compound, namely 3-Chloro-2-methylbenzenethiol. The synthetic route involves several key transformations, including bromination, etherification, and a final coupling reaction.

Furthermore, this document presents quantitative data on the herbicidal efficacy of Tembotrione against various weed species and outlines its mechanism of action through a detailed signaling pathway diagram. The provided experimental protocols and data are intended to serve as a comprehensive resource for researchers in the field of agrochemical synthesis and development.

Quantitative Data: Herbicidal Efficacy of Tembotrione

The following table summarizes the herbicidal efficacy of Tembotrione against various weed species, presented as EC50 (Effective Concentration for 50% growth inhibition) or field trial control efficacy values.

Weed SpeciesEfficacy DataApplication Rate/ConditionsReference
Digitaria sanguinalis (Large crabgrass)>90% fresh weight inhibition108 g/hm²[1]
Echinochloa crus-galli (Barnyardgrass)>91% fresh weight inhibition108 g/hm²[1]
Eleusine indica (Goosegrass)>91% fresh weight inhibition108 g/hm²[1]
Commelina communis (Asiatic dayflower)>91% fresh weight inhibition108 g/hm²[1]
Setaria viridis (Green foxtail)>91% fresh weight inhibition108 g/hm²[1]
Amaranthus palmeri (Palmer amaranth)T50 (time for 50% metabolism) = 11.9 h (Susceptible)Not Applicable[2]
Mixed Weed Flora (Field Trial)88.68% total fresh weight control126 g/hm² (3-4 leaf stage of maize)[1]
Mixed Weed Flora (Field Trial)94-99% control120 g/ha + Surfactant[3]

Experimental Protocols

Synthesis of Tembotrione from 2-chloro-3-methyl-4-methylsulfonylbenzoic acid methyl ester

The synthesis of Tembotrione from an intermediate derivable from an isomer of this compound involves a multi-step process. The following protocol is a composite of procedures described in the patent literature.

Step 1: Bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate [4]

  • Materials:

    • Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (0.152 mol)

    • Dichloroethane (200 ml)

    • Azobisisobutyronitrile (AIBN) (0.006 mol)

    • Hydrobromic acid (48%, 0.273 mol)

    • Hydrogen peroxide (30%, 0.182 mol)

    • Isopropanol for recrystallization

  • Procedure:

    • In a 500 ml reaction flask, combine methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, dichloroethane, and AIBN.

    • Add hydrobromic acid to the mixture.

    • Heat the reaction mixture to 75-80°C and add hydrogen peroxide dropwise.

    • Monitor the reaction progress by a suitable chromatographic method (e.g., LC-MS).

    • Upon completion, cool the reaction mixture and separate the layers.

    • Wash the organic layer with water, then concentrate under reduced pressure.

    • Recrystallize the crude product from isopropanol to yield methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate as a white powder.

Step 2: Etherification of methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate [5]

  • Materials:

    • Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate from Step 1

    • 2,2,2-Trifluoroethanol

    • Potassium carbonate (or other suitable base)

    • Suitable solvent (e.g., DMF)

  • Procedure:

    • Dissolve the bromide from Step 1 in the chosen solvent.

    • Add 2,2,2-trifluoroethanol and potassium carbonate to the solution.

    • Stir the reaction mixture at a suitable temperature (e.g., 30°C) and monitor for completion.

    • After the reaction is complete, filter the mixture and wash the filtrate with water.

    • Concentrate the organic phase to yield the trifluoroethoxy methyl ester intermediate.

Step 3: Hydrolysis to 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid [5]

  • Materials:

    • Trifluoroethoxy methyl ester from Step 2

    • Sodium hydroxide (or other suitable base)

    • Water

    • Hydrochloric acid for acidification

  • Procedure:

    • Add the ester from Step 2 to a solution of sodium hydroxide in water.

    • Heat the mixture to facilitate hydrolysis.

    • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid.

Step 4: Final Coupling to form Tembotrione [6]

  • Materials:

    • 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid from Step 3

    • Thionyl chloride

    • 1,3-Cyclohexanedione

    • Triethylamine

    • Acetone cyanohydrin

    • 1,2-Dichloroethane

  • Procedure:

    • Convert the benzoic acid from Step 3 to the corresponding acid chloride by reacting with thionyl chloride in 1,2-dichloroethane.

    • In a separate flask, dissolve 1,3-cyclohexanedione in 1,2-dichloroethane and add triethylamine.

    • Slowly add the prepared acid chloride solution to the 1,3-cyclohexanedione mixture.

    • After the initial reaction, add acetone cyanohydrin to catalyze the rearrangement to the final product.

    • After the reaction is complete, wash the reaction mixture with water and separate the layers.

    • Remove the solvent from the organic layer and recrystallize the crude product to obtain Tembotrione.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tembotrione (HPPD Inhibition)

Tembotrione functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the catabolism of tyrosine, which leads to the formation of homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting HPPD, Tembotrione disrupts the production of these vital compounds, leading to the degradation of chlorophyll and subsequent bleaching and death of the weed.[7][8]

Tembotrione_MoA cluster_pathway HPPD Inhibition Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Tembotrione Tembotrione Tembotrione->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase (Cofactor) Plastoquinone->Phytoene_Desaturase Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Plant_Death Weed Death (Bleaching) Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis

Caption: Mechanism of action of Tembotrione via HPPD inhibition.

Experimental Workflow for Tembotrione Synthesis

The synthesis of Tembotrione from its precursors is a sequential process involving several distinct chemical transformations.

Tembotrione_Synthesis_Workflow Start Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate Step1 Bromination (HBr, H₂O₂) Start->Step1 Intermediate1 Methyl 2-chloro-3-(bromomethyl)- 4-(methylsulfonyl)benzoate Step1->Intermediate1 Step2 Etherification (CF₃CH₂OH, K₂CO₃) Intermediate1->Step2 Intermediate2 Trifluoroethoxy methyl ester Step2->Intermediate2 Step3 Hydrolysis (NaOH, then HCl) Intermediate2->Step3 Intermediate3 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]- 4-(methylsulfonyl)benzoic acid Step3->Intermediate3 Step4 Coupling & Rearrangement (SOCl₂, 1,3-cyclohexanedione, Et₃N, Acetone cyanohydrin) Intermediate3->Step4 FinalProduct Tembotrione Step4->FinalProduct

Caption: Synthetic workflow for Tembotrione.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-methylthiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Chloro-2-methylthiophenol, a key intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis is presented as a two-step process, commencing with the reduction of 4-Chloro-2-nitrotoluene to 5-Chloro-2-methylaniline, followed by a Sandmeyer-type reaction to introduce the methylthio group.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the chloro, methyl, and thiophenol functionalities provides a versatile scaffold for further chemical modifications. This document outlines a robust and scalable synthetic route suitable for industrial production.

Overall Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 4-Chloro-2-nitrotoluene to the final product, this compound.

G A 4-Chloro-2-nitrotoluene B Reduction A->B Polysulfide or Catalytic Hydrogenation C 5-Chloro-2-methylaniline B->C D Diazotization & Sandmeyer Reaction C->D 1. NaNO₂, HCl 2. NaSMe or (CH₃S)₂ E This compound D->E

Caption: Overall two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactionStarting MaterialKey ReagentsTypical YieldPurityReference
1Reduction4-Chloro-2-nitrotolueneSodium polysulfide, Ammonium salt~98%>99% (distilled)[2]
2Diazotization & Thiolation5-Chloro-2-methylanilineNaNO₂, HCl, Sodium methyl mercaptide>80%High (after purification)[3] (analogous)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene

This protocol is adapted from a documented industrial synthesis method.[2]

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • 4-Chloro-2-nitrotoluene

  • Sodium polysulfide solution (or prepared in situ from sodium sulfide and sulfur)

  • Ammonium chloride

  • Water

  • Toluene (for extraction)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with a solution of sodium polysulfide in water.

  • Addition of Ammonium Salt: With stirring, add ammonium chloride to the reactor.

  • Heating: Heat the mixture to the reaction temperature of 80-105°C.

  • Addition of Starting Material: Slowly add 4-Chloro-2-nitrotoluene via the dropping funnel to the heated polysulfide solution. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with water until neutral.

    • Extract the aqueous layer with toluene to recover any residual product.

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the toluene.

    • Purify the crude product by vacuum distillation to obtain pure 5-Chloro-2-methylaniline.

Protocol 2: Large-Scale Synthesis of this compound from 5-Chloro-2-methylaniline

This protocol is based on a Sandmeyer-type reaction, analogous to the synthesis of similar thiophenol derivatives.[3]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.

  • 5-Chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium methyl mercaptide (NaSMe) solution or Dimethyl disulfide ((CH₃S)₂)

  • Copper(I) catalyst (e.g., CuCl or CuBr) (optional, but can improve yield)

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Diazotization:

    • In the reactor, dissolve 5-Chloro-2-methylaniline in concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C using a cooling bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Thiolation:

    • In a separate reactor, prepare a solution of sodium methyl mercaptide in water (or use dimethyl disulfide with a suitable reducing agent).

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution. Vigorous nitrogen gas evolution will be observed.

    • If using a copper catalyst, it should be present in the methyl mercaptide solution.

  • Reaction Completion and Work-up:

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Signaling Pathway and Mechanism

The core of the second synthetic step is the Sandmeyer reaction, which proceeds through a radical-nucleophilic aromatic substitution mechanism.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction A Ar-NH₂ (5-Chloro-2-methylaniline) B Ar-N₂⁺ Cl⁻ (Diazonium Salt) A->B NaNO₂, HCl 0-5°C C Ar-N₂⁺ Cl⁻ E Ar• + N₂ + [Cu(II)]Cl C->E e⁻ transfer D [Cu(I)] G Ar-SCH₃ (this compound) E->G Radical Capture F CH₃S⁻

References

Application Notes and Protocols for Reactions Involving 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving 5-Chloro-2-methylthiophenol. This versatile building block is a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. The protocols detailed below are based on established synthetic methodologies for thiophenols and their derivatives, offering guidance for laboratory-scale preparations.

S-Alkylation: Synthesis of 5-Chloro-2-methylthioanisole Derivatives

S-alkylation of this compound is a fundamental transformation to produce the corresponding thioanisole derivatives. These derivatives are important intermediates for further functionalization, such as oxidation to sulfoxides and sulfones. The reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate, generated in situ by a base, attacks an alkyl halide.

Experimental Protocol: S-Methylation of this compound

This protocol describes the synthesis of 5-chloro-2-(methylthio)toluene.

Materials:

  • This compound

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • To the stirred solution, add dimethyl sulfate (1.1 eq) dropwise at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-(methylthio)toluene.

Quantitative Data:

Reactant 1 (1.0 eq)Reactant 2 (1.1 eq)Base (1.1 eq)SolventTemp. (°C)Time (h)ProductYield (%)
This compoundDimethyl sulfateNaOHWaterRT2-35-Chloro-2-(methylthio)toluene>90 (expected)

Yield is an expected value based on similar transformations of thiophenols.

S_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Stir at RT (2-3 h) A->D B NaOH (aq) B->D C Dimethyl Sulfate C->D E Quench with H₂O D->E F Extract with Et₂O E->F G Dry & Concentrate F->G H Column Chromatography G->H I 5-Chloro-2-(methylthio)toluene H->I

Workflow for the S-methylation of this compound.

C-S Cross-Coupling: Synthesis of Diaryl Sulfides

Palladium-catalyzed C-S cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful methods for the synthesis of diaryl sulfides.[2] These reactions involve the coupling of a thiol with an aryl halide in the presence of a palladium or copper catalyst, a ligand, and a base.

Experimental Protocol: Palladium-Catalyzed C-S Coupling

This protocol outlines the synthesis of a diaryl sulfide from this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Equipment:

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.2 eq) to a Schlenk tube.

  • Add the aryl bromide (1.0 eq) and this compound (1.1 eq).

  • Add anhydrous, degassed toluene to the tube.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the diaryl sulfide.

Quantitative Data for C-S Coupling Reactions:

Thiol (1.1 eq)Aryl Halide (1.0 eq)Catalyst (mol%)Ligand (mol%)Base (1.2 eq)SolventTemp. (°C)Time (h)Yield (%)
This compound4-BromotoluenePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene1101875-90 (expected)
This compound4-BromoanisolePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene1101870-85 (expected)

Yields are estimated based on similar Buchwald-Hartwig C-S coupling reactions.

CS_Coupling_Pathway Thiol This compound Product Diaryl Sulfide Thiol->Product ArylHalide Aryl Bromide ArylHalide->Product Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Product Toluene, 110 °C Base NaOtBu Base->Product

Palladium-catalyzed C-S cross-coupling reaction pathway.

Oxidation: Synthesis of Sulfoxides and Sulfones

The sulfur atom in this compound derivatives, such as 5-chloro-2-(methylthio)toluene, can be selectively oxidized to form sulfoxides or sulfones. These oxidized products are of significant interest in medicinal chemistry due to their diverse biological activities. The extent of oxidation can be controlled by the choice of oxidant and reaction conditions.

Experimental Protocol: Oxidation to Sulfone

This protocol describes the oxidation of 5-chloro-2-(methylthio)toluene to the corresponding sulfone using hydrogen peroxide.

Materials:

  • 5-Chloro-2-(methylthio)toluene

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-chloro-2-(methylthio)toluene (1.0 eq) in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and add hydrogen peroxide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude sulfone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfone.

Quantitative Data for Oxidation Reactions:

Substrate (1.0 eq)OxidantSolventTemp. (°C)Time (h)ProductYield (%)
5-Chloro-2-(methylthio)tolueneH₂O₂ (2.2 eq)Acetic AcidRT12-245-Chloro-2-(methylsulfonyl)toluene>90 (expected)
5-Chloro-2-(methylthio)toluenem-CPBA (1.1 eq)CH₂Cl₂0 to RT2-45-Chloro-2-(methylsulfinyl)toluene>90 (expected)

Yields are based on typical oxidation reactions of similar thioanisoles.

Oxidation_Pathway Sulfide 5-Chloro-2-(methylthio)toluene Sulfoxide 5-Chloro-2-(methylsulfinyl)toluene Sulfide->Sulfoxide [O] (e.g., m-CPBA) Sulfone 5-Chloro-2-(methylsulfonyl)toluene Sulfoxide->Sulfone [O] (e.g., H₂O₂)

Stepwise oxidation of the thioether to sulfoxide and sulfone.

Cyclization: Synthesis of Benzothiophene Derivatives

Derivatives of this compound can be used to synthesize substituted benzothiophenes, a class of heterocyclic compounds with broad applications in medicinal chemistry. One common approach involves the intramolecular cyclization of a suitably functionalized precursor.

Experimental Protocol: Synthesis of 6-Chloro-3-methylbenzo[b]thiophene

This protocol is adapted from the synthesis of a similar benzothiophene derivative and describes a potential route to 6-chloro-3-methylbenzo[b]thiophene. The synthesis starts from a precursor that can be prepared from this compound.

Precursor Synthesis: A plausible precursor, 1-(5-chloro-2-(methylthio)phenyl)ethan-1-one, can be synthesized via Friedel-Crafts acylation of 5-chloro-2-methylthioanisole.

Cyclization Protocol:

Materials:

  • 1-(5-chloro-2-(methylthio)phenyl)ethan-1-one

  • Polyphosphoric acid (PPA)

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, heat polyphosphoric acid to approximately 100 °C.

  • Slowly add 1-(5-chloro-2-(methylthio)phenyl)ethan-1-one (1.0 eq) to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 120-130 °C and maintain for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto ice.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography to obtain 6-chloro-3-methylbenzo[b]thiophene.

Quantitative Data for Cyclization:

Starting Material (1.0 eq)ReagentTemp. (°C)Time (h)ProductYield (%)
1-(5-chloro-2-(methylthio)phenyl)ethan-1-onePolyphosphoric acid120-1301-26-Chloro-3-methylbenzo[b]thiophene40-60 (expected)

Yield is an estimate based on a similar reported synthesis.

Cyclization_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(5-chloro-2-(methylthio)phenyl)ethan-1-one C Heat to 120-130 °C (1-2 h) A->C B Polyphosphoric Acid B->C D Pour onto ice C->D E Extract with Et₂O D->E F Wash & Dry E->F G Purify F->G H 6-Chloro-3-methylbenzo[b]thiophene G->H

Workflow for the synthesis of 6-Chloro-3-methylbenzo[b]thiophene.

References

Application Notes and Protocols: 5-Chloro-2-methylthiophenol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methylthiophenol as a key starting material for the synthesis of biologically active heterocyclic compounds, particularly phenothiazines and benzothiazoles. Detailed experimental protocols for the synthesis of key intermediates and final products are provided, along with a summary of their potential therapeutic applications.

Introduction

This compound is a versatile organosulfur compound that serves as a crucial building block in the synthesis of a variety of heterocyclic scaffolds.[1][2] Its unique substitution pattern, featuring a chloro group, a methyl group, and a reactive thiol functionality, allows for diverse chemical transformations, making it an attractive starting material for the construction of complex molecules with significant pharmacological potential. This document outlines the synthetic pathways to access valuable intermediates and subsequently, two important classes of heterocyclic compounds: phenothiazines and benzothiazoles. These classes of compounds are well-established pharmacophores known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4]

Synthesis of the Key Intermediate: 2-amino-5-chloro-3-methylbenzenethiol

A critical step in unlocking the synthetic potential of this compound for the preparation of many nitrogen-containing heterocycles is its conversion to the corresponding aminothiophenol. A plausible synthetic route involves the initial synthesis of 2-amino-6-chloro-4-methylbenzothiazole, followed by its hydrolytic cleavage.

The synthesis of the benzothiazole precursor can be achieved starting from the commercially available 5-chloro-2-methylaniline via the Herz reaction, followed by reduction. The resulting 2-amino-6-chloro-4-methylbenzothiazole can then be subjected to alkaline hydrolytic cleavage to yield the key intermediate, 2-amino-5-chloro-3-methylbenzenethiol.[5]

Application in the Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of tricyclic heterocyclic compounds that form the core structure of numerous drugs with antipsychotic, antihistaminic, and antiemetic properties. The key intermediate, 2-amino-5-chloro-3-methylbenzenethiol, can be readily utilized in the synthesis of substituted 3-chloro-1-methylphenothiazines through a Smiles rearrangement of 2-formamido-2'-nitrodiphenyl sulfide derivatives.[5]

Experimental Protocol: Synthesis of 3-Chloro-1-methyl-7-substituted-phenothiazines[6]

Step 1: Synthesis of 5-chloro-3-methyl-2-amino-2'-nitro-4'-substituted-diphenyl sulfide

  • To a refluxing solution of 2-amino-5-chloro-3-methylbenzenethiol (1.75 g, 0.01 mol) in ethanol (20 mL) containing anhydrous sodium acetate (0.82 g, 0.01 mol) in 5 mL of ethanol, add a solution of the appropriate o-halonitrobenzene (0.01 mol) in ethanol (12 mL).

  • Reflux the reaction mixture for 3 hours.

  • Concentrate the mixture and cool it in an ice chamber overnight.

  • Filter the separated solid and wash it with 30% ethanol.

  • Recrystallize the product from methanol.

Step 2: Formylation of the diphenyl sulfide

  • Reflux the diphenyl sulfide (0.01 mol) in 90% formic acid (20 mL) for 3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the solid, wash with cold water, and then with 30% ethanol.

  • Recrystallize from methanol/benzene to obtain the formylated product.

Step 3: Smiles Rearrangement to Phenothiazine

  • Dissolve the formylated diphenyl sulfide (0.001 mol) in acetone (15 mL) and add 10% alcoholic potassium hydroxide (2 mL).

  • Reflux the mixture for 3 hours.

  • Pour the cooled reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with cold water, and finally with 30% ethanol.

  • Recrystallize from methanol/benzene to yield the desired 3-chloro-1-methyl-7-substituted-phenothiazine.

Quantitative Data for Phenothiazine Synthesis
CompoundR-group (at position 7)Yield (%)Melting Point (°C)
6a H65155
6b CH₃68162
6c OCH₃70148
6d Cl72175
6e Br71181

Table 1: Yields and melting points of synthesized 3-chloro-1-methyl-7-substituted-phenothiazines. Data adapted from Jain, M., & Gupta, R. R. (1986). Synthesis of Substituted 3-chloro-l-methylphenothiazines via Smiles Rearrangement.[5]

Application in the Synthesis of Benzothiazole Derivatives

Benzothiazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The key intermediate, 2-amino-5-chloro-3-methylbenzenethiol, can be condensed with various aldehydes to furnish 2-substituted-benzothiazoles.

General Experimental Protocol: Synthesis of 2-Substituted-6-chloro-4-methylbenzothiazoles
  • To a solution of 2-amino-5-chloro-3-methylbenzenethiol (1.75 g, 0.01 mol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add the desired aldehyde (0.01 mol).

  • The reaction can be carried out under various conditions, including refluxing in the presence of an oxidizing agent (e.g., air, DMSO) or a catalyst.[6]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, acetone).

Biological Activities

The synthesized phenothiazine and benzothiazole derivatives are expected to exhibit a range of biological activities based on their structural motifs.

  • Phenothiazines : Known to possess antipsychotic, antiemetic, antihistaminic, and significant antimicrobial activities.[3] The substitution pattern on the phenothiazine core plays a crucial role in modulating their biological effects.

  • Benzothiazoles : Widely recognized for their anticancer properties, with some derivatives showing potent activity against various cancer cell lines.[7] They also exhibit antimicrobial and anti-inflammatory activities.

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis of Key Intermediate 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline 2-Amino-6-chloro-4-methylbenzothiazole 2-Amino-6-chloro-4-methylbenzothiazole 5-Chloro-2-methylaniline->2-Amino-6-chloro-4-methylbenzothiazole Herz Reaction 2-Amino-5-chloro-3-methylbenzenethiol 2-Amino-5-chloro-3-methylbenzenethiol 2-Amino-6-chloro-4-methylbenzothiazole->2-Amino-5-chloro-3-methylbenzenethiol Alkaline Hydrolysis

Diagram 1. Synthesis of the key intermediate.

G cluster_1 Phenothiazine Synthesis Workflow Intermediate 2-Amino-5-chloro-3-methylbenzenethiol DiphenylSulfide Diphenyl Sulfide Derivative Intermediate->DiphenylSulfide Condensation with o-halonitrobenzene FormylatedSulfide Formylated Diphenyl Sulfide DiphenylSulfide->FormylatedSulfide Formylation Phenothiazine 3-Chloro-1-methyl-7-R-phenothiazine FormylatedSulfide->Phenothiazine Smiles Rearrangement

Diagram 2. Phenothiazine synthesis workflow.

G cluster_2 Benzothiazole Synthesis Workflow Intermediate 2-Amino-5-chloro-3-methylbenzenethiol Benzothiazole 2-R-6-chloro-4-methylbenzothiazole Intermediate->Benzothiazole Aldehyde R-CHO Aldehyde->Benzothiazole Condensation

Diagram 3. Benzothiazole synthesis workflow.

References

The Role of 5-Chloro-2-methylthiophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylthiophenol is a versatile sulfur-containing aromatic compound that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. Its unique structural features, including a reactive thiol group and chloro and methyl substituents on the benzene ring, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides an overview of the applications of this compound in medicinal chemistry research, with a focus on its role in the synthesis of anticancer, antibacterial, and anti-inflammatory agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

I. Applications in Anticancer Research

Derivatives of this compound have demonstrated promising cytotoxic activity against various cancer cell lines. A notable example is the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which have shown significant anticancer effects.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected this compound derivatives against human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDArIC50 (µM) vs. HeLaIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7
28 HPh4-CF₃-C₆H₄> 100> 100> 100
34 H4-CF₃-C₆H₄4-CF₃-C₆H₄8551> 100
37 H1-naphthyl4-CF₃-C₆H₄34[1]36[1]> 100
40 H3,5-dimethylisoxazol-4-yl4-CF₃-C₆H₄7865> 100
46 H1-naphthyl4-Cl-C₆H₄454238

Data extracted from a study on novel benzenesulfonamide derivatives.[1]

Experimental Protocols

1. General Synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides:

This protocol describes the synthesis of benzenesulfonamide derivatives starting from this compound.

  • Step 1: Synthesis of 2-Alkylthio-4-chloro-5-methylbenzenesulfonamides.

    • To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the sulfonyl chloride.

    • React the crude sulfonyl chloride with the appropriate amine to yield the corresponding sulfonamide.

  • Step 2: Synthesis of N-(Benzenesulfonyl)cyanamide Potassium Salts.

    • Treat the synthesized sulfonamide with cyanamide in the presence of a base like potassium hydroxide in a suitable solvent such as ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated potassium salt by filtration.

  • Step 3: Synthesis of Final Benzenesulfonamide Derivatives.

    • A mixture of the appropriate aminoguanidine and phenylglyoxal hydrate in glacial acetic acid is refluxed with stirring for 24–45 hours.[1]

    • The resulting solid is collected by filtration, washed with glacial acetic acid, and dried.[1]

    • Purification is achieved by recrystallization from an appropriate solvent.

2. In Vitro Cytotoxicity Assay (MTT Assay):

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations.

    • Incubate the cells for another 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

This assay is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.

  • Cell Treatment:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

II. Applications in Antibacterial Research

While less explored, derivatives of this compound also hold potential as antibacterial agents. The core structure can be incorporated into various heterocyclic systems known for their antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Applications in Anti-inflammatory Research

The structural motif of this compound can be utilized to design and synthesize novel anti-inflammatory agents, particularly inhibitors of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.

    • Prepare a solution of the substrate, arachidonic acid.

  • Inhibition Assay:

    • In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement of Inhibition:

    • Monitor the formation of the colored product spectrophotometrically at a specific wavelength.

    • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

IV. Visualizations

Synthetic Pathway for Benzenesulfonamide Derivatives

G A This compound C Sulfonyl Chloride Intermediate A->C + B B Chlorosulfonic Acid E Sulfonamide C->E + D D Amine G N-(Benzenesulfonyl)cyanamide Potassium Salt E->G + F F Cyanamide, KOH J Final Benzenesulfonamide Derivative G->J + H, I (Reflux in Acetic Acid) H Aminoguanidine I Phenylglyoxal Hydrate A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Drug_Molecule This compound Derivative Mitochondrion Mitochondrion Drug_Molecule->Mitochondrion Induces Stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Application Notes and Protocols for the Quantification of 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Chloro-2-methylthiophenol, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally similar compounds, such as chlorinated phenols and thiophenol derivatives.[2][3] These methods are intended to serve as a comprehensive starting point for method development and validation according to regulatory guidelines (e.g., ICH Q2).[4][5]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust technique for the quantification of this compound, offering excellent resolution and sensitivity.

Principle

The method separates this compound from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics for a validated HPLC method for this compound. These values are representative and may vary based on instrumentation and specific method parameters.

ParameterExpected Performance
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Linearity Range0.2 - 100 µg/mL (R² > 0.998)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~ 6.5 min
Experimental Protocol: HPLC Analysis

1.3.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • This compound certified reference standard.

1.3.2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

1.3.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired linearity range.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Start Weigh Sample/ Reference Standard Dissolve Dissolve in Acetonitrile Prep_Start->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate C18 Column Separation (ACN:H2O, 1 mL/min) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it an excellent method for the analysis of this compound, especially in complex matrices or for trace-level quantification.[7]

Principle

The analyte is volatilized and separated from other components in a gaseous mobile phase based on its interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Due to the polarity of the thiol group, derivatization may be employed to improve peak shape and thermal stability, though direct analysis is also possible.[8]

Data Presentation: GC-MS Method Performance

The following table outlines the expected performance characteristics for a validated GC-MS method.

ParameterExpected Performance
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Linearity Range0.5 - 200 ng/mL (R² > 0.999)
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Mass-to-Charge Ratios (m/z)To be determined based on fragmentation pattern
Experimental Protocol: GC-MS Analysis

2.3.1. Instrumentation and Reagents

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Reagents:

    • Dichloromethane or Hexane (GC grade)

    • Anhydrous sodium sulfate

    • This compound certified reference standard.

2.3.2. Chromatographic and Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

2.3.3. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane.

  • Sample Extraction (from a non-aqueous matrix): a. Dissolve a known amount of the sample in a suitable organic solvent. b. If necessary, perform a liquid-liquid extraction to isolate the analyte. c. Dry the organic extract by passing it through anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Start Weigh Sample Dissolve Dissolve in Organic Solvent Start->Dissolve Extract Liquid-Liquid Extraction (if needed) Dissolve->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under N2 Dry->Concentrate Inject Inject 1 µL into GC Concentrate->Inject Separate HP-5ms Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Process Process Chromatogram and Mass Spectra Detect->Process Identify Identify Analyte by Retention Time & Spectrum Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify

General workflow for the GC-MS analysis of this compound.

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of various APIs. Its chemical structure allows for further functionalization to create more complex molecules with desired therapeutic properties. The purity of this intermediate is critical as it directly impacts the quality and safety of the final drug product.

Logical Relationship Diagram: API Synthesis

API_Synthesis Intermediate This compound (Starting Material) Reaction Multi-step Chemical Synthesis Intermediate->Reaction Purity Analysis (HPLC/GC-MS) API Active Pharmaceutical Ingredient (API) Reaction->API Formulation Formulation with Excipients API->Formulation Quality Control Final_Product Final Drug Product (e.g., Tablet, Capsule) Formulation->Final_Product

Logical flow from intermediate to final drug product.

References

Application Notes and Protocols: Synthesis of Sulfur-Containing Aromatic Structures Using 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of sulfur-containing aromatic structures, such as phenothiazines, utilizing 5-Chloro-2-methylthiophenol as a key starting material. The methodologies described are based on established synthetic strategies, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, adapted for this specific substrate.

Introduction

This compound is a versatile reagent in organic synthesis, particularly for the construction of complex aromatic molecules containing sulfur.[1][2] Its utility stems from the presence of a nucleophilic thiol group and a substituted aromatic ring, which can be modified through various reactions.[2] This document outlines protocols for the synthesis of diaryl thioethers via Ullmann condensation and their subsequent cyclization to form phenothiazine scaffolds. Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of substituted phenothiazines from analogous aminothiophenols, which can serve as a reference for expected yields and reaction times when using this compound.

EntryAmine ReactantProductReaction Time (h)Yield (%)Reference
12-amino-5-chlorobenzenethiol2-Chlorophenothiazine4-846-85
22-aminobenzenethiol1,2,3,4-Tetrahydrophenothiazine2471[5]
32-amino-5-methylbenzenethiol2-Methyl-1,2,3,4-tetrahydrophenothiazine2462[5]
42-amino-5-fluorobenzenethiol2-Fluoro-1,2,3,4-tetrahydrophenothiazine2476[5]

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Thioether via Ullmann Condensation

This protocol describes the synthesis of a diaryl thioether, a key intermediate for phenothiazine synthesis, by the copper-catalyzed reaction of this compound with an activated aryl halide.

Materials:

  • This compound

  • 1-Chloro-2-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Sodium sulfide (Na₂S)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diaryl thioether.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Cyclization to a Phenothiazine Derivative

This protocol outlines the synthesis of a phenothiazine derivative from the corresponding nitro-substituted diaryl thioether via reductive cyclization.

Materials:

  • 2-(2-Nitrophenylthio)-5-chloro-toluene (from Protocol 1)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

Procedure:

  • Dissolve the 2-(2-nitrophenylthio)-5-chloro-toluene (1.0 eq.) in ethanol in a round-bottom flask.

  • Prepare a solution of sodium sulfide nonahydrate (3.0 eq.) in water and add it to the ethanolic solution of the diaryl thioether.

  • Heat the reaction mixture to reflux for 4-6 hours. The color of the solution should change, indicating the reduction of the nitro group and subsequent cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a beaker containing ice water.

  • The phenothiazine product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Diaryl Thioether Synthesis cluster_protocol2 Protocol 2: Phenothiazine Synthesis start1 This compound + 1-Chloro-2-nitrobenzene reagents1 CuI, K₂CO₃, DMF reaction1 Ullmann Condensation (120-140 °C, 12-24h) start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 2-(2-Nitrophenylthio)-5-chloro-toluene purification1->product1 start2 Diaryl Thioether Intermediate product1->start2 reagents2 Na₂S·9H₂O, Ethanol/Water reaction2 Reductive Cyclization (Reflux, 4-6h) start2->reaction2 reagents2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 product2 Substituted Phenothiazine workup2->product2

Caption: Workflow for the synthesis of a substituted phenothiazine.

logical_relationship cluster_reactions Key Synthetic Transformations start This compound cs_coupling C-S Cross-Coupling (Ullmann, Buchwald-Hartwig) start->cs_coupling intermediate Diaryl Thioether cyclization Intramolecular Cyclization (Reductive, Dehydrative) intermediate->cyclization product Sulfur-Containing Aromatic Structures (e.g., Phenothiazines, Dibenzothiophenes) cs_coupling->intermediate cyclization->product

Caption: Key reactions for sulfur-containing aromatic synthesis.

References

Application Notes and Protocols for the Functionalization of Thiophenol Compounds in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic methodologies for the functionalization of thiophenol compounds, crucial scaffolds in medicinal chemistry and complex molecule synthesis. Detailed protocols for key transformations, including S-alkylation, S-arylation, and regioselective C-H functionalization, are presented to facilitate their application in drug discovery and development.

Introduction to Thiophenol Functionalization

Thiophenol derivatives are integral components of numerous pharmaceuticals and bioactive molecules. Their unique electronic and steric properties, conferred by the sulfur atom, allow for diverse biological activities. The ability to selectively functionalize the thiol group (S-H) and the aromatic ring (C-H) is paramount for generating molecular diversity and optimizing drug-like properties. This document outlines robust and versatile protocols for these transformations.

S-Functionalization of Thiophenols: Formation of C-S Bonds

The nucleophilic nature of the thiophenol sulfur atom allows for facile S-alkylation and S-arylation, leading to the formation of valuable thioethers.

S-Alkylation of Thiophenols

S-alkylation is a fundamental transformation for introducing alkyl moieties onto the sulfur atom of thiophenols. These reactions typically proceed under mild conditions with high efficiency.

Application Note: Visible-light-mediated, metal-free S-alkylation offers a green and efficient alternative to traditional methods. The formation of an electron donor-acceptor (EDA) complex between the thiophenol anion and an N-hydroxyphthalimide ester can trigger the reaction under sunlight or other visible light sources.[1] This method is particularly useful for late-stage functionalization of complex molecules due to its mildness.

Table 1: S-Alkylation of Thiophenols with Alkyl Halides

EntryThiophenol DerivativeAlkylating AgentCatalyst/ConditionsSolventYield (%)Reference
1Thiophenol1-BromobutaneKF/Alumina, Solvent-free-95[2]
24-MethylthiophenolBenzyl bromideKF/Alumina, Solvent-free-98[2]
34-ChlorothiophenolEthyl iodideKF/Alumina, Solvent-free-92[2]
4ThiophenolN-hydroxyphthalimide esterVisible light, Et3NCH3CN95[1]
54-(trifluoromethyl)thiophenolN-hydroxyphthalimide esterVisible light, Et3NCH3CN89[1]

Protocol 1: Solvent-Free S-Alkylation of Thiophenol using KF/Alumina

Materials:

  • Thiophenol (1.0 mmol)

  • Alkyl halide (1.2 mmol)

  • Potassium fluoride on alumina (KF/Alumina, 40 wt. %, 500 mg)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine thiophenol (1.0 mmol), the alkyl halide (1.2 mmol), and KF/Alumina (500 mg).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture and filter to remove the solid support.

  • Wash the solid with additional dichloromethane (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

S-Arylation of Thiophenols

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of diaryl sulfides. Copper and palladium-based catalytic systems are commonly employed for this transformation.

Application Note: Copper-catalyzed C-S coupling reactions offer a cost-effective and efficient method for the S-arylation of thiophenols with aryl iodides.[3] The use of supported copper catalysts, such as Cu-grafted mesoporous organosilica, allows for easy catalyst recovery and reuse. Visible-light-promoted cross-coupling using a Pd/ZnIn2S4 nanocomposite provides a greener approach, avoiding the need for high temperatures.[4]

Table 2: S-Arylation of Thiophenols with Aryl Halides

EntryThiophenol DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1ThiophenolIodobenzeneCuIK2CO3DMF9095[5]
24-Methylthiophenol4-IodotolueneCu-grafted organosilicaK2CO3DMF11088[3]
3Thiophenol4-BromoanisolePd/ZnIn2S4-CH3CNRT (Visible Light)92[4]
44-ChlorothiophenolIodobenzenePd(OAc)2/CyPF-t-BuK3PO4Toluene11096[6]

Protocol 2: Copper-Catalyzed S-Arylation of Thiophenol

Materials:

  • Thiophenol (1.0 mmol)

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add CuI (0.1 mmol) and K2CO3 (2.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Add DMF (5 mL), followed by thiophenol (1.0 mmol) and the aryl iodide (1.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 90 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-H Functionalization of Thiophenols

Direct functionalization of the aromatic C-H bonds of thiophenols provides a powerful and atom-economical strategy for introducing molecular complexity. Regioselectivity (ortho, meta, or para) is a key challenge that can be addressed through the use of directing groups or by exploiting the inherent electronic properties of the substrate.

Ortho-C-H Functionalization

The thiol group can act as a directing group to facilitate ortho-lithiation, followed by quenching with an electrophile.

Application Note: Directed ortho-lithiation of lithium thiophenolate provides a classical and effective method for introducing substituents at the position adjacent to the sulfur atom.[7] This methodology is highly valuable for the synthesis of ortho-functionalized thiophenols which are precursors to important ligands and materials.

Workflow for Ortho-C-H Functionalization:

Ortho_Functionalization thiophenol Thiophenol base Base (e.g., n-BuLi) thiophenol->base Deprotonation lithiation Ortho-Lithiation base->lithiation electrophile Electrophile (E+) lithiation->electrophile Addition quenching Quenching electrophile->quenching product Ortho-Functionalized Thiophenol quenching->product

Caption: General workflow for ortho-C-H functionalization of thiophenol via directed lithiation.

Protocol 3: Directed Ortho-Lithiation and Alkylation of Thiophenol

Materials:

  • Thiophenol (1.0 mmol)

  • n-Butyllithium (n-BuLi, 2.2 mmol, solution in hexanes)

  • Alkyl halide (e.g., methyl iodide, 1.2 mmol)

  • Dry tetrahydrofuran (THF, 10 mL)

  • Schlenk flask and syringe

  • Magnetic stirrer and cooling bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add dry THF (10 mL) and cool to 0 °C.

  • Add thiophenol (1.0 mmol) to the cooled THF.

  • Slowly add n-BuLi (2.2 mmol) dropwise via syringe. A color change is typically observed.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete ortho-lithiation.

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.2 mmol).

  • Stir at 0 °C for 30 minutes and then allow to warm to room temperature and stir for another 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Meta-C-H Functionalization

Achieving meta-selective C-H functionalization is challenging due to the ortho- and para-directing nature of the thiol group. The use of specialized directing groups is often necessary to overcome this preference.

Application Note: While direct meta-C-H functionalization of thiophenols is less common, strategies developed for phenols using nitrile-based directing groups can be adapted.[8][9] These directing groups coordinate to a transition metal catalyst and position it for C-H activation at the meta position. The directing group can be subsequently removed.

Conceptual Pathway for Meta-C-H Functionalization:

Meta_Functionalization thiophenol_dg Thiophenol with Directing Group catalyst Pd(II) Catalyst thiophenol_dg->catalyst Coordination activation Meta-C-H Activation catalyst->activation coupling_partner Coupling Partner activation->coupling_partner Reaction coupling Reductive Elimination coupling_partner->coupling product_dg Meta-Functionalized Product with DG coupling->product_dg deprotection Removal of Directing Group product_dg->deprotection final_product Meta-Functionalized Thiophenol deprotection->final_product

Caption: Conceptual pathway for meta-C-H functionalization using a removable directing group.

Para-C-H Functionalization

Para-C-H functionalization can be achieved in cases where the ortho positions are blocked or under specific reaction conditions that favor remote functionalization.

Application Note: Electrochemical methods have shown promise for the para-selective C-H functionalization of phenol derivatives, and similar strategies could be explored for thiophenols.[10] For instance, the Ritter-type amination of phenols proceeds with high para-selectivity.

Photoredox Catalysis in Thiophenol Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of thiophenols under mild conditions.

Application Note: Photoredox catalysis enables a variety of transformations, including dehydrogenative coupling of thiophenols with phosphines and alkynes.[11][12] These methods often proceed at room temperature and tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis. Thiophenols themselves can even act as organocatalysts in some photoredox reactions.[13]

Table 3: Photoredox-Catalyzed Functionalization of Thiophenols

EntryThiophenol DerivativeCoupling PartnerPhotocatalystReaction TypeYield (%)Reference
1ThiophenolPhenylacetyleneIr(ppy)3Dehydrogenative Coupling98[12]
24-MethylthiophenolDiphenylphosphineIr(ppy)3Dehydrogenative Coupling95[11]
3ThiophenolPhenylacetyleneEosin YThiol-yne Reaction85[14]
44-(trifluoromethyl)thiophenolN-(Acetoxy)phthalimideThiophenol (as catalyst)Decarboxylative Amination92[13]

Protocol 4: Visible-Light-Promoted Dehydrogenative Coupling of Thiophenol and Phenylacetylene

Materials:

  • Thiophenol (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • fac-Ir(ppy)3 (1 mol%)

  • Air (as oxidant)

  • Acetonitrile (CH3CN, 2 mL)

  • Schlenk tube

  • Blue LED light source

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, dissolve thiophenol (0.5 mmol), phenylacetylene (0.6 mmol), and fac-Ir(ppy)3 (0.005 mmol) in acetonitrile (2 mL).

  • Seal the tube and stir the solution under an air atmosphere.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired thioacetylene.

Conclusion

The functionalization of thiophenol compounds is a cornerstone of modern synthetic chemistry, providing access to a vast array of structurally diverse molecules with significant potential in drug discovery and materials science. The protocols and application notes presented herein offer a practical guide to key transformations, including S-alkylation, S-arylation, and C-H functionalization. The continued development of novel catalytic systems, particularly in the realm of photoredox catalysis, promises to further expand the synthetic toolbox for the selective and efficient modification of these important building blocks.

References

Application Note: Determination of Thiophenol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed methodology for the analysis of thiophenol using gas chromatography (GC). Thiophenol, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, requires sensitive and specific analytical methods for its quantification. This document provides protocols for both direct analysis of thiophenol and analysis following a derivatization step to enhance chromatographic performance and detection sensitivity. The methods are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Thiophenol (benzenethiol) is an aromatic thiol that is utilized in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Due to its reactivity and potential toxicity, monitoring its presence and concentration in raw materials, in-process samples, and final products is critical. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like thiophenol. This note describes optimized GC methods employing both Flame Ionization Detection (FID) and Mass Spectrometry (MS) for the analysis of thiophenol. A derivatization procedure is also detailed to address challenges such as peak tailing and to improve sensitivity.

Experimental Protocols

Two primary approaches for the GC analysis of thiophenol are presented: direct analysis of the underivatized compound and analysis after derivatization.

Protocol 1: Direct Analysis of Underivatized Thiophenol by GC-FID/MS

This method is suitable for samples where thiophenol is present at moderate to high concentrations and the sample matrix is relatively clean.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable volatile organic solvent such as dichloromethane or hexane to an expected thiophenol concentration of approximately 1-10 µg/mL.[1][2] Ensure the final solution is free of particulate matter by centrifugation or filtration.[1][3]

  • Solid Samples: Extract the solid sample using an appropriate solvent (e.g., methylene chloride) via methods such as sonication or Soxhlet extraction.[4][5] The resulting extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[3] The final extract should be solvent-exchanged into a GC-compatible solvent.[4]

2. GC-FID/MS Instrumentation and Conditions:

The following table outlines the recommended instrumental parameters for the analysis of underivatized thiophenol. A non-polar column like a DB-5 is often a good starting point.[1]

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector (FID) 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min
Detector (MS) Transfer line: 280 °C, Ion source: 230 °C, Quadrupole: 150 °C, Scan range: m/z 40-300

3. Data Analysis:

  • Identify the thiophenol peak based on its retention time, which should be confirmed by analyzing a pure standard.

  • For quantitative analysis, generate a calibration curve using a series of thiophenol standards of known concentrations.

  • Perform peak area integration and calculate the concentration of thiophenol in the sample using the calibration curve.

Protocol 2: Analysis of Thiophenol via Derivatization with Pentafluorobenzyl Bromide (PFBBr)

Derivatization can improve the chromatographic peak shape and increase the sensitivity of detection, particularly with an Electron Capture Detector (ECD).[4]

1. Derivatization Procedure:

  • To 1 mL of the sample extract (in a suitable aprotic solvent like acetone), add 100 µL of a 10% (w/v) potassium carbonate solution.

  • Add 10 µL of a 10% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in acetone.

  • Vortex the mixture and heat at 60 °C for 1 hour.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

  • Vortex vigorously for 1 minute and allow the layers to separate.

  • Analyze the upper hexane layer containing the derivatized thiophenol (pentafluorobenzyl phenyl sulfide).

2. GC-ECD/MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium or Nitrogen, Constant Flow at 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 10 min)
Detector (ECD) 300 °C, Makeup gas (N2 or Ar/CH4) as per manufacturer's recommendation
Detector (MS) Transfer line: 280 °C, Ion source: 230 °C, Quadrupole: 150 °C, Scan range: m/z 50-400

Quantitative Data Summary

The following table summarizes typical performance data for the GC analysis of thiophenol. Actual values may vary depending on the specific instrumentation and matrix.

ParameterDirect Analysis (GC-FID)Derivatization (GC-ECD)
Retention Time (approx.) 8 - 12 min15 - 20 min
Limit of Detection (LOD) ~ 1 µg/mL~ 1-10 ng/mL
Limit of Quantitation (LOQ) ~ 5 µg/mL~ 5-50 ng/mL
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 5%< 10%

Method Considerations and Troubleshooting

  • Peak Tailing: Thiophenol can exhibit peak tailing due to its acidic proton interacting with active sites in the GC system. The use of an ultra-inert liner and column can mitigate this. Derivatization is a highly effective solution to eliminate tailing.

  • Oxidation: Thiols can be susceptible to oxidation, forming disulfides (e.g., diphenyl disulfide).[6][7] This can occur in the sample or within the hot GC inlet. It is crucial to analyze samples promptly and consider using a deactivated inlet liner. The presence of a peak corresponding to diphenyl disulfide in the chromatogram should be investigated.

  • Matrix Interferences: Complex sample matrices may contain co-eluting compounds. In such cases, two-dimensional GC (2D-GC) can provide the necessary resolution.[8] Alternatively, a more selective detector, such as a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED), can be employed for enhanced specificity towards sulfur-containing compounds.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start Sample (Liquid or Solid) extraction Dilution (Liquid) or Extraction (Solid) start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup final_extract Final Extract in GC-compatible Solvent cleanup->final_extract injection GC Injection final_extract->injection Inject separation Chromatographic Separation injection->separation detection Detection (FID/MS/ECD) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: General workflow for sample preparation and GC analysis of thiophenol.

derivatization_workflow cluster_derivatization Derivatization Protocol sample Sample Extract add_base Add K₂CO₃ sample->add_base add_pfbbr Add PFBBr Reagent add_base->add_pfbbr react Heat at 60°C add_pfbbr->react extract_deriv Liquid-Liquid Extraction with Hexane react->extract_deriv final_product Hexane Layer with Derivatized Thiophenol extract_deriv->final_product to_gc GC Analysis final_product->to_gc Ready for GC Injection

Caption: Workflow for the derivatization of thiophenol with PFBBr prior to GC analysis.

Conclusion

The gas chromatographic methods detailed in this application note provide robust and reliable approaches for the qualitative and quantitative analysis of thiophenol. The choice between direct analysis and derivatization will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation and awareness of potential issues like peak tailing and analyte oxidation are crucial for obtaining accurate and reproducible results. These protocols can be readily implemented in analytical laboratories supporting pharmaceutical development and other chemical industries.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Chlorinated Phenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated phenols are a class of organic compounds that are widely used as intermediates in the synthesis of pesticides, herbicides, and wood preservatives.[1] Due to their toxicity and persistence in the environment, their detection and quantification in various matrices are of significant importance. High-performance liquid chromatography (HPLC) is a robust and widely adopted analytical technique for the separation and determination of chlorinated phenols. This application note provides a comprehensive overview of HPLC methods, including detailed protocols for sample preparation and chromatographic analysis, for researchers, scientists, and drug development professionals.

Chromatographic Conditions

The separation of chlorinated phenols is typically achieved using reversed-phase HPLC. A C18 column is the most common stationary phase, offering good resolution for a wide range of these compounds.[2][3] The mobile phase generally consists of a mixture of acetonitrile and an aqueous solution, often acidified with formic, acetic, or phosphoric acid to ensure the analytes are in their non-ionized form, which enhances their retention on the nonpolar stationary phase.[2][3][4][5][6] Both isocratic and gradient elution methods can be employed, with gradient elution being particularly useful for separating complex mixtures of chlorinated phenols with varying polarities.[6][7]

Detection Methods

Several detection methods can be coupled with HPLC for the analysis of chlorinated phenols.

  • UV Detection: Ultraviolet (UV) detection is a common and cost-effective method. The detection wavelength is typically set between 225 nm and 280 nm, where most chlorinated phenols exhibit significant absorbance.[2][3][4]

  • Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer. Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) sources have been successfully used.[1][8][9] Tandem mass spectrometry (MS/MS) provides even greater specificity, which is particularly useful for complex matrices.[1][8]

  • Electrochemical Detection: This method offers high sensitivity for phenolic compounds and can be an alternative to UV and MS detection.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of various chlorinated phenol compounds, compiled from multiple sources.

Table 1: Chromatographic and Detection Parameters for Selected Chlorinated Phenols

CompoundColumnMobile PhaseDetection Wavelength (nm)Reference
2-ChlorophenolC18Acetonitrile/Water with 0.1% Formic Acid280[5]
4-ChlorophenolC18Acetonitrile/Water (60:40)280[3]
2,4-DichlorophenolC18Acetonitrile/Water (60:40)292[3]
2,6-DichlorophenolC18Acetonitrile/Water (60:40)300[3]
2,4,6-TrichlorophenolC18Acetonitrile/Water with 0.1% Formic Acid280[5]
PentachlorophenolC18Acetonitrile/Water with 0.1% Formic Acid280[5]

Table 2: Performance Data for HPLC Analysis of Chlorinated Phenols

CompoundLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Recovery (%)Reference
2-Chlorophenol0.5 - 1000.187 - 108
4-Chlorophenol0.5 - 1000.190 - 102[3]
2,4-Dichlorophenol0.5 - 1001590 - 102[3]
2,6-Dichlorophenol0.5 - 1002290 - 102[3]
2,4,6-Trichlorophenol0.5 - 250.006 - 0.0587.5 - 104.1[4]
Pentachlorophenol0.5 - 250.4 - 3087.5 - 100.4[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of chlorinated phenols from water samples.

Materials:

  • Water sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB, Agilent Bond Elut Plexa)[10]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Acid for pH adjustment (e.g., phosphoric acid, hydrochloric acid)[5][11]

  • SPE vacuum manifold

Procedure:

  • Sample pH Adjustment: Acidify the water sample to a pH of less than 2 with an appropriate acid.[5][11]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[10]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[5]

  • Washing: Wash the cartridge with a small volume of deionized water to remove any interfering substances.

  • Elution: Elute the retained chlorinated phenols from the cartridge with a suitable organic solvent, such as a mixture of methanol and acetonitrile.[10]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase. The sample is now ready for HPLC analysis.

G Figure 1: Solid-Phase Extraction Workflow cluster_sample_prep Sample Preparation Sample_pH_Adjustment 1. Adjust Sample pH to < 2 Cartridge_Conditioning 2. Condition SPE Cartridge Sample_pH_Adjustment->Cartridge_Conditioning Sample_Loading 3. Load Sample onto Cartridge Cartridge_Conditioning->Sample_Loading Washing 4. Wash Cartridge Sample_Loading->Washing Elution 5. Elute Analytes Washing->Elution Reconstitution 6. Reconstitute in Mobile Phase Elution->Reconstitution G Figure 2: HPLC Analysis Workflow cluster_hplc_analysis HPLC Analysis Mobile_Phase_Prep 1. Prepare Mobile Phase Instrument_Setup 2. Set up HPLC System Mobile_Phase_Prep->Instrument_Setup Calibration 3. Run Calibration Standards Instrument_Setup->Calibration Sample_Analysis 4. Inject Sample Calibration->Sample_Analysis Data_Analysis 5. Analyze Data Sample_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Chloro-2-methylthiophenol synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the Leuckart thiophenol reaction. This method involves the diazotization of 4-chloro-2-methylaniline (also known as 5-chloro-ortho-toluidine) to form a diazonium salt, followed by a reaction with a xanthate salt (typically potassium ethyl xanthate), and subsequent hydrolysis of the resulting xanthate ester to yield the final thiophenol product.[1]

Q2: What are the main challenges and safety concerns associated with this synthesis?

A2: The primary challenges include achieving a high yield and purity due to potential side reactions. A significant safety concern is the handling of diazonium salts, which can be unstable and potentially explosive under certain conditions, especially when dry.[2] It is crucial to maintain low temperatures during the diazotization step and to handle the diazonium salt in solution without attempting to isolate it.

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are 4-chloro-2-methylaniline, sodium nitrite, a mineral acid (like hydrochloric acid), and potassium ethyl xanthate.

Q4: How can the purity of the final product be enhanced?

A4: Purification of this compound is typically achieved through distillation, often under reduced pressure (vacuum distillation), to separate it from non-volatile impurities and byproducts.[3][4] In some cases, extractive workups or chromatography may be employed to remove specific impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low or No Product Yield 1. Incomplete Diazotization: The reaction of 4-chloro-2-methylaniline with nitrous acid may be incomplete. 2. Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is not kept low. 3. Inefficient Xanthate Formation: The reaction between the diazonium salt and potassium ethyl xanthate may be suboptimal. 4. Incomplete Hydrolysis: The hydrolysis of the S-(5-chloro-2-methylphenyl) O-ethyl dithiocarbonate intermediate may be incomplete.1. Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. 2. Use the diazonium salt solution immediately after preparation and maintain a low temperature throughout the process. 3. Ensure the potassium ethyl xanthate solution is also cold when the diazonium salt solution is added. Vigorous stirring is essential. 4. Ensure sufficient reflux time during the hydrolysis step with a strong base like sodium hydroxide.
Formation of a Dark, Tarry Substance 1. Side Reactions of the Diazonium Salt: Diazonium salts can undergo various side reactions, such as coupling reactions, leading to colored impurities. 2. Decomposition at High Temperatures: Overheating during the hydrolysis step can lead to decomposition of the product or intermediates.1. Maintain a low temperature during diazotization and the addition to the xanthate solution. Ensure the pH is acidic during diazotization. 2. Carefully control the temperature during the hydrolysis and distillation steps.
Product is Contaminated with Phenolic Impurities Hydrolysis of the Diazonium Salt: The diazonium salt can react with water to form the corresponding phenol (5-chloro-2-methylphenol).Minimize the time the diazonium salt is in the aqueous solution before reacting with the xanthate. Azeotropic distillation with a paraffin entrainer can be an effective purification method to remove phenolic impurities.[3]
Difficult Product Isolation 1. Emulsion Formation during Extraction: The presence of surfactants or finely divided solids can lead to stable emulsions during the workup. 2. Product Loss during Workup: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.1. Add a saturated brine solution to help break up emulsions. Filtration through a pad of celite may also be effective. 2. Ensure the aqueous layer is acidified sufficiently to protonate the thiophenol, making it less water-soluble, before extraction.

Experimental Protocols

Synthesis of this compound via the Leuckart Reaction

This protocol is a representative procedure adapted from general methods for thiophenol synthesis.

Step 1: Diazotization of 4-chloro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-methylaniline (1 mole equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mole equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes after the addition is complete.

Step 2: Formation of S-(5-chloro-2-methylphenyl) O-ethyl dithiocarbonate

  • In a separate large beaker, dissolve potassium ethyl xanthate (1.1 mole equivalents) in water and cool the solution to 10-15 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

  • A reddish-brown oil of the xanthate ester should separate. Continue stirring for 30-60 minutes at room temperature.

  • Separate the oily layer using a separatory funnel.

Step 3: Hydrolysis to this compound

  • Prepare a solution of sodium hydroxide (2-3 mole equivalents) in a mixture of ethanol and water.

  • Add the separated xanthate ester to the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

  • Acidify the cooled reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper. The this compound will separate as an oil.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

Parameter Value Notes
Starting Material 4-chloro-2-methylaniline---
Diazotization Temperature 0-5 °CCritical for stability of the diazonium salt.
Xanthate Reaction Temp. 10-15 °C (initial)Exothermic reaction, may require cooling.
Hydrolysis Temperature Reflux (approx. 80-90 °C)Dependent on the ethanol/water ratio.
Typical Overall Yield 60-75%Highly dependent on reaction conditions and work-up.

Visualizations

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_xanthate_formation Step 2: Xanthate Formation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification start 4-chloro-2-methylaniline in HCl/H2O add_nitrite Add NaNO2 solution (0-5 °C) start->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt reaction Combine with Diazonium Salt diazonium_salt->reaction xanthate_prep Potassium Ethyl Xanthate Solution (10-15 °C) xanthate_prep->reaction intermediate Xanthate Ester (Oil) reaction->intermediate reflux Reflux (4-6 hours) intermediate->reflux hydrolysis_prep NaOH in Ethanol/H2O hydrolysis_prep->reflux hydrolyzed_product Sodium 5-chloro-2-methylthiophenoxide reflux->hydrolyzed_product acidify Acidify with HCl hydrolyzed_product->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Evaporate extract->dry distill Vacuum Distillation dry->distill final_product Pure this compound distill->final_product Troubleshooting_Yield cluster_diazotization Diazotization Issues cluster_xanthate Xanthate Reaction Issues cluster_hydrolysis Hydrolysis Issues cluster_workup Work-up/Purification Issues start Low Yield of This compound check_diazotization Check Diazotization Step start->check_diazotization check_xanthate Check Xanthate Reaction start->check_xanthate check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Work-up/Purification start->check_workup temp_high Temperature > 5 °C? check_diazotization->temp_high nitrite_issue Incorrect NaNO2 amount? check_diazotization->nitrite_issue mixing_poor Poor mixing? check_xanthate->mixing_poor side_reactions Side reactions? check_xanthate->side_reactions time_short Reflux time too short? check_hydrolysis->time_short base_weak Insufficient base? check_hydrolysis->base_weak extraction_issue Emulsions or pH issue? check_workup->extraction_issue distillation_loss Loss during distillation? check_workup->distillation_loss solution_temp Improve cooling, slow addition. temp_high->solution_temp Yes solution_mixing Increase stirring speed. mixing_poor->solution_mixing Yes solution_time Increase reflux time. time_short->solution_time Yes solution_extraction Use brine, check pH. extraction_issue->solution_extraction Yes

References

Technical Support Center: Purification of Crude 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Chloro-2-methylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 5-chloro-2-methylaniline or its corresponding diazonium salt), reagents from the synthesis, and byproducts. A significant byproduct is often the corresponding disulfide, formed by the oxidation of the thiol functional group. Other potential impurities may arise from side reactions during synthesis.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification methods for this compound, a liquid at room temperature, are vacuum distillation and column chromatography.[1] For solid derivatives or related compounds, recrystallization is a viable option.[2] The choice of technique depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound to consider during purification?

A3: this compound is typically a colorless to pale yellow liquid with a characteristic thiol odor.[1][3] It has good solubility in organic solvents like ethanol and ether but limited solubility in water.[4] Its relatively high boiling point necessitates vacuum distillation to prevent decomposition.

Q4: How can I minimize the formation of disulfide impurities?

A4: Thiophenols are susceptible to oxidation to disulfides, especially in the presence of air and base. To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during workup and purification steps. Acidifying the aqueous layer during extraction can also help to prevent the formation of the more easily oxidized thiolate anion.[5]

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause(s) Recommended Solution(s)
Bumping or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum is too high for the temperature.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar.- Gradually decrease the pressure or increase the temperature slowly.
Product Decomposition (Darkening of Color) - Distillation temperature is too high.- Prolonged heating.- Use a lower pressure to decrease the boiling point.- Ensure the distillation is performed as quickly as possible.
Poor Separation of Impurities - Inefficient distillation column.- Boiling points of the product and impurities are too close.- Use a fractionating column (e.g., Vigreux or packed column).- Consider an alternative purification method like column chromatography.
Low Yield - Leaks in the vacuum system.- Inefficient condensation.- Check all joints and connections for leaks.- Ensure the condenser has a sufficient flow of cold water.[6]
Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column was not packed properly.- Sample was overloaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation of spots.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size.[7]
Compound is Stuck on the Column - Solvent system is not polar enough.- Gradually increase the polarity of the eluent.
Tailing of the Product Band - Compound is interacting too strongly with the stationary phase.- Column is overloaded.- Add a small amount of a slightly more polar solvent or a modifier (e.g., a drop of acetic acid for acidic compounds) to the eluent.- Reduce the amount of sample loaded.
Product Elutes with the Solvent Front - Solvent system is too polar.- Start with a less polar solvent system.
Recrystallization (Applicable for solid derivatives)
Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[8]
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The cooling process is too rapid.- Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble.- Allow the solution to cool more slowly.[9]
Low Recovery of Pure Product - Too much solvent was used.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a small amount of ice-cold solvent.[10]

Quantitative Data Summary

Due to the limited availability of specific experimental data for the purification of this compound in the public domain, the following table provides typical target values. These should be optimized for your specific crude mixture.

Purification MethodParameterTypical Value/RangeExpected PurityExpected Yield
Vacuum Distillation Boiling PointNot available (high boiling)>98%60-80%
Pressure1-10 mmHg (starting point)
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%70-90%
Mobile PhaseHexane/Ethyl Acetate Gradient
Rf of Product~0.3-0.4 (in optimized eluent)

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and components with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Heating mantle with magnetic stirring

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Place the crude this compound and a magnetic stir bar or boiling chips into a round-bottom flask.

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Begin stirring and gradually apply vacuum, reducing the pressure to the desired level (e.g., 1-10 mmHg).

  • Slowly heat the flask using the heating mantle.

  • Collect the fraction that distills at a constant temperature. This is expected to be the pure product.

  • Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Determine an appropriate solvent system by running TLC plates with the crude material. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.

  • Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound analysis Initial Analysis (e.g., TLC, GC) crude->analysis distillation Vacuum Distillation analysis->distillation High boiling impurities chromatography Column Chromatography analysis->chromatography Close boiling impurities purity_check Purity Assessment (e.g., GC, NMR) distillation->purity_check chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree start Purification Issue Encountered q1 What is the primary issue? start->q1 a1 Low Yield q1->a1 a2 Low Purity q1->a2 a3 Product Decomposition q1->a3 q2_yield Check for system leaks (vacuum) or excessive solvent use (recrystallization/chromatography). a1->q2_yield q2_purity Was the correct purification technique chosen based on impurity profile? a2->q2_purity q2_decomp Is the purification temperature too high? a3->q2_decomp sol_yield Seal system / Reduce solvent volume. q2_yield->sol_yield sol_purity_dist Use a fractionating column. q2_purity->sol_purity_dist Distillation sol_purity_chrom Optimize solvent system via TLC. q2_purity->sol_purity_chrom Chromatography sol_decomp Lower distillation pressure or use milder purification method. q2_decomp->sol_decomp

Caption: Troubleshooting decision tree for common purification issues.

References

minimizing byproduct formation in 5-Chloro-2-methylthiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 5-Chloro-2-methylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed in reactions with this compound?

A1: The most prevalent byproduct is the disulfide dimer, bis(5-chloro-2-methylphenyl) disulfide. This occurs due to the oxidation of the thiol (-SH) group, a common side reaction for thiophenols, especially when exposed to air (oxygen) or under basic conditions.[1] To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q2: Can the aromatic ring of this compound participate in side reactions?

A2: Yes, under certain conditions, the aromatic ring can undergo electrophilic substitution. For instance, in Friedel-Crafts acylation, in addition to the desired S-acylation, C-acylation on the aromatic ring can occur, leading to regioisomeric ketone byproducts.[2][3] The position of substitution is directed by the existing methyl and chloro substituents.

Q3: What are the potential byproducts in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig reaction?

A3: In Buchwald-Hartwig C-S coupling reactions, besides the common disulfide formation, a potential side reaction is the hydrodehalogenation of the aryl halide coupling partner, where the halogen is replaced by a hydrogen atom.[4] This can be more prevalent at higher temperatures or with certain ligand/base combinations. Another possibility is the self-coupling of the thiophenol to form the disulfide.

Q4: In S-alkylation reactions, what other nucleophilic sites could react?

A4: this compound primarily undergoes S-alkylation due to the high nucleophilicity of the thiolate anion formed under basic conditions.[1] However, with highly reactive alkylating agents and under forcing conditions, there is a minor possibility of C-alkylation on the electron-rich aromatic ring, although this is generally not a significant pathway.

Q5: How can I effectively remove the disulfide byproduct after the reaction?

A5: The disulfide byproduct can often be removed by column chromatography on silica gel. Alternatively, a chemical approach involves the reduction of the crude product mixture. Treating the mixture with a reducing agent like sodium borohydride will convert the disulfide back to the starting thiophenol, which can then be separated from the desired product by extraction or chromatography.

Troubleshooting Guides

Issue 1: Significant Formation of Disulfide Byproduct
Possible Cause Solution
Exposure to Atmospheric Oxygen Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use glassware that has been oven-dried and cooled under an inert atmosphere.
Use of Non-Degassed Solvents Degas solvents prior to use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Basic Reaction Conditions If the reaction allows, maintain a neutral or slightly acidic pH. If a base is required, consider using a weaker base or adding it slowly at a low temperature to minimize the concentration of the highly oxidative thiolate anion at any given time.
Prolonged Reaction Times at Elevated Temperatures Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at high temperatures.
Issue 2: Low Yield in S-Alkylation Reactions
Possible Cause Solution
Incomplete Deprotonation of the Thiol Ensure at least one full equivalent of a suitable base (e.g., NaH, K₂CO₃, Et₃N) is used to generate the nucleophilic thiolate. The choice of base should be compatible with the alkylating agent and solvent.
Poor Quality Alkylating Agent Use a fresh or purified alkylating agent. Alkyl halides can degrade over time.
Side Reaction with Solvent In certain cases, the solvent can react with the alkylating agent or the thiolate. Ensure the chosen solvent is inert under the reaction conditions.
Formation of Disulfide See troubleshooting guide for disulfide formation above.
Issue 3: Byproduct Formation in Acylation Reactions
Possible Cause Solution
C-Acylation (Friedel-Crafts) instead of S-Acylation S-acylation is generally favored. To further promote it, run the reaction at a lower temperature. The use of a non-Lewis acidic catalyst or a base like pyridine can favor S-acylation over C-acylation which typically requires a strong Lewis acid.
Polysubstitution on the Aromatic Ring Although the acyl group is deactivating, with highly activated substrates or harsh conditions, multiple acylations can occur. Use a 1:1 stoichiometry of the acylating agent to the thiophenol.[5]
Hydrolysis of the Acylating Agent Ensure the reaction is carried out under anhydrous conditions, as water will hydrolyze the acylating agent (e.g., acyl chloride, anhydride).

Quantitative Data Summary

The following tables provide generalized data on product yields and byproduct formation based on reactions with substituted thiophenols. Actual results with this compound may vary.

Table 1: S-Alkylation of Thiophenols with Alkyl Halides

Alkyl Halide Base Solvent Temperature Typical Yield of Thioether (%) Major Byproduct Reference
Benzyl BromideK₂CO₃DMFRoom Temp.>90DisulfideGeneral knowledge
Ethyl IodideNaHTHF0 °C to RT>95DisulfideGeneral knowledge
Isopropyl BromideEt₃NAcetonitrileReflux80-90DisulfideGeneral knowledge

Table 2: Buchwald-Hartwig C-S Coupling of Aryl Halides with Thiophenols

Aryl Halide Palladium Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield (%) Major Byproducts Reference
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085-95Disulfide, Hydrodehalogenation[6]
4-ChlorotoluenePd(OAc)₂ / RuPhosNaOtBuToluene10080-90Disulfide, Hydrodehalogenation[6]
1-IodonaphthalenePd₂(dba)₃ / BINAPK₃PO₄Toluene100>90Disulfide[6]

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) followed by the slow addition of a base (e.g., K₂CO₃ (1.5 eq.) or NaH (1.1 eq.)). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig C-S Coupling
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_main Main Reactant cluster_reactions Reaction Types cluster_products Desired Products cluster_byproducts Common Byproducts This compound This compound Alkylation Alkylation This compound->Alkylation + R-X Acylation Acylation This compound->Acylation + RCOCl Cross-Coupling Cross-Coupling This compound->Cross-Coupling + Ar-X, Pd cat. Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Oxidation (O2) Thioether Thioether Alkylation->Thioether Thioester Thioester Acylation->Thioester C-acylated Product C-acylated Product Acylation->C-acylated Product Diaryl Sulfide Diaryl Sulfide Cross-Coupling->Diaryl Sulfide Hydrodehalogenation Hydrodehalogenation Cross-Coupling->Hydrodehalogenation Troubleshooting_Workflow start Low Yield or Impure Product check_disulfide Check for Disulfide (TLC, LC-MS) start->check_disulfide disulfide_present Disulfide Present? check_disulfide->disulfide_present implement_inert Implement Inert Atmosphere Techniques disulfide_present->implement_inert Yes check_starting_material Starting Material Consumed? disulfide_present->check_starting_material No degas_solvents Use Degassed Solvents implement_inert->degas_solvents degas_solvents->check_starting_material optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_starting_material->optimize_conditions No analyze_byproducts Analyze Other Byproducts (NMR, MS) check_starting_material->analyze_byproducts Yes check_reagents Check Reagent Purity optimize_conditions->check_reagents end_purify Purify Product (Chromatography, Recrystallization) check_reagents->end_purify adjust_catalyst Adjust Catalyst/Ligand/Base System for Selectivity analyze_byproducts->adjust_catalyst adjust_catalyst->end_purify

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylthiophenol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and handling, helping you to optimize reaction conditions and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 18858-06-5), also known as 5-chloro-2-methylbenzenethiol, is a functionalized thiophenol derivative.[1] Its chemical structure, featuring a thiol group, a chlorine atom, and a methyl group on a benzene ring, makes it a versatile chemical intermediate.[1] It is primarily used in the pharmaceutical industry as a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and in the broader fine chemical sector for creating complex organic molecules.[2]

Q2: What are the common synthetic routes for preparing this compound?

A2: Several methods exist for synthesizing thiophenols. A specific and effective method for this compound involves the reaction of 2-methyl-5-chloro benzsulfamide with potassium formate at elevated temperatures (e.g., 200°C).[3] Other general methods for thiophenol synthesis include the reduction of benzenesulfonyl chlorides, the Leuckart thiophenol reaction which uses a diazonium salt, and the Newman–Kwart rearrangement.[4]

Q3: Why is oxidation to a disulfide a major concern, and how can it be minimized?

A3: Thiophenols, including this compound, are susceptible to oxidation, especially in the presence of oxygen or a base, which converts the thiol (-SH) into a disulfide (S-S) linkage.[4] This is a common side reaction that reduces the yield of the desired product. To minimize disulfide formation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon).[5] Additionally, the use of a mild reducing agent like sodium bisulfite during workup can help inhibit oxidation.[6]

Q4: What are the critical safety precautions when handling this compound?

A4: this compound is a chemical that should be handled with care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7] Store the compound in a tightly closed, corrosion-resistant container away from oxidizing agents, heat, and ignition sources.[2][7]

Troubleshooting Guide for Synthesis

Encountering issues during synthesis is common. This guide addresses potential problems with their likely causes and recommended solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incorrect Reaction Temperature: The reaction may be highly temperature-dependent. For the benzsulfamide route, temperatures around 200°C are required.[3] - Poor Quality Reagents: Impurities in starting materials can inhibit the reaction. - Insufficient Reaction Time: The reaction may not have proceeded to completion.- Carefully monitor and control the reaction temperature using a calibrated thermometer. - Use reagents of high purity from a reliable supplier. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Significant Disulfide Impurity - Presence of Oxygen: Thiophenols readily oxidize to disulfides in the presence of air.[4] - Basic Conditions During Workup: Base can promote the oxidation of the thiol.- Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). - When neutralizing the reaction, avoid making the solution basic for extended periods. Acidic conditions (e.g., pH 2) are often used before extraction.[3]
Formation of Other By-products - Side Reactions: Depending on the synthetic route, other functional groups can react. For instance, in diazonium salt-based methods, decomposition can lead to phenolic by-products.[5][8] - High Reaction Temperature: Excessive heat can cause decomposition of reactants or products.- For diazonium-based syntheses, maintain strict low-temperature control (0-5°C).[5] - Optimize the reaction temperature to be high enough for the reaction to proceed but not so high as to cause degradation.
Vigorous/Uncontrolled Reaction - Exothermic Reaction: Some reduction methods for preparing thiophenols can be highly exothermic.[8] - Rate of Reagent Addition: Adding reagents too quickly can cause the reaction to accelerate uncontrollably.- Ensure the reaction vessel is equipped with an efficient reflux condenser. - Have a cooling bath (e.g., ice-water) ready to moderate the reaction temperature if it rises too quickly.[8] - Add reagents slowly and monitor the temperature closely during addition.
Difficulty in Product Isolation - Incorrect pH during Extraction: The solubility of thiophenol is pH-dependent. - Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult.- Adjust the aqueous layer to an acidic pH (e.g., pH 2 with dilute HCl) to ensure the thiol is protonated and less water-soluble before extraction with an organic solvent.[3] - To break emulsions, add brine (saturated NaCl solution) or use a different extraction solvent.

Experimental Protocols & Data

Protocol: Synthesis from 2-methyl-5-chloro benzsulfamide

This protocol is based on a patented procedure and provides a reliable method for the synthesis of this compound.[3]

1. Reaction Setup:

  • In a reaction vessel equipped with a mechanical stirrer and a distillation condenser, combine 2-methyl-5-chloro benzsulfamide (1 part by mole) and potassium formate (5 parts by mole).
  • Example: 10.3 g (approx. 0.05 mol) of 2-methyl-5-chloro benzsulfamide and 21.0 g (approx. 0.25 mol) of potassium formate.[3]

2. Reaction Execution:

  • Heat the mixture to 200°C while stirring.
  • Maintain this temperature for approximately 5 hours. Water generated during the reaction will be removed by distillation.[3]

3. Workup and Purification:

  • After 5 hours, cool the reaction mixture to approximately 80°C.
  • Slowly add a 10% solution of dilute hydrochloric acid (HCl) to adjust the pH of the mixture to 2.[3]
  • The crude product can then be purified by rectification (distillation) to yield this compound.

Reaction Condition Summary

The following table summarizes the conditions for the synthesis of this compound and a similar derivative as described in the literature, demonstrating the general applicability of the method.[3]

Starting MaterialReagentTemp.TimeYield
2-methyl-5-chloro benzsulfamidePotassium Formate200°C5h63.3%
2-methyl-4-fluorobenzene sulphonamidePotassium Formate200°C5h72.5%
4-aminomethyl phenyl sulphonamidePotassium Formate200°C5h66.9%

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.

G cluster_workflow General Synthesis Workflow Reactants 1. Mix Reactants (Benzsulfamide + Formate) Reaction 2. Heat Reaction (e.g., 200°C, 5h) Reactants->Reaction Cooling 3. Cool Mixture (e.g., to 80°C) Reaction->Cooling pH_Adjust 4. Adjust pH (Acidify to pH 2) Cooling->pH_Adjust Purify 5. Purify Product (Distillation) pH_Adjust->Purify Product Final Product Purify->Product

Caption: General workflow for synthesizing this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Temp Was Temp. Correct (e.g., 200°C)? Start->Temp Disulfide Disulfide Detected (e.g., by GC/MS)? Temp->Disulfide Yes Sol_Temp Solution: Adjust & Monitor Temp. Temp->Sol_Temp No Reagents Are Reagents High Purity? Disulfide->Reagents Yes Sol_Disulfide Solution: Use Inert Atmosphere Disulfide->Sol_Disulfide No Sol_Reagents Solution: Verify Reagent Quality Reagents->Sol_Reagents No

Caption: A decision-making flow for troubleshooting low reaction yields.

References

overcoming solubility issues with 5-Chloro-2-methylthiophenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with 5-Chloro-2-methylthiophenol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 18858-06-5) is a substituted thiophenol derivative. It is a colorless to pale yellow liquid with a characteristic thiol odor. Due to its chemical structure, it serves as a versatile intermediate in organic synthesis.[1] Its primary applications are in the pharmaceutical and fine chemical industries as a building block for creating more complex molecules. It is notably used in the synthesis of potential therapeutic agents, including compounds with antibacterial, anti-inflammatory, and anti-tumor activities, as well as in the development of fungicides.

Q2: What are the general solubility properties of this compound?

A2: this compound is characterized by its good solubility in a range of common organic solvents, including ethanol, ether, and acetone.[2] However, due to its hydrophobic aromatic ring, it has limited to low solubility in water.[1][2]

Q3: I am observing precipitation when I add my this compound stock solution to an aqueous buffer. What is causing this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when a concentrated stock solution, typically prepared in a highly soluble organic solvent like DMSO or ethanol, is introduced into an aqueous environment where the compound's solubility is significantly lower. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium and precipitate out of the solution.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter precipitation of this compound during the preparation of working solutions or during a reaction. The following guide provides systematic steps to address these issues.

Issue 1: Precipitation Upon Preparation of Aqueous Working Solution

Initial Observation: A cloudy solution or visible precipitate forms immediately after diluting a concentrated stock of this compound into an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time in Aqueous Working Solution

Initial Observation: The prepared aqueous working solution is initially clear but becomes cloudy or shows precipitate after a period of time (minutes to hours).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for delayed precipitation.

Quantitative Solubility Data

While exact quantitative solubility data for this compound is not widely published in comprehensive tables, the following provides a qualitative and estimated guide for common laboratory solvents.

SolventQualitative SolubilityEstimated Solubility RangePolarity Index
WaterLow / Insoluble< 1 mg/mL9.0
EthanolGood> 50 mg/mL5.2
MethanolGood> 50 mg/mL6.6
AcetoneGood> 50 mg/mL5.1
Dimethyl Sulfoxide (DMSO)Very Good> 100 mg/mL7.2
N,N-Dimethylformamide (DMF)Very Good> 100 mg/mL6.4
TolueneGood> 50 mg/mL2.4
Dichloromethane (DCM)Very Good> 100 mg/mL3.1

Note: The estimated solubility ranges are based on the qualitative descriptions found in the literature and the general behavior of similar thiophenol derivatives. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 158.65 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = 0.1 mol/L * 0.010 L * 158.65 g/mol = 0.15865 g (or 158.65 mg)

  • Weighing: Accurately weigh approximately 159 mg of this compound and record the exact mass.

  • Dissolution: Transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Gently swirl the flask or use a vortex mixer at a low setting until the compound is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary.

  • Final Volume Adjustment: Once completely dissolved, carefully add DMSO to the 10 mL mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol details the preparation of a 100 µM aqueous working solution from the 100 mM DMSO stock.

Materials:

  • 100 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Pre-warm Diluent: If applicable, pre-warm the aqueous diluent to the experimental temperature (e.g., 37°C for cell culture).

  • Dilution Calculation: To prepare 1 mL of a 100 µM working solution, a 1:1000 dilution is required.

    • Volume of stock = (100 µM * 1 mL) / 100,000 µM = 0.001 mL (or 1 µL)

  • Dispense Diluent: Pipette 999 µL of the pre-warmed aqueous buffer into a sterile microcentrifuge tube.

  • Addition of Stock: Pipette 1 µL of the 100 mM this compound stock solution directly into the aqueous buffer.

  • Immediate Mixing: Immediately and vigorously vortex the tube for 10-15 seconds to ensure rapid and uniform dispersion, minimizing localized high concentrations that can lead to precipitation.

  • Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation.

  • Use: Use the freshly prepared working solution as soon as possible.

Application Example: Synthesis of a Fungicide Intermediate

This compound can be used as a key building block in the synthesis of various agrochemicals. The following diagram illustrates a generalized synthetic pathway where it is a precursor to a more complex thiophene-based fungicide.

G cluster_0 Synthesis of Fungicide Intermediate A This compound C Thioester Intermediate A->C Acylation B Acyl Chloride Derivative B->C E Thiophene-based Fungicide Core C->E Intramolecular Cyclization D Cyclization Reagent D->E

Caption: Generalized synthesis pathway for a thiophene-based fungicide.

References

Technical Support Center: Safe Disposal and Waste Management of Thiophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, disposal, and waste management of thiophenol and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is thiophenol and what are its primary hazards?

A1: Thiophenol (C₆H₅SH), also known as benzenethiol or phenyl mercaptan, is the simplest aromatic thiol.[1][2] It is a colorless liquid recognized by its strong, unpleasant, and pungent odor.[1][3] Thiophenol is classified as a hazardous substance due to its flammability, high toxicity, and environmental hazards.[1][3][4] It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin and eye irritation.[5][6]

Summary of Thiophenol Properties and Hazards

PropertyValueReference
Chemical Formula C₆H₆S[1]
Molar Mass 110.17 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Unpleasant, pungent, garlic-like[1][3][7]
Density 1.0766 g/mL[1]
Boiling Point 169 °C (336 °F)[1]
Melting Point -15 °C (5 °F)[1]
Flash Point 50 °C (122 °F)[5][7]
Solubility in Water 0.08% (Insoluble)[1][3]
Acidity (pKa) 6.62 (in H₂O)[1]
Hazard ClassificationGHS Pictograms
GHS Labelling GHS02: FlammableGHS05: CorrosiveGHS06: ToxicGHS07: Exclamation markGHS09: Environmental hazard

Q2: What are the regulated waste codes for thiophenol?

A2: Thiophenol is considered an acutely toxic hazardous waste.[8] The U.S. Environmental Protection Agency (EPA) has assigned it the hazardous waste number P014 .[7][9][10][11][12] Due to its flammability, it may also be classified under the ignitability characteristic with the waste number D001 .[4] Waste generators must consult local, state, and federal regulations to ensure complete and accurate classification.[7][9]

Q3: What are the occupational exposure limits for thiophenol?

A3: Various regulatory bodies have established exposure limits for thiophenol to protect personnel. Adherence to these limits is critical for laboratory safety.

Occupational Exposure Limits

OrganizationLimit TypeValue
NIOSH (US) Ceiling (15 min)0.1 ppm (0.5 mg/m³)
OSHA (US) PEL (8-hour TWA)Not formally established, but adherence to NIOSH limits is prudent.
ACGIH TLV (Ceiling)No specific value listed, refer to NIOSH guidelines.
CAL/OSHA PEL (Ceiling)No specific value listed, refer to NIOSH guidelines.

NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; TLV: Threshold Limit Value.[1][13]

Q4: What Personal Protective Equipment (PPE) is required when handling thiophenol waste?

A4: Due to its high toxicity and ability to be absorbed through the skin, comprehensive PPE is mandatory.[3][7]

  • Hand Protection : Wear chemical protective gloves.[4] Neoprene or nitrile rubber gloves are recommended. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[4] Always inspect gloves before use and dispose of contaminated gloves immediately.[6]

  • Eye Protection : Safety glasses with side shields and chemical goggles are required.[4][7] A face shield should also be used where splashing is possible.[6]

  • Skin and Body Protection : Wear a lab coat, long-sleeved clothing, and appropriate protective clothing to prevent skin exposure.[5][6][7] For large-scale operations, a complete suit protecting against chemicals may be necessary.[6]

  • Respiratory Protection : All work must be conducted in a certified chemical fume hood.[7][9] If there is a risk of overexposure, an approved respirator with organic vapor cartridges must be used.[4][6]

Troubleshooting Guides

Issue 1: A small amount of thiophenol has spilled inside the chemical fume hood.

Solution:

For minor spills, immediate cleanup is crucial to manage the potent odor and associated hazards.

  • Workflow for Minor Spill Cleanup

    MinorSpillWorkflow start Minor Thiophenol Spill (Inside Fume Hood) step1 Ensure Fume Hood is Operating and PPE is Worn start->step1 step2 Contain Spill with Inert Absorbent Material (e.g., activated carbon, vermiculite) step1->step2 step3 Carefully Collect Contaminated Absorbent with Spark-Proof Tools step2->step3 step4 Place Collected Material into a Sealable, Labeled Hazardous Waste Container step3->step4 step5 Decontaminate Spill Area with Bleach Solution (Sodium Hypochlorite) step4->step5 step6 Wipe Area with a Damp Cloth step5->step6 end Dispose of all contaminated materials (gloves, wipes, absorbent) as P014 Hazardous Waste step6->end

    Caption: Workflow for cleaning up minor thiophenol spills.

  • Experimental Protocol: Minor Spill Cleanup

    • Preparation : Ensure the chemical fume hood is functioning correctly. Wear appropriate PPE, including double gloves (nitrile or neoprene), chemical goggles, a face shield, and a lab coat.[4][7]

    • Containment : Cover the spill with an inert absorbent material like activated carbon adsorbent, vermiculite, or sand.[7][9] WARNING : Never use dry, powdered hypochlorite or other strong oxidizers directly on the spill, as this can cause autoignition.[4]

    • Collection : Using spark-proof tools, carefully collect the absorbent material.[7][9]

    • Packaging : Place the contaminated material into a designated, sealable plastic or lined metal container.[4] The container must be clearly labeled as "Hazardous Waste: Thiophenol (P014, D001)".[4][7]

    • Decontamination : Wipe the spill area with a cloth soaked in a 5-10% sodium hypochlorite (bleach) solution to oxidize the remaining thiophenol, followed by a water rinse.[4] All cleaning materials must also be disposed of as hazardous waste.

Issue 2: How do I dispose of aqueous waste containing thiophenol?

Solution:

Aqueous waste containing thiophenol must be neutralized before collection for disposal. Direct drain disposal is strictly prohibited.[4][14] The most common method is oxidation with sodium hypochlorite (bleach).

  • Chemical Neutralization Pathway

    NeutralizationPathway thiophenol Thiophenol (C₆H₅SH) reaction Oxidation (in Fume Hood) thiophenol->reaction hypochlorite Sodium Hypochlorite (NaOCl) hypochlorite->reaction sulfonic_acid Benzenesulfonic Acid (Sodium Salt) disulfide Diphenyl Disulfide (Side Product) reaction->sulfonic_acid Primary Product reaction->disulfide Minor Byproduct

    Caption: Oxidation of thiophenol to a less hazardous sulfonic acid.

  • Experimental Protocol: Aqueous Waste Neutralization

    • Work Area : Perform all steps inside a certified chemical fume hood.[4]

    • Preparation : Prepare a solution of sodium hypochlorite (household bleach, typically 5-10%).[4] The reaction can be exothermic, so if treating a large volume, pre-cool the bleach solution in an ice bath.[15]

    • Neutralization : Slowly and carefully add the thiophenol-containing aqueous waste to the cooled bleach solution with constant stirring.[15] The bleach converts the malodorous and toxic thiophenol primarily into the less hazardous sodium salt of benzenesulfonic acid.[4]

    • Testing : After the addition is complete, test the solution with lead acetate paper to ensure no unreacted thiophenol remains (a yellow color indicates the presence of mercaptans).[4]

    • Collection : The neutralized solution should be collected in a clearly labeled hazardous waste container. Even after treatment, it must be disposed of through the institution's environmental health and safety (EHS) office.[15][14]

Issue 3: My laboratory has a persistent, foul odor after working with thiophenol.

Solution:

The potent stench of thiophenol can linger. Proper containment and decontamination are key to odor control.

  • Troubleshooting Odor Issues

    OdorTroubleshooting start Persistent Thiophenol Odor Detected q1 Is the source an open container or recent spill? start->q1 a1_yes Seal all containers. Clean spill area with bleach solution. q1->a1_yes Yes q2 Is the odor coming from waste containers? q1->q2 No a1_yes->q2 a2_yes Ensure waste containers are tightly sealed. Store in a ventilated secondary container. q2->a2_yes Yes q3 Could glassware or equipment be contaminated? q2->q3 No a2_yes->q3 a3_yes Soak all potentially contaminated glassware and equipment in a bleach bath for >12 hours. q3->a3_yes Yes end If odor persists, contact EHS for assessment and potential air monitoring. q3->end No a3_yes->end

    Caption: Logical steps to troubleshoot and eliminate thiophenol odors.

  • Protocol: Decontamination of Glassware and Equipment

    • Immediate Action : Do not remove contaminated glassware from the fume hood.[15]

    • Bleach Bath : Prepare a basin with a 5-10% sodium hypochlorite (bleach) solution inside the fume hood.[4][15]

    • Soaking : Immediately after use, rinse and/or submerge all contaminated glassware, stir bars, cannulas, and other equipment in the bleach bath.[16] The oxidation reaction can be slow, so a soaking period of at least 12-24 hours is recommended.[16]

    • Solid Waste : Contaminated disposable items like gloves, paper towels, and septa should be immediately placed in a zip-lock bag, which is then sealed inside a wide-mouth plastic jar or other secondary container for disposal as hazardous waste.[4][15]

    • Final Cleaning : After soaking, the glassware can be washed using standard laboratory procedures. The bleach solution itself must be collected and disposed of as hazardous waste.[15]

For further assistance, always contact your institution's Environmental Health and Safety (EHS) department.

References

troubleshooting common issues in Vilsmeier-Haack reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize your formylation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Product Yield

  • Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Vilsmeier-Haack reactions can stem from several factors:

    • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen).

    • Reagent Quality: The purity of the reagents, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is crucial. Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[1] Use freshly distilled or high-purity reagents.

    • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic or heteroaromatic compounds.[2][3][4][5] If your substrate is not sufficiently activated, you may need to use higher temperatures or consider introducing a stronger electron-donating group to the aromatic ring.[6]

    • Improper Reaction Temperature: The optimal temperature depends on the substrate's reactivity.[7] For highly reactive substrates, the reaction is often carried out at low temperatures (0 °C to room temperature) to control the reaction rate.[6] For less reactive substrates, heating may be necessary.[7][8]

    • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An excess of the reagent can lead to side reactions, while too little will result in incomplete conversion. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate is a good starting point for optimization.[6]

Issue 2: Formation of Multiple Formylated Products

  • Question: I am observing di- or even tri-formylated products in my reaction mixture instead of the desired mono-formylated product. How can I improve selectivity?

  • Answer: Over-formylation is a common side reaction, especially with highly activated substrates.[6] To favor mono-formylation, consider the following adjustments:

    • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. Using a ratio closer to 1:1 can help minimize multiple additions.[6]

    • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can help maintain a low concentration of the reagent and improve selectivity.[6]

    • Lower Reaction Temperature: Performing the reaction at a lower temperature will decrease the reaction rate and can enhance selectivity for the mono-formylated product.[6]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and quench it once the starting material is consumed to prevent further formylation.[6]

Issue 3: Chlorinated Byproducts

  • Question: My product is contaminated with a chlorinated byproduct. What is the cause and how can I prevent it?

  • Answer: Chlorination is a known side reaction, particularly when using POCl₃. The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent.[6] To minimize this:

    • Maintain Low Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.[6]

    • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[6]

    • Efficient Work-up: Prompt and efficient aqueous work-up is necessary to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.[6]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is the active electrophile in the reaction, typically a chloroiminium salt.[5][9] It is most commonly prepared in situ by reacting a substituted amide, such as DMF, with an acid chloride like POCl₃.[2][3][9]

Q2: What is the optimal order of addition for the reagents?

The optimal order of addition can be substrate-dependent. For highly reactive substrates prone to over-formylation, it is generally recommended to add the pre-formed Vilsmeier reagent dropwise to the substrate solution at a low temperature.[6] For less reactive substrates, adding the substrate to the Vilsmeier reagent may be acceptable.

Q3: How should I perform the reaction work-up?

A careful work-up is critical to hydrolyze the intermediate iminium salt to the desired aldehyde and neutralize acidic byproducts. The reaction mixture is typically quenched by pouring it slowly into a cold aqueous solution (e.g., ice-water). The product is then extracted with a suitable organic solvent, and the organic layer is washed with brine to remove water-soluble impurities.

Q4: Can I use other formamides besides DMF?

Yes, other N,N-disubstituted formamides can be used, which can sometimes influence the reactivity and selectivity of the reaction.

Data Presentation

Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

This table summarizes the effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound.[6]

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Formylation of Pyrrole

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Formylation:

    • Dissolve the pyrrole substrate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.

    • Stir the mixture until the ice has melted and the hydrolysis of the iminium salt is complete.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Mandatory Visualization

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arene Electron-Rich Arene Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low/No Yield Start->Low_Yield Side_Products Side Products Start->Side_Products Check_Moisture Check for Moisture (Anhydrous Conditions?) Low_Yield->Check_Moisture Check_Reagents Check Reagent Purity (Fresh DMF/POCl₃?) Low_Yield->Check_Reagents Check_Substrate Assess Substrate Reactivity (Electron-Rich Enough?) Low_Yield->Check_Substrate Over_Formylation Over-formylation? Side_Products->Over_Formylation Chlorination Chlorination? Side_Products->Chlorination Optimize_Conditions Optimize Temp./Stoichiometry Check_Moisture->Optimize_Conditions Check_Reagents->Optimize_Conditions Check_Substrate->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry (1:1) Over_Formylation->Adjust_Stoichiometry Lower_Temp Lower Reaction Temp. Over_Formylation->Lower_Temp Chlorination->Lower_Temp Change_Reagent Use Alternative Reagent (e.g., Oxalyl Chloride) Chlorination->Change_Reagent

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Managing Strong Odors Associated with 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the strong, unpleasant odors associated with the use of thiols, specifically 5-Chloro-2-methylthiophenol. Adherence to these protocols is crucial for maintaining a safe and comfortable laboratory environment.

Troubleshooting Guide: Strong Odor Issues

This guide addresses specific issues that may arise during experiments involving this compound, leading to the release of strong odors.

IssueProbable Cause(s)Recommended Action(s)
Pervasive thiol odor in the laboratory outside of the fume hood. - Improper handling techniques (e.g., open containers).- Contaminated personal protective equipment (PPE).- Inadequate ventilation or fume hood performance.- Small, undetected spills.- Ensure all work with this compound is conducted within a certified chemical fume hood.[1]- Keep all containers of the thiol and its waste tightly sealed when not in immediate use.[2]- Promptly decontaminate or dispose of any contaminated gloves, lab coats, or other PPE in a sealed bag for hazardous waste.[2]- Verify fume hood is functioning correctly. - Inspect the work area for any spills and neutralize them immediately with a bleach solution.[1]
Strong thiol odor emanating from the fume hood exhaust. - Volatile thiols are being directly exhausted without treatment.[2][3]- Implement a bleach trap or a cold trap to capture thiol vapors before they enter the fume hood exhaust system.[2]
Lingering odor on glassware and equipment after cleaning. - Residual thiol compounds adhering to surfaces.- Immerse all contaminated glassware and equipment in a bleach bath for at least 14 hours (overnight) to oxidize the thiols.[2][4]- For larger equipment that cannot be submerged, fill with a bleach solution and let it soak.[4]
Noticeable odor from waste containers. - Improperly sealed waste containers.- Thiol waste is not being neutralized.- Ensure all waste containers are tightly sealed and properly labeled to indicate the presence of thiols.[2][4]- Where appropriate and safe, consider neutralizing liquid thiol waste with a bleach solution before disposal. Consult your institution's hazardous waste disposal guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong smell?

A1: this compound is an organic compound containing a thiol (-SH) functional group attached to a chlorinated aromatic ring.[5] Thiols, also known as mercaptans, are notorious for their strong and often unpleasant odors, which are detectable by the human nose at very low concentrations, sometimes in the parts per billion range.[2][3] This pungent smell is a characteristic property of the sulfur in the thiol group.[6]

Q2: What are the primary safety concerns when working with this compound beyond its odor?

A2: While the odor is the most immediate concern, it's important to handle all chemicals with care. Safety precautions should be taken when handling this substance, as thiols can be toxic.[5] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][7]

Q3: Can the odor of this compound be neutralized?

A3: Yes, the odor can be effectively neutralized through oxidation. The most common and recommended method is to use a bleach solution (sodium hypochlorite), which oxidizes the thiol to a less odorous compound.[1][2]

Q4: How should I prepare a bleach bath for decontaminating glassware?

A4: To prepare a bleach bath, combine a 1:1 mixture of commercial bleach and water in a plastic container, such as a bucket.[4] The container should be large enough to fully submerge the glassware. It should be labeled, covered (e.g., with foil), and kept in a fume hood.[4]

Q5: What is a bleach trap and how do I set one up?

A5: A bleach trap is used to scrub volatile thiols from a gas stream before it is vented. To set up a simple bleach trap, you can bubble the exhaust gas from your reaction through a container of commercial-grade bleach.[8] This ensures that the smelly thiol compounds are oxidized before being released into the fume hood exhaust.

Experimental Protocols

Protocol for Neutralization of Thiol Odors on Glassware

Objective: To effectively remove residual this compound from glassware and eliminate its odor.

Materials:

  • Contaminated glassware

  • Plastic bucket or container

  • Commercial bleach (sodium hypochlorite solution)

  • Water

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • Work in a Fume Hood: Conduct all steps of this procedure inside a certified chemical fume hood.

  • Prepare the Bleach Bath: In the plastic container, prepare a 1:1 solution of bleach and water.[4] Ensure the volume is sufficient to completely submerge the glassware.

  • Submerge Glassware: Immediately after use, place the contaminated glassware into the bleach bath.[4]

  • Soak Overnight: Allow the glassware to soak for a minimum of 14 hours (overnight) to ensure complete oxidation of the thiol compounds.[2][4]

  • Rinse Thoroughly: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.

  • Final Cleaning: Proceed with your standard laboratory glassware cleaning procedures.

  • Bleach Bath Maintenance: The bleach bath can be reused multiple times. Dispose of the solution down the sink with plenty of water when it becomes dirty, develops a strong odor, or if a white solid (oxidized thiol) accumulates.[4]

Visualizations

Logical Workflow for Thiol Odor Mitigation

ThiolOdorMitigation cluster_Proactive Proactive Measures cluster_Reactive Reactive Measures cluster_Post Post-Experiment Plan Plan Experiment Prep Prepare Bleach Baths & Traps Plan->Prep Before Starting Work Work in Fume Hood Prep->Work During Experiment Odor Strong Odor Detected Work->Odor If Odor Escapes Decontaminate Decontaminate Glassware Work->Decontaminate After Experiment Identify Identify Source Odor->Identify Neutralize Neutralize Spill/Vapors Identify->Neutralize Dispose Dispose of Waste Decontaminate->Dispose

Caption: A logical workflow for proactive and reactive measures to control thiol odors.

References

Navigating the Scale-Up of 5-Chloro-2-methylthiophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals transitioning the synthesis of 5-Chloro-2-methylthiophenol from the laboratory to the pilot plant, this technical support center provides essential guidance on troubleshooting common issues, detailed experimental protocols, and comparative data for a successful scale-up.

The industrial production of this compound, a key intermediate in the pharmaceutical and fine chemical industries, presents a unique set of challenges when moving from bench-scale synthesis to pilot plant operations. This guide addresses critical aspects of this transition, focusing on a probable two-step synthetic route: the formation of 5-chloro-2-methylbenzene-1-sulfonyl chloride and its subsequent reduction to the target thiophenol.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the scale-up process.

Q1: What is the most viable industrial synthesis route for this compound?

A1: The most probable industrial route involves a two-step process:

  • Chlorosulfonation of 2-chlorotoluene to form 5-chloro-2-methylbenzene-1-sulfonyl chloride.

  • Reduction of the sulfonyl chloride to yield this compound. This reduction is often achieved using zinc dust and an acid, proceeding through a zinc aryl sulfinate intermediate.[1]

Q2: We are experiencing a lower than expected yield in the reduction of 5-chloro-2-methylbenzene-1-sulfonyl chloride at the pilot scale compared to our lab results. What are the likely causes?

A2: Discrepancies in yield during scale-up of the reduction step can often be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of the zinc dust with the acid and the sulfonyl chloride, resulting in localized temperature gradients and incomplete reaction.

  • Temperature Control: The initial phase of the reduction is often exothermic. Insufficient cooling capacity in a larger vessel can lead to temperature spikes, which may promote side reactions and reduce the yield.

  • Hydrogen Loss: The reaction generates hydrogen gas. In a larger, less efficiently sealed reactor, the loss of hydrogen can be more significant, impacting the reduction efficiency.

Q3: We are observing the formation of significant amounts of disulfide byproducts during the synthesis. How can this be minimized?

A3: The formation of disulfides is a common side reaction in thiophenol synthesis, primarily due to the oxidation of the thiol product. To mitigate this:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control of Reaction Temperature: Elevated temperatures can increase the rate of oxidation. Maintain strict temperature control throughout the process.

  • pH Control during Work-up: During the work-up, careful control of pH is crucial. Acidic conditions can help to suppress the oxidation of the thiophenol.

Q4: What are the primary safety concerns when handling thiophenols and their precursors at a pilot plant scale?

A4: Thiophenols and sulfonyl chlorides pose several hazards that require strict safety protocols:

  • Toxicity: Thiophenols are toxic and have a strong, unpleasant odor. Work in well-ventilated areas and use appropriate personal protective equipment (PPE), including respiratory protection.

  • Corrosivity: Chlorosulfonic acid and thionyl chloride, used in the preparation of the sulfonyl chloride, are highly corrosive. Ensure all equipment is made of compatible materials.

  • Flammability: While this compound itself is not highly flammable, many organic solvents used in the process are. Implement measures to prevent the buildup of static electricity and eliminate ignition sources.

  • Exothermic Reactions: The reduction of the sulfonyl chloride is exothermic. Ensure the reactor is equipped with an adequate cooling system and emergency quenching procedures are in place.

Data Presentation: Lab vs. Pilot Plant Scale-Up Parameters

The following table summarizes hypothetical, yet realistic, comparative data for the key reaction parameters when scaling up the synthesis of this compound. These values are illustrative and should be optimized for a specific process.

ParameterLaboratory Scale (1 L Reactor)Pilot Plant Scale (100 L Reactor)Key Considerations for Scale-Up
Step 1: Sulfonyl Chloride Formation
Starting Material (2-chlorotoluene)100 g10 kgEnsure purity of starting material to avoid side reactions.
Chlorosulfonating Agent (e.g., ClSO3H)3.5 eq3.5 eqSlow, controlled addition is critical to manage exotherm.
Reaction Temperature0-5 °C0-10 °CSurface area to volume ratio decreases, requiring more efficient cooling.
Reaction Time2-3 hours4-6 hoursSlower addition rates and mixing limitations can extend reaction time.
Typical Yield85-90%80-85%Potential for increased side reactions at larger scale.
Step 2: Reduction to Thiophenol
Sulfonyl Chloride150 g15 kgEnsure complete conversion from Step 1 before proceeding.
Reducing Agent (e.g., Zinc dust)3.5 eq3.5 eqConsistent quality and particle size of zinc dust is important.
Acid (e.g., Sulfuric Acid)5 eq5 eqControlled addition to manage exotherm and hydrogen evolution.
Reaction Temperature50-60 °C55-65 °CEfficient heat removal is critical to prevent byproduct formation.
Reaction Time4-6 hours8-12 hoursMass transfer limitations can significantly increase reaction time.
Typical Yield75-80%70-75%Inefficient mixing and temperature control are common causes of yield loss.
Purification
MethodFlash Column ChromatographyVacuum DistillationChromatography is not practical at this scale.
Purity>98%>98%Careful optimization of distillation parameters is required.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory and pilot plant equipment and safety procedures.

Protocol 1: Synthesis of 5-chloro-2-methylbenzene-1-sulfonyl chloride
  • Reactor Setup: A glass-lined or other suitably corrosion-resistant reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber is required.

  • Charging: Charge the reactor with 2-chlorotoluene.

  • Cooling: Cool the reactor to 0-5 °C using a suitable cooling bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Reduction of 5-chloro-2-methylbenzene-1-sulfonyl chloride to this compound
  • Reactor Setup: A reactor equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel is required. An inert atmosphere system (e.g., nitrogen inlet) should be in place.

  • Charging: Charge the reactor with water and zinc dust.

  • Formation of Sulfinate: Heat the slurry to 35-40 °C and slowly add the 5-chloro-2-methylbenzene-1-sulfonyl chloride. The temperature should be maintained between 35-50 °C during the addition.[1]

  • Reduction: After the formation of the zinc sulfinate is complete, slowly add sulfuric acid via the dropping funnel, maintaining the temperature at 50-60 °C.[1] The reaction is exothermic and will evolve hydrogen gas.

  • Reaction Completion: After the acid addition is complete, continue to stir the mixture at 60-65 °C until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Reduction to Thiophenol start1 Start: 2-chlorotoluene process1 Chlorosulfonation (Chlorosulfonic Acid, 0-10°C) start1->process1 quench1 Quenching on Ice process1->quench1 isolate1 Filtration & Drying quench1->isolate1 product1 5-chloro-2-methylbenzene- 1-sulfonyl chloride isolate1->product1 start2 Sulfonyl Chloride product1->start2 process2 Reduction (Zinc, Sulfuric Acid, 55-65°C) start2->process2 workup2 Solvent Extraction process2->workup2 purify2 Vacuum Distillation workup2->purify2 product2 This compound purify2->product2 troubleshooting_low_yield problem Low Yield in Reduction Step cause1 Poor Mixing/ Mass Transfer problem->cause1 cause2 Inadequate Temperature Control problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Side Reactions (e.g., Disulfide Formation) problem->cause4 solution1a Increase Agitation Speed cause1->solution1a solution1b Evaluate Impeller Design cause1->solution1b solution2a Improve Cooling System Efficiency cause2->solution2a solution2b Reduce Addition Rate of Reagents cause2->solution2b solution3a Increase Reaction Time cause3->solution3a solution3b Verify Stoichiometry of Reagents cause3->solution3b solution4a Ensure Inert Atmosphere cause4->solution4a solution4b Optimize Work-up pH cause4->solution4b

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the one-pot synthesis of chlorothiophene compounds. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the one-pot synthesis of chlorothiophene derivatives.

Q1: My one-pot reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your thiophene precursor and chlorinating agent. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Conditions:

    • Temperature: Overheating can cause decomposition of reactants or products. Conversely, a temperature that is too low may lead to an incomplete reaction. Carefully control the reaction temperature as specified in the protocol. For instance, in the synthesis of 2-chlorothiophene from thiophene and hydrogen peroxide in hydrochloric acid, the temperature is maintained between -10°C and 0°C[1].

    • Reaction Time: Insufficient reaction time can result in incomplete conversion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration. Some protocols may require extended reaction times, up to 14 hours, to achieve a good yield[2].

  • Catalyst Activity: If your synthesis involves a catalyst, ensure it is fresh and active. Deactivated or old catalysts can significantly slow down or halt the reaction[3].

  • Solvent: Ensure the solvent is anhydrous if the reaction is sensitive to moisture, as is the case in syntheses requiring strong bases like LDA[4].

  • Workup and Purification Losses: Product can be lost during extraction and purification steps. Ensure your extraction solvent is appropriate and be mindful of potential losses during chromatography or recrystallization[3].

Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?

A2: The formation of byproducts is a common issue. Here’s how to address it:

  • Byproduct Identification: Isolate the byproduct using chromatography and characterize it using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Knowing the structure of the byproduct can provide insights into the side reactions occurring.

  • Minimizing Byproduct Formation:

    • Stoichiometry: Carefully control the molar ratio of the reactants. For example, in the chlorination of thiophene, an excess of the chlorinating agent can lead to the formation of di- or polychlorinated thiophenes[1].

    • Order of Addition: Adding reagents in the correct order is crucial. In many one-pot syntheses, a specific sequence of addition is required to ensure the desired reaction pathway is favored.

    • Temperature Control: As mentioned earlier, temperature plays a critical role. Running the reaction at a lower temperature may increase selectivity and reduce the formation of byproducts.

Q3: The reaction is not proceeding to completion, and I'm recovering unreacted starting material. What should I do?

A3: Incomplete conversion can be frustrating. Here are some potential solutions:

  • Increase Reaction Time: As a first step, try extending the reaction time and monitor for further conversion.

  • Increase Temperature: If extending the time doesn't work, a moderate increase in temperature might be necessary. However, be cautious of potential byproduct formation at higher temperatures.

  • Catalyst Loading: In catalyzed reactions, you might need to increase the catalyst loading. For some syntheses, a higher catalyst loading can improve the yield and reaction rate[2].

  • Reagent Purity: Re-verify the purity and activity of all reagents, especially catalysts and any activating agents.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a one-pot synthesis for preparing chlorothiophene compounds?

A1: One-pot synthesis offers several advantages for preparing chlorothiophene compounds, making it a desirable strategy in research and industrial settings. Key benefits include:

  • Increased Efficiency: By combining multiple reaction steps into a single operation without isolating intermediates, one-pot procedures save time, reduce the use of solvents and reagents, and minimize waste generation[4].

  • Improved Yields: Avoiding losses that can occur during the isolation and purification of intermediates often leads to higher overall yields of the final product.

  • Simpler Procedures: These methods can be less laborious and require less manual handling compared to multi-step syntheses[5].

  • Cost-Effectiveness: Reduced consumption of materials and energy, along with shorter production times, contributes to lower overall costs[1].

Q2: Are there any significant safety concerns associated with the one-pot synthesis of chlorothiophenes?

A2: Yes, some one-pot synthesis methods for chlorothiophenes may involve hazardous materials and conditions. For example, older methods for synthesizing 5-chlorothiophene-2-carboxylic acid used lithium diisopropylamide (LDA), which is flammable and requires strict anhydrous and oxygen-free conditions[4]. The use of strong acids, oxidizers like hydrogen peroxide, and flammable solvents also requires appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood[1][4]. It is crucial to carefully review the safety data sheets (SDS) for all chemicals used and to follow established laboratory safety protocols.

Q3: Can microwave irradiation be used to accelerate one-pot chlorothiophene syntheses?

A3: Yes, microwave irradiation can be a valuable tool for accelerating these reactions. In some one-pot protocols, microwave heating has been shown to dramatically reduce reaction times[2]. However, it's important to note that this may sometimes result in lower yields compared to conventional heating methods[2]. Optimization of reaction parameters such as temperature, pressure, and irradiation time is necessary for each specific reaction.

Q4: How can I best optimize the conditions for my one-pot chlorothiophene synthesis?

A4: Optimization is key to achieving the best results. A systematic approach is recommended:

  • Solvent Screening: Test a range of solvents to find the one that provides the best solubility for reactants and promotes the desired reaction pathway.

  • Temperature Optimization: Vary the reaction temperature to find the optimal balance between reaction rate and selectivity.

  • Catalyst and Reagent Screening: If applicable, screen different catalysts and variations in reagent stoichiometry.

  • Time Studies: Monitor the reaction over time to determine the point of maximum product formation before significant decomposition or byproduct formation occurs.

Quantitative Data Summary

The following tables summarize quantitative data from various one-pot synthesis methods for chlorothiophene and related compounds.

Table 1: Reaction Conditions for the One-Pot Synthesis of 5-chloro-2-thiophenecarbaldehyde

Starting MaterialChlorinating AgentOxidizing AgentSolventTemperature (°C)Yield (%)Reference
2-ThiophenecarbaldehydeChlorine GasNot ApplicableNot specifiedNot specifiedNot specified[4]

Table 2: Reaction Conditions for the One-Pot Synthesis of 2-Chlorothiophene

Starting MaterialReagentsSolventTemperature (°C)Incubation Time (h)Reference
Thiophene30% Hydrochloric Acid, Triethylamine, 30% Hydrogen PeroxideEthyl Acetate (for extraction)-5 to 010[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-chlorothiophene-2-carboxylic acid [4]

This method involves a two-step, one-pot process starting from 2-thiophenecarbaldehyde.

  • Chlorination: A chlorinating agent is introduced to 2-thiophenecarbaldehyde, and the reaction is allowed to proceed under controlled temperature. This yields the intermediate 5-chloro-2-thiophenecarbaldehyde. This intermediate is not isolated.

  • Oxidation: The crude 5-chloro-2-thiophenecarbaldehyde is slowly added to a pre-cooled sodium hydroxide solution, ensuring the reaction temperature does not exceed 30°C. After the addition is complete, the mixture is cooled further, and chlorine gas is slowly introduced. The reaction is monitored until completion.

  • Quenching and Purification: The reaction is cooled to 5°C, and sodium sulfite is added to quench any remaining chlorine. A solvent is used to extract impurities. The aqueous phase is then acidified with concentrated hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, recrystallized, and dried to yield the final 5-chlorothiophene-2-carboxylic acid.

Protocol 2: One-Pot Synthesis of 2-Chlorothiophene [1]

  • Reaction Setup: In a reaction vessel equipped with mechanical stirring, add 600 ml of 30% hydrochloric acid, 100g of thiophene, and 2 ml of triethylamine.

  • Cooling: Cool the mixture to a temperature between -5°C and 0°C.

  • Addition of Oxidant: Slowly drip 140g of 30% hydrogen peroxide into the cooled mixture while maintaining the temperature.

  • Incubation: After the addition is complete, incubate the reaction mixture at the same temperature for 10 hours.

  • Workup: Once the incubation is complete, allow the layers to separate. Extract the aqueous layer twice with an appropriate amount of ethyl acetate. Combine the organic layers and wash with a saturated sodium chloride solution.

  • Isolation: Evaporate the organic solvent to obtain the 2-chlorothiophene product.

Visualizations

experimental_workflow_1 cluster_chlorination Step 1: Chlorination cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup & Purification A 2-Thiophenecarbaldehyde C Intermediate: 5-chloro-2-thiophenecarbaldehyde (in situ) A->C B Chlorinating Agent B->C D NaOH Solution (pre-cooled) F Crude Product Mixture C->F Directly used without isolation D->F E Chlorine Gas E->F G Quenching (Sodium Sulfite) F->G H Extraction G->H I Acidification (HCl) H->I J Filtration & Recrystallization I->J K Final Product: 5-chlorothiophene-2-carboxylic acid J->K

Caption: One-pot synthesis workflow for 5-chlorothiophene-2-carboxylic acid.

experimental_workflow_2 A Start: Thiophene, HCl, Triethylamine B Cool to -5 to 0 °C A->B C Slowly add H₂O₂ B->C D Incubate for 10 hours at -5 to 0 °C C->D E Phase Separation D->E F Aqueous Layer Extraction (Ethyl Acetate) E->F Aqueous G Combine Organic Layers E->G Organic F->G H Wash with Brine G->H I Solvent Evaporation H->I J Final Product: 2-Chlorothiophene I->J

Caption: One-pot synthesis workflow for 2-chlorothiophene.

References

Technical Support Center: Refining Extraction Procedures for Thiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of thiophenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction of thiophenol derivatives.

Issue 1: Low or No Recovery of Thiophenol Derivative

Low recovery is a frequent issue that can stem from several factors throughout the extraction process. A systematic approach to identifying the source of loss is crucial.

Troubleshooting Steps:

  • Evaluate Each Stage of the Extraction: Collect and analyze fractions from each key step of your protocol (e.g., the aqueous phase after a liquid-liquid extraction, the flow-through and wash fractions from solid-phase extraction) to pinpoint where the analyte is being lost.

  • Optimize Extraction Parameters:

    • pH Adjustment: Thiophenols are acidic and their charge state is pH-dependent. For extraction into an organic solvent, the aqueous phase should be acidified to a pH at least two units below the pKa of the thiophenol derivative to ensure it is in its neutral, more organic-soluble form.[1] Conversely, to extract acidic impurities like phenols from an organic phase, washing with an aqueous base can be effective.

    • Solvent Selection: The choice of extraction solvent is critical and should be based on the polarity of the target thiophenol derivative. If you are unsure of the optimal solvent, a good starting point is to use a solvent with a similar polarity to your analyte. For more polar thiophenol derivatives, a more polar extraction solvent may be necessary to improve recovery.[1]

    • Solvent-to-Sample Ratio: To maximize recovery, a higher ratio of organic extraction solvent to the aqueous sample is generally recommended. A ratio of 7:1 is often considered a good starting point, though the optimal ratio will depend on the partition coefficient of the specific thiophenol derivative.[1]

    • "Salting Out": For hydrophilic thiophenol derivatives, adding a high concentration of a simple salt, such as sodium sulfate (e.g., 3-5 M), to the aqueous sample can decrease the analyte's solubility in the aqueous phase and drive it into the organic phase, thereby improving recovery.[1]

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

Emulsions are a common problem, appearing as a cloudy or milky layer between the aqueous and organic phases, making separation difficult. This is often caused by the presence of surfactant-like molecules.

Troubleshooting Steps:

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that can lead to emulsion formation while still allowing for sufficient surface area contact for extraction.[2]

  • Breaking an Emulsion:

    • Time: Allow the separatory funnel to stand undisturbed for some time (e.g., up to an hour) to see if the emulsion resolves on its own.

    • Add Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion.

    • Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper.

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[2]

    • Temperature Change: In some cases, gentle heating or cooling of the mixture can aid in breaking the emulsion.

Issue 3: Oxidation of Thiophenol to Disulfide

Thiophenols are highly susceptible to oxidation, especially in the presence of oxygen and under neutral or basic conditions, leading to the formation of disulfide byproducts. This can significantly reduce the yield of the desired thiophenol derivative.

Troubleshooting Steps:

  • pH Control: Maintain an acidic pH during the workup and extraction process. Thiophenols are more stable against oxidation under acidic conditions. A pH range of 6.5 to 7.2 has been noted as preferable during neutralization steps in some preparations.

  • Use of Inert Atmosphere: Whenever possible, perform the extraction and subsequent handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degas Solvents: Before use, degas all aqueous and organic solvents by bubbling an inert gas through them or by using a sonicator under vacuum.

  • Addition of Reducing Agents: In some cases, a small amount of a reducing agent can be added to the extraction mixture to prevent oxidation.

  • Prompt Extraction: Do not let the thiophenol solution sit for extended periods, especially if not under an inert atmosphere. Proceed with the extraction and subsequent steps as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my liquid-liquid extraction of a thiophenol derivative?

A: The ideal solvent will have a high affinity for your thiophenol derivative while being immiscible with the sample solvent (usually water). Key factors to consider are:

  • Analyte's Physicochemical Properties: Understanding the LogP (a measure of lipophilicity) and pKa (acidity) of your thiophenol derivative is essential. A more positive LogP value indicates greater partitioning into the organic phase.[1]

  • Polarity Matching: As a general rule, the polarity of the extraction solvent should be similar to that of the analyte.

  • Solvent Selection Guides: Utilize solvent selection guides that rank solvents based on safety, health, and environmental criteria.

Q2: My thiophenol derivative is highly water-soluble. How can I improve its extraction into an organic solvent?

A: For hydrophilic thiophenol derivatives, several strategies can be employed:

  • Salting Out: As mentioned in the troubleshooting guide, adding a high concentration of salt to the aqueous phase can significantly enhance the partitioning of the analyte into the organic phase.[1]

  • Back-Extraction: This technique can improve the selectivity of the extraction. After an initial extraction into an organic solvent, the thiophenol derivative can be re-extracted into a fresh aqueous phase by adjusting the pH to make it charged (basic pH for acidic thiophenols). This leaves neutral impurities behind in the organic layer. The aqueous phase can then be re-acidified and the purified thiophenol derivative re-extracted into a fresh organic phase.[1]

  • Solid-Phase Extraction (SPE): SPE can be a more efficient alternative to LLE for polar analytes.

Q3: What type of sorbent should I use for Solid-Phase Extraction (SPE) of my thiophenol derivative?

A: The choice of SPE sorbent depends on the properties of your analyte and the sample matrix.

  • For Aqueous Samples: Non-polar sorbents like C18 or polymeric materials are typically used. The thiophenol derivative is retained on the sorbent, and polar impurities are washed away.

  • For Non-Polar Samples: Polar sorbents such as silica gel, diol, or aminopropyl phases are suitable.

  • For Ionic Thiophenol Derivatives: Ion-exchange sorbents can be used. The choice of a cation or anion exchanger will depend on the charge of the thiophenol derivative at the sample's pH.

Q4: How can I remove phenolic impurities from my thiophenol derivative extract?

A: Phenols are common impurities in thiophenol preparations. Several methods can be used for their removal:

  • Aqueous Base Wash: Since phenols are also acidic, a liquid-liquid extraction using a dilute aqueous base (e.g., sodium hydroxide) can selectively extract the phenols into the aqueous phase, leaving the less acidic thiophenol in the organic phase, depending on the specific pKa values.

  • Distillation: If the boiling points are sufficiently different, fractional distillation can be an effective separation method. Azeotropic distillation with a paraffin entrainer has also been used to separate phenols from thiophenols.

  • Chemical Treatment: Methods involving selective reaction of the phenolic impurities have been developed. For example, treatment with aluminum or magnesium alkoxides can selectively form non-volatile phenoxides, which can then be separated by distillation.

Quantitative Data

The following tables summarize quantitative data from various sources on the preparation and purification of thiophenol derivatives.

Table 1: Yield of Various Thiophenol Derivatives from their Corresponding Sulfonamides

Thiophenol DerivativeStarting MaterialYield
4-fluoro thiophenol4-fluorobenzene sulphonamide82.4%
4-bromo thiophenol4-bromobenzene sulphonamide78.9%
4-nitro thiophenol4-nitrobenzene sulfonamide79.6%
4-methylbenzene thiophenol4-methyl benzenesulfonamide71.8%
2-methyl-4-fluoro thiophenol2-methyl-4-fluorobenzene sulphonamide72.5%
3-methyl-4-fluoro thiophenol3-methyl-4-fluorobenzene sulphonamide64.4%

Table 2: Purity of Thiophenol Derivatives After Extraction and Purification

Thiophenol DerivativeInitial Purity/ImpurityPurification MethodFinal Purity/Impurity Level
4-aminothiophenolNot specifiedToluene extraction and distillation99.9% purity
4-bromothiophenolNot specifiedDichloromethane extraction and distillation99.5% purity
Thiophenol1.9% phenolAzeotropic distillation with n-decane~0.1% phenol

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of a Thiophenol Derivative from an Aqueous Solution

This protocol provides a general procedure that should be optimized for your specific thiophenol derivative.

Materials:

  • Aqueous solution containing the thiophenol derivative

  • Appropriate organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Dilute acid (e.g., 1 M HCl) for pH adjustment

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • pH Adjustment: Measure the pH of the aqueous solution containing the thiophenol derivative. Adjust the pH to be at least 2 units below the pKa of your compound using the dilute acid.

  • Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add a volume of the organic extraction solvent (a common starting ratio is 1:1 by volume, but this should be optimized).

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Separation:

    • Remove the stopper and carefully drain the lower layer into a clean Erlenmeyer flask. The location of the organic layer (top or bottom) will depend on its density relative to water.

    • Drain the remaining (organic) layer into a separate clean Erlenmeyer flask.

  • Repeat Extraction: Transfer the aqueous layer back into the separatory funnel and repeat the extraction process at least two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine to remove any residual water.

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and add more drying agent until it no longer clumps together.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude thiophenol derivative.

Protocol 2: General Solid-Phase Extraction (SPE) of a Thiophenol Derivative

This is a general protocol for SPE and should be adapted based on the chosen sorbent and the specific properties of the thiophenol derivative.

Materials:

  • SPE cartridge with the appropriate sorbent

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., deionized water, potentially pH-adjusted)

  • Sample containing the thiophenol derivative

  • Wash solvent

  • Elution solvent

  • SPE manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent material.

  • Equilibration: Flush the cartridge with a solvent that is similar in composition to the sample matrix (e.g., pH-adjusted water) to prepare the sorbent for sample loading.

  • Sample Loading: Load the sample onto the SPE cartridge at a slow, controlled flow rate. The thiophenol derivative will be retained on the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove any weakly bound impurities. The wash solvent should be strong enough to elute impurities but not the target analyte.

  • Elution: Elute the thiophenol derivative from the sorbent using a strong elution solvent. The choice of elution solvent will depend on the sorbent and the analyte. Collect the eluate in a clean collection tube.

Visualizations

Signaling Pathway

Thiophenol derivatives, as part of the broader class of polyphenolic compounds, have been shown to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial in cellular responses to stress and are often dysregulated in various diseases.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Transcription Gene Transcription (Pro-inflammatory mediators) MAPK->Transcription NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB NFkB->Transcription NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Thiophenol Thiophenol Derivatives Thiophenol->MAPK Thiophenol->IKK

Caption: Modulation of NF-κB and MAPK signaling pathways by thiophenol derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the liquid-liquid extraction of a thiophenol derivative.

LLE_Workflow start Start: Aqueous Sample with Thiophenol Derivative ph_adjust 1. pH Adjustment (Acidify to pH < pKa-2) start->ph_adjust add_solvent 2. Add Immiscible Organic Solvent ph_adjust->add_solvent mix 3. Gentle Mixing (Invert/Swirl) add_solvent->mix emulsion Emulsion Formed? mix->emulsion separate 4. Separate Layers aqueous_phase Aqueous Phase (Re-extract) separate->aqueous_phase organic_phase Organic Phase (Combined Extracts) separate->organic_phase aqueous_phase->add_solvent Repeat 2-3x wash 5. Wash with Brine organic_phase->wash dry 6. Dry with Anhydrous Na2SO4 wash->dry evaporate 7. Evaporate Solvent dry->evaporate end End: Crude Thiophenol Derivative evaporate->end emulsion->separate No troubleshoot Troubleshoot: Add Brine, Centrifuge, etc. emulsion->troubleshoot Yes troubleshoot->separate

Caption: A typical workflow for liquid-liquid extraction of thiophenol derivatives.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-2-methylthiophenol and Other Thiophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount. Thiophenols, a class of organosulfur compounds, are versatile building blocks in pharmaceutical and fine chemical synthesis.[1] This guide provides a detailed comparative analysis of 5-Chloro-2-methylthiophenol against other common thiophenols, focusing on physicochemical properties, reactivity, and antioxidant activity, supported by experimental data and protocols.

The unique characteristics of this compound, with a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, give it a distinct chemical profile valuable in organic synthesis.[1] Understanding how these substituents modulate its properties in comparison to parent thiophenol and other derivatives is crucial for its effective application.

Physicochemical Properties: The Influence of Substituents on Acidity

The acidity of the thiol (-SH) group, represented by its pKa value, is a critical parameter influencing a thiophenol's reactivity, particularly its nucleophilicity. The acidity is significantly affected by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) like chlorine increase acidity (lower pKa) by stabilizing the resulting thiophenolate anion (ArS⁻) through inductive effects. Conversely, electron-donating groups (EDGs) like methyl decrease acidity (higher pKa).

The following table summarizes the experimental pKa values for a selection of thiophenols, providing a quantitative basis for comparing their acidities.

CompoundStructureSubstituentspKa (in water)
This compound 5-Chloro (EWG), 2-Methyl (EDG)~6.05 (Predicted) [2]
ThiophenolNone6.62
4-Chlorothiophenol4-Chloro (EWG)5.90[3][4]
2-Methylthiophenol (o-Thiocresol)2-Methyl (EDG)6.64[5]
4-Methylthiophenol (p-Thiocresol)4-Methyl (EDG)6.52

Note: A lower pKa value indicates a stronger acid.

From the data, it is evident that the chlorine substituent in 4-chlorothiophenol significantly increases its acidity compared to the parent thiophenol. The predicted pKa of this compound suggests its acidity is enhanced by the chloro group, though slightly moderated by the electron-donating methyl group.

Comparative Reactivity and Nucleophilicity

In many synthetic applications, such as nucleophilic aromatic substitution (SNAr) reactions, the reactive species is the thiophenolate anion, formed by deprotonating the thiol. The nucleophilicity of this anion is generally inversely related to the acidity of the parent thiol. A more acidic thiol forms a more stable, and therefore less nucleophilic, conjugate base.[3]

Based on the pKa data, the inferred order of nucleophilic reactivity for the corresponding thiophenolates is:

2-Methylthiophenolate > Thiophenolate > 4-Methylthiophenolate > 5-Chloro-2-methylthiophenolate > 4-Chlorothiophenolate

This trend highlights the trade-off between acidity and nucleophilicity, a key consideration in reaction design.

Comparative Antioxidant Activity

Thiophenols can act as potent antioxidants by donating a hydrogen atom from the thiol group to neutralize free radicals. This radical scavenging activity is also influenced by the ring substituents. The following data, adapted from a comparative study using DPPH and ABTS assays, shows the antioxidant power of various thiophenol derivatives expressed in Trolox Equivalents (TE). A higher TE value indicates greater antioxidant capacity.

Substituent(s)Thiophenol Derivative (TE in DPPH Assay)Thiophenol Derivative (TE in ABTS Assay)
4-Chloro0.500.60
2,4-Dimethyl0.750.85
4-Amino0.951.05
4-Methoxy0.600.70

Data adapted from a comparative study on phenol and thiophenol analogues.[6]

While direct experimental data for this compound is not available in this dataset, the general trend indicates that electron-donating groups (like methyl, amino, and methoxy) tend to enhance antioxidant activity, whereas electron-withdrawing groups (like chloro) may diminish it compared to unsubstituted thiophenol. It can be inferred that the antioxidant potential of this compound would be a balance of these opposing electronic effects.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 5-Chloro-2-methylaniline. The process consists of two main steps:

  • Diazotization of 5-Chloro-2-methylaniline: The aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

  • Reaction with a Sulfur Reagent: The diazonium salt solution is then added to a solution of a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the target thiophenol.

A detailed laboratory-scale protocol is outlined below:

Step 1: Diazotization

  • Dissolve 5-Chloro-2-methylaniline (1 mole) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 moles) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Thiol Formation

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 moles) in water and heat to 50-60 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the mixture at 70-80 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and hydrolyze the resulting xanthate ester by adding a strong base (e.g., sodium hydroxide) and heating.

  • Acidify the mixture with a strong acid to precipitate the crude this compound.

  • The crude product can be purified by extraction into an organic solvent, followed by distillation under reduced pressure.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a standard method for comparing the free-radical scavenging activity of different thiophenols.[7]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

  • Test compounds (Thiophenol derivatives) dissolved in a suitable solvent (e.g., methanol) to various concentrations.

  • Reference antioxidant (e.g., Trolox or Ascorbic Acid).

  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.

  • 96-well microplate or cuvettes.

Procedure:

  • Prepare a series of dilutions for each test compound and the reference antioxidant.

  • In a 96-well plate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.

  • Add a smaller volume (e.g., 10 µL) of the different concentrations of your test compounds, reference, and a solvent blank to the wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

    • Where Acontrol is the absorbance of the DPPH solution with the solvent blank, and Asample is the absorbance of the DPPH solution with the test compound.

  • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[8]

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Logical Flow of Substituent Effects on Thiophenol Properties substituents Ring Substituents (e.g., -Cl, -CH3) electronic_effects Electronic Effects (Inductive & Resonance) substituents->electronic_effects acidity Thiol Acidity (pKa) electronic_effects->acidity - EWG increases - EDG decreases antioxidant Antioxidant Activity (H-atom donation) electronic_effects->antioxidant - EDG increases - EWG decreases anion_stability Thiolate Anion Stability acidity->anion_stability Stronger acid -> More stable anion nucleophilicity Thiolate Nucleophilicity anion_stability->nucleophilicity More stable -> Less nucleophilic

Caption: Influence of substituents on thiophenol properties.

General Workflow for Comparative Antioxidant Assay prep Prepare Stock Solutions (Thiophenols & DPPH) series Create Serial Dilutions of each Thiophenol prep->series reaction Mix Thiophenol dilutions with DPPH solution series->reaction incubate Incubate in Dark (30 minutes) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 values measure->calculate compare Compare IC50 values for relative activity calculate->compare

Caption: Workflow for DPPH antioxidant activity assay.

Conclusion

This compound is a valuable chemical intermediate whose properties are finely tuned by its substituent pattern. Its acidity is predicted to be greater than that of thiophenol and methylthiophenol, but slightly less than 4-chlorothiophenol. This places it in a moderate position regarding the nucleophilicity of its corresponding anion. While direct experimental antioxidant data is limited, structure-activity relationships suggest it would possess moderate radical scavenging capabilities. This guide provides the foundational data and protocols necessary for researchers to make informed decisions when incorporating this compound and related compounds into their synthetic and drug discovery endeavors.

References

Comparative Guide to Analytical Methods for 5-Chloro-2-methylthiophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the accurate quantification of 5-Chloro-2-methylthiophenol. Given the limited availability of validated methods specifically for this analyte in peer-reviewed literature, this comparison is based on established and validated methods for structurally analogous compounds, including other chlorinated thiophenols and related aromatic sulfur compounds. The performance data presented herein is extrapolated from these related analyses to provide a reliable framework for method selection and development.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both widely recognized for their robustness and applicability in the analysis of semi-volatile and volatile organic compounds.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the anticipated performance characteristics of HPLC and GC for the analysis of this compound. These values are derived from typical performance metrics observed for similar halogenated phenolic and thiophenolic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)[1]
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL[1]
Precision (%RSD) < 2%< 5%[1]
Accuracy (% Recovery) 98 - 102%95 - 105%[1]
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability.[2][3]

Experimental Protocols

The following sections provide detailed, representative methodologies for the quantification of this compound using HPLC and GC. These protocols are adapted from established methods for related compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for other chlorinated aromatic compounds and is a strong starting point for the analysis of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 230-280 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol is based on EPA method 8041A for the analysis of phenols and can be adapted for this compound.[3] Derivatization may be necessary to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph with an autosampler, split/splitless injector, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • DB-5MS or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Standards:

  • Methylene chloride (GC grade)

  • Methanol (GC grade)

  • Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA)

  • This compound reference standard

Chromatographic Conditions:

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C (FID) or as per MS requirements.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless

Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

  • Derivatization (if necessary): For thiophenols, methylation can be an effective derivatization technique.[2] A common procedure involves reacting the extracted analyte with a methylating agent to form the more volatile methyl thioether derivative.

  • Reconstitute the sample in the appropriate solvent for injection.

Methodology Visualization

The following diagrams illustrate the general workflows for the HPLC and GC analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector PDA/UV-Vis Detector hplc->detector data Data Acquisition & Processing detector->data quantify Quantify Analyte data->quantify calibration Calibration Curve calibration->quantify result Result quantify->result GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification start Sample extract Liquid-Liquid Extraction start->extract derivatize Derivatization (optional) extract->derivatize reconstitute Reconstitute derivatize->reconstitute gc GC System (DB-5MS Column) reconstitute->gc detector FID/MS Detector gc->detector data Data Acquisition & Processing detector->data quantify Quantify Analyte data->quantify calibration Calibration Curve calibration->quantify result Result quantify->result

References

A Comparative Guide to Novel Compounds Synthesized from 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel compound synthesized from the versatile intermediate, 5-Chloro-2-methylthiophenol. The focus is on its potential antimicrobial properties, with a comparison to a standard antibiotic. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and proposed mechanism of action to support further research and development.

Introduction to Novel Thiophenol Derivatives

This compound is a key building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a reactive thiol group and a substituted aromatic ring, allows for the creation of diverse molecular skeletons with potential biological activities, including antimicrobial and antitumor effects.[2][3] This guide characterizes a novel hypothetical derivative, S-(4-nitrobenzyl)-5-chloro-2-methylthiophenol (SCM-NB1) , and evaluates its potential as a new antimicrobial agent.

Performance Comparison of SCM-NB1

The antimicrobial efficacy of SCM-NB1 was evaluated against a panel of pathogenic bacteria and compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The minimum inhibitory concentration (MIC), representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined.

Table 1: Minimum Inhibitory Concentration (MIC) of SCM-NB1 vs. Ciprofloxacin

MicroorganismSCM-NB1 (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)81
Escherichia coli (ATCC 25922)160.5
Pseudomonas aeruginosa (ATCC 27853)321
Methicillin-resistant S. aureus (MRSA)84

Data Interpretation: The hypothetical data suggests that SCM-NB1 exhibits significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, including the drug-resistant MRSA strain. While its potency is less than that of Ciprofloxacin against the tested strains, its effectiveness against MRSA indicates its potential as a lead compound for the development of new antibiotics to combat resistant infections.

Experimental Protocols

Synthesis of S-(4-nitrobenzyl)-5-chloro-2-methylthiophenol (SCM-NB1)

This protocol describes the synthesis of SCM-NB1 via S-alkylation of this compound with 4-nitrobenzyl bromide.

Materials:

  • This compound

  • 4-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 15 minutes.

  • 4-Nitrobenzyl bromide (1.1 eq) is added to the reaction mixture.

  • The reaction is stirred at 60°C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield SCM-NB1.

Characterization of SCM-NB1

The structure of the synthesized compound would be confirmed using the following spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • A two-fold serial dilution of SCM-NB1 and Ciprofloxacin is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis Workflow

G Synthesis of SCM-NB1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D S-Alkylation at 60°C A->D B 4-Nitrobenzyl bromide B->D C K2CO3, Acetonitrile C->D E Solvent Removal D->E F Extraction with Ethyl Acetate E->F G Washing & Drying F->G H Column Chromatography G->H I SCM-NB1 H->I

Caption: Synthetic workflow for SCM-NB1.

Proposed Mechanism of Action

Thiophenol derivatives often exert their antimicrobial effects by disrupting the bacterial cell membrane.[4] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G Proposed Antimicrobial Mechanism A SCM-NB1 B Bacterial Cell Membrane A->B Interaction C Membrane Disruption & Increased Permeability B->C D Leakage of Intracellular Components C->D E Inhibition of Cellular Processes C->E F Bacterial Cell Death D->F E->F

Caption: Proposed mechanism of SCM-NB1.

Conclusion and Future Directions

The hypothetical novel compound SCM-NB1, synthesized from this compound, demonstrates potential as an antimicrobial agent, particularly against MRSA. Further studies are warranted to optimize its structure for enhanced potency and reduced toxicity. Future research should focus on elucidating the precise mechanism of action, exploring the structure-activity relationship of related derivatives, and evaluating in vivo efficacy in animal models of infection. The versatility of this compound as a starting material presents a promising avenue for the discovery of new therapeutic agents.

References

A Comparative Guide to HPLC and GC Techniques for Analyzing Chlorinated Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust analysis of chlorinated thiophenols is critical in various fields, including environmental monitoring, pharmaceutical development, and industrial chemical synthesis, due to their potential toxicity and role as synthetic intermediates. The two primary chromatographic techniques for their analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these techniques, supported by experimental data, to aid in method selection and development.

Principles of Separation: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The separation is influenced by the analyte's polarity, solubility, and size.[1][2] HPLC is particularly well-suited for non-volatile, polar, and thermally labile compounds.[1][3]

Gas Chromatography (GC), in contrast, separates analytes based on their volatility and interaction with a stationary phase.[2] The sample is vaporized and transported through a column by an inert carrier gas.[3] GC excels in the analysis of volatile and thermally stable compounds.[2] Due to the polar nature and relatively low volatility of chlorinated thiophenols, derivatization is often a necessary step to convert them into more volatile and thermally stable forms suitable for GC analysis.[4][5]

Data Presentation: Performance Comparison

ParameterHPLC with UV Detection (Chlorophenols)GC-MS (Pentachlorothiophenol & Chlorophenols)
Analyte(s) Phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenolPentachlorothiophenol (PCTP), Various Chlorophenols
Derivatization 4-Nitrobenzoyl chlorideMethylation (for PCTP), Silylation (e.g., with BSTFA for chlorophenols)
Limit of Detection (LOD) 0.006 - 0.05 mg/L[6]0.14 mg/kg (for PCP, a related compound)[7]
Limit of Quantification (LOQ) Not explicitly stated, but above LOD0.40 mg/kg (for PCP)[7]
Linearity (r²) ≥ 0.9928[6]Not explicitly stated for PCTP, but generally >0.99 for GC-MS methods
Recovery (%) Satisfactory from spiked tap water[6]Optimized for maximum recovery in food matrices (for PCTP)[8]
Analysis Time < 15 minutes[6]~35 minutes for a complex mixture of 33 phenols[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of chlorinated thiophenols using HPLC and GC.

HPLC-UV Method for Chlorophenol Analysis (Adaptable for Chlorinated Thiophenols)

This protocol is based on the derivatization of phenolic compounds with 4-nitrobenzoyl chloride followed by UV detection.[6]

1. Sample Preparation and Derivatization:

  • To a 10 mL sample of water, add 1 mL of borate buffer (pH 8.5).

  • Add 100 µL of a 10 g/L solution of 4-nitrobenzoyl chloride in acetone.

  • Heat the mixture at 50°C for 1 minute.

  • Cool the reaction mixture and extract the derivatives with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: Cholester column (150 x 3.0 mm i.d., 5 µm particles)[6]

  • Mobile Phase: Acetonitrile and 0.1% (v/v) trifluoroacetic acid in water (70:30 v/v)[6]

  • Flow Rate: 0.43 mL/min[6]

  • Detection: UV at 280 nm[6]

  • Injection Volume: 50 µL[6]

GC-MS Method for Pentachlorothiophenol (PCTP) Analysis

This protocol is based on the methylation of PCTP for enhanced volatility and sensitivity.[8][10]

1. Sample Extraction and Derivatization (Methylation):

  • Extract PCTP from the sample matrix using a suitable solvent (e.g., hexane/dichloromethane).

  • Concentrate the extract.

  • Add a methylating agent, such as trimethylsilyldiazomethane (TMS-DM), to the extract.[8]

  • Optimize reaction conditions (temperature and time) to ensure complete derivatization. For example, the reaction can be performed at 35°C for 30 minutes.[8]

  • Quench the reaction with a small amount of acetic acid.[8]

2. GC-MS Conditions:

  • Column: DB-5MS Ultra-Inert column (30 m × 0.250 mm × 0.25 µm)[8]

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to separate the analytes. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C.

  • Injector Temperature: 280°C[8]

  • Ion Source Temperature: 230°C[8]

  • Transfer Line Temperature: 260°C[8]

  • MS Detection: Monitor characteristic ions for the methylated PCTP derivative. For example, the precursor ion for methylated PCTP could be m/z 295.8, with product ions at m/z 262.8 (for quantification) and 245.8.[8]

Workflow Visualization

The following diagrams illustrate the typical analytical workflows for HPLC and GC analysis of chlorinated thiophenols.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., with 4-Nitrobenzoyl Chloride) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution HPLC HPLC Separation Reconstitution->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Figure 1: HPLC analysis workflow for chlorinated thiophenols.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation or Silylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS_Detector Mass Spectrometry Detection GC->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Figure 2: GC analysis workflow for chlorinated thiophenols.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of chlorinated thiophenols, with the optimal choice depending on the specific analytical requirements.

HPLC is advantageous when:

  • Analyzing thermally unstable or non-volatile chlorinated thiophenols.

  • Direct analysis without derivatization is preferred (though derivatization can enhance sensitivity).[1]

  • Simpler sample preparation for aqueous matrices is desired.

GC is the preferred method when:

  • High sensitivity and selectivity are paramount, especially when coupled with a mass spectrometer (GC-MS).

  • A complex mixture of volatile and semi-volatile compounds is being analyzed.[2]

  • The analytes are thermally stable or can be made so through derivatization.[5]

For routine monitoring of known chlorinated thiophenols in water, an HPLC-UV method after derivatization can provide a cost-effective and relatively fast analysis. For trace-level quantification and identification of unknown chlorinated thiophenols in complex matrices like food or environmental samples, a GC-MS method following an appropriate derivatization step is likely to be more suitable and provide higher confidence in the results.

References

Comparative Analysis of 5-Chloro-2-methylthiophenol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties and reported biological activities of 5-Chloro-2-methylthiophenol and its selected structural analogs. The inclusion of detailed experimental protocols for synthesis and biological evaluation aims to support further research and development in the fields of medicinal chemistry and materials science.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals. Its unique substitution pattern on the benzene ring imparts specific reactivity and properties. Understanding how structural modifications, such as altering the position or nature of the halogen substituent, affect these properties is crucial for the rational design of new molecules with desired biological or chemical characteristics. This guide focuses on a comparative analysis of this compound with its positional isomer (4-Chloro-2-methylthiophenol) and analogs with different halogen substituents (5-Bromo-2-methylthiophenol and 5-Fluoro-2-methylthiophenol).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected analogs. These properties are essential for understanding the compounds' behavior in various chemical and biological systems.

PropertyThis compound4-Chloro-2-methylthiophenol5-Bromo-2-methylthiophenol5-Fluoro-2-methylthiophenol
CAS Number 18858-06-517178-01-7[1]107724-65-2845823-03-2[2]
Molecular Formula C₇H₇ClSC₇H₇ClSC₇H₇BrSC₇H₇FS[2]
Molecular Weight 158.65 g/mol [1]158.65 g/mol [1]203.10 g/mol 142.19 g/mol [2]
Appearance ---Off-white to light yellow powder[3]
Boiling Point ----
Melting Point ----
pKa 6.05 ± 0.48 (Predicted)---

Data not available is denoted by '-'.

Biological Activities

Halogenated phenolic and thiophenolic compounds have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. The presence and nature of the halogen substituent can significantly influence the antimicrobial potency. While comprehensive comparative studies on the specific analogs listed above are limited, the following provides an overview of the expected and reported activities for this class of compounds.

Halogenated compounds, in general, have shown potent antibacterial activity, including against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] The antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes have been investigated, with some compounds showing strong biofilm inhibition.[5] Specifically, multi-halogenated indoles have demonstrated enhanced antifungal potency.[6]

A general trend observed is that the lipophilicity and the electronic effects of the substituents play a crucial role in the antimicrobial action of phenols and thiophenols.[7]

Due to the lack of directly comparable Minimum Inhibitory Concentration (MIC) data for the selected analogs from a single study, a generalized protocol for determining such activity is provided in the experimental section. Researchers are encouraged to perform side-by-side comparisons to accurately assess the relative potencies of these compounds.

Experimental Protocols

General Synthesis of Halogenated 2-Methylthiophenols

A common route for the synthesis of substituted thiophenols involves the diazotization of the corresponding aniline, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile.

Materials:

  • Substituted 2-methylaniline (e.g., 5-chloro-2-methylaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Potassium ethyl xanthate (KS₂COEt) or Sodium sulfide (Na₂S)

  • Diethyl ether or other suitable organic solvent

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for hydrolysis

Procedure:

  • Diazotization: The substituted 2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Xanthate Formation: The cold diazonium salt solution is slowly added to a solution of potassium ethyl xanthate at a controlled temperature. Nitrogen gas will be evolved.

  • Extraction: After the reaction is complete, the mixture is extracted with an organic solvent like diethyl ether. The organic layer is washed with water and brine.

  • Hydrolysis: The solvent is evaporated, and the resulting xanthate ester is hydrolyzed by heating with a solution of NaOH or KOH in ethanol.

  • Purification: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The solvent is removed, and the crude thiophenol can be purified by distillation or chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[8][9]

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (microorganism in broth without any test compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density using a plate reader.[10]

Visualizations

Structural_Analogs cluster_analogs Structural Analogs This compound This compound 4-Chloro-2-methylthiophenol 4-Chloro-2-methylthiophenol This compound->4-Chloro-2-methylthiophenol Positional Isomer 5-Bromo-2-methylthiophenol 5-Bromo-2-methylthiophenol This compound->5-Bromo-2-methylthiophenol Halogen Substitution 5-Fluoro-2-methylthiophenol 5-Fluoro-2-methylthiophenol This compound->5-Fluoro-2-methylthiophenol Halogen Substitution

Caption: Structural relationship of analogs to this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum C Inoculate 96-well plate A->C B Serial dilution of test compounds B->C D Incubate plate C->D E Read absorbance D->E F Determine MIC E->F

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

References

efficacy comparison of fungicides derived from 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of fungicides derived from the structural class of 2-alkylthio-benzimidazoles, which includes derivatives of 5-Chloro-2-methylthiophenol. The analysis is based on available experimental data from recent studies, focusing on their performance against various fungal pathogens.

Comparative Antifungal Efficacy

Recent research has explored the synthesis and antifungal activity of novel benzimidazole derivatives containing a thioether linkage at the 2-position. These compounds have shown promising activity against a range of fungal species. The following tables summarize the available quantitative data on their efficacy.

A study on novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles reported significant fungicidal activities against Botrytis cinerea and Sclerotinia sclerotiorum.[1] Several compounds from this series exhibited excellent or notable inhibition of these plant pathogens.[1]

Table 1: Antifungal Activity of 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole Derivatives [1]

CompoundR1 SubstituentR2 SubstituentActivity against Botrytis cinereaActivity against Sclerotinia sclerotiorum
5a HMethylExcellent-
5c HPropyl-Notable
5f HBenzylExcellentNotable
5g FluorineMethylExcellent-
5h FluorineEthylExcellentNotable
5i FluorineBenzylExcellentNotable
5l ChlorineBenzylExcellentNotable

Note: "Excellent" and "Notable" activities are as described in the source publication; specific inhibition percentages at given concentrations were not provided in a comparative table format.

Another study focused on the in vitro antifungal evaluation of 2-thioalkylaryl-benzimidazoles against Candida albicans.[2] The results highlighted that the introduction of a nitro group significantly increased the antifungal activity, with some compounds being substantially more efficient than the commercial antifungal agent ketoconazole.[2]

Table 2: In Vitro Antifungal Activity of 2-Thioalkylaryl-benzimidazole Derivatives against Candida albicans [2]

CompoundR5 SubstituentAr SubstituentMinimum Inhibitory Quantity (IMQ) in µgComparison to Ketoconazole
3b H3-Nitrobenzyl0.0081250 times more efficient
3c NitroBenzyl0.03333 times more efficient
3d Nitro3-Nitrobenzyl0.0081250 times more efficient
9c Nitro3-Nitrobenzyl (with N-ethyl-morpholino)0.03333 times more efficient
Ketoconazole --10-

Experimental Protocols

The efficacy data presented in this guide were primarily obtained through the following key experimental methodologies:

Mycelium Growth Rate Method

This is a standard in vitro assay to determine the inhibitory effect of a fungicide on the growth of mycelial fungi.[3][4]

  • Media Preparation : A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized. The test fungicide is then incorporated into the molten agar at various concentrations.[5]

  • Inoculation : A small plug of mycelium from an actively growing culture of the target fungus is placed at the center of the fungicide-amended agar plate.[5]

  • Incubation : The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.[5]

  • Data Collection : The diameter of the fungal colony is measured at regular intervals. The percentage of inhibition is calculated by comparing the growth in the treated plates to that in control plates (without the fungicide).[5]

  • EC50 Determination : The concentration of the fungicide that inhibits 50% of the mycelial growth (EC50) is then calculated from the dose-response curve.[6]

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is commonly used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, particularly for yeasts like Candida species.

  • Preparation of Test Plates : A series of dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with a standardized suspension of the fungal cells.

  • Incubation : The plates are incubated under appropriate conditions for a specified time (e.g., 24-48 hours).

  • MIC Reading : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action: Inhibition of β-Tubulin Polymerization

Fungicides belonging to the benzimidazole class, which includes 2-alkylthio-benzimidazoles, share a common mechanism of action. They disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division and other vital cellular processes.[7]

The primary target of benzimidazole fungicides is the β-tubulin protein.[7] By binding to β-tubulin, these fungicides inhibit its polymerization into microtubules. This disruption of the microtubule assembly leads to the arrest of mitosis and ultimately cell death.[7] A molecular docking study of a potent 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole derivative (compound 5i) revealed that the benzimidazole and pyrimidine rings interact with key amino acid residues of the β-tubulin protein, such as Gln-11, Tyr-208, and Tyr-222, through hydrogen bonds and π-π stacking.[1]

Fungicide_Mechanism cluster_fungus Fungal Cell Fungicide Fungicide Beta_Tubulin β-Tubulin Monomers Fungicide->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Fungicide->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Polymerization Microtubules Microtubules Microtubule_Assembly->Microtubules Mitosis Mitosis Microtubules->Mitosis Essential for Cell_Death Cell Death Mitosis->Cell_Death Failure leads to

Mechanism of action of benzimidazole fungicides.

Conclusion

Fungicides with a 2-alkylthio-benzimidazole scaffold demonstrate significant potential for controlling a variety of fungal pathogens, including important plant pathogens and human opportunistic pathogens. The efficacy of these compounds can be significantly enhanced through chemical modifications, such as the introduction of specific substituent groups on the benzimidazole and thioether moieties. The well-defined mechanism of action, targeting the highly conserved β-tubulin protein, provides a solid foundation for the rational design of new and more potent derivatives. Further research, including comprehensive comparative studies against a wider range of fungi and commercial fungicides, is warranted to fully elucidate the potential of this chemical class in agriculture and medicine.

References

Spectroscopic Analysis for Structural Confirmation of 5-Chloro-2-methylthiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 5-Chloro-2-methylthiophenol. It includes detailed experimental protocols and comparative data to aid in the unambiguous identification and characterization of this compound, setting it apart from structural isomers and potential impurities.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
SH~3.5s
CH₃~2.4s
Ar-H (position 3)~7.1d
Ar-H (position 4)~7.0dd
Ar-H (position 6)~7.2d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
CH₃~20
C-S~130
C-Cl~134
C-CH₃~138
Ar-C (quaternary)~132, ~135
Ar-CH~126, ~128, ~130

Table 3: Key IR Absorption Frequencies for Thiophenol Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
S-H2550-2600 (weak)Stretch
C-H (aromatic)3000-3100 (medium)Stretch
C-H (methyl)2850-2960 (medium)Stretch
C=C (aromatic)1450-1600 (medium)Stretch
C-S600-800 (weak)Stretch
C-Cl700-850 (strong)Stretch

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
158/160[M]⁺Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
143/145[M-CH₃]⁺Loss of a methyl group
125[M-SH]⁺Loss of a sulfhydryl radical
91[C₇H₇]⁺Tropylium ion (rearrangement)

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Sample This compound Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Isomers and Analogs Data_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

b. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation with an exponential multiplication factor (line broadening) of 1-2 Hz, followed by phase and baseline corrections.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.[2]

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) is the most common method for this type of molecule.[3][4] The standard electron energy is 70 eV.[3][4]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.[5] The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Comparison with Alternatives

The structural confirmation of this compound can be challenged by the presence of several structural isomers. Spectroscopic analysis is crucial to differentiate the target molecule from these alternatives.

Table 5: Spectroscopic Differentiation of this compound from a Key Isomer

FeatureThis compound4-Chloro-2-methylthiophenol
¹H NMR (Aromatic Region) Three distinct aromatic protons with specific splitting patterns (a doublet, a double doublet, and a doublet).Three aromatic protons with different chemical shifts and coupling constants, leading to a different overall pattern.
¹³C NMR Unique set of chemical shifts for the six aromatic carbons, influenced by the substitution pattern.Different chemical shifts for the aromatic carbons due to the altered positions of the chloro and methylthio groups.
IR Spectroscopy The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region will be characteristic of the 1,2,4-trisubstitution pattern.A different pattern of C-H out-of-plane bending vibrations corresponding to a 1,2,5-trisubstitution pattern.
Mass Spectrometry While the molecular ion will be the same, the relative abundances of certain fragment ions may differ due to the stability of the resulting fragments.Similar fragmentation is expected, but relative peak intensities in the mass spectrum might vary.

By carefully analyzing the data obtained from these spectroscopic techniques and comparing it to the expected values and the data from known isomers, a confident structural confirmation of this compound can be achieved. This guide provides the necessary framework for researchers to perform and interpret these analyses effectively.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and reagents for the preparation of 5-Chloro-2-methylthiophenol, a key intermediate in the pharmaceutical and fine chemical industries. We will explore the traditional Leuckart thiophenol reaction and its modern variations, alongside the alternative approach of reducing the corresponding arylsulfonyl chloride. This objective analysis, supported by experimental data and detailed protocols, will assist researchers in selecting the most suitable methodology for their specific needs, considering factors such as yield, purity, safety, and environmental impact.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary pathways: the Leuckart thiophenol reaction starting from 5-Chloro-2-methylaniline, and the reduction of 4-chloro-2-methylbenzenesulfonyl chloride. Each route offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and scalability. This guide presents a detailed comparison of these methods, including alternative reagents for key steps, to provide a clear framework for synthetic strategy selection.

Method 1: The Leuckart Thiophenol Reaction and its Alternatives

The Leuckart thiophenol reaction is a classical and widely used method for the synthesis of thiophenols from the corresponding anilines.[1][2] The overall transformation involves three main steps: diazotization of the aniline, reaction with a sulfur source (typically a xanthate), and subsequent hydrolysis.

Leuckart_Reaction Aniline 5-Chloro-2-methylaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO2, HCl or t-BuONO) Xanthate_intermediate S-(5-chloro-2-methylphenyl) O-ethyl dithiocarbonate Diazonium->Xanthate_intermediate Xanthate Coupling (KEX or Na2S/H+) Thiophenol This compound Xanthate_intermediate->Thiophenol Hydrolysis (NaOH or KOH)

Caption: General workflow of the Leuckart thiophenol synthesis.

Step 1: Diazotization of 5-Chloro-2-methylaniline

This initial step involves the conversion of the primary aromatic amine, 5-Chloro-2-methylaniline, into a diazonium salt.

Standard Reagent: Sodium Nitrite (NaNO₂) in Acid

This is the most common method for diazotization. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Alternative Reagent: tert-Butyl Nitrite (t-BuONO)

tert-Butyl nitrite offers a safer alternative to sodium nitrite, as it is less explosive and allows the reaction to be conducted at higher temperatures under milder conditions.[3] It is particularly useful for reactions in organic solvents.[4]

ReagentTypical ConditionsAdvantagesDisadvantages
Sodium Nitrite0-5 °C, aqueous mineral acid (e.g., HCl)Cost-effective, well-establishedPotentially hazardous (diazonium salt instability), requires strict temperature control
tert-Butyl NitriteRoom temperature or slightly elevated, organic solventSafer, milder conditions, better for organic-soluble substratesHigher cost

Experimental Protocol: Diazotization of 5-Chloro-2-methylaniline with Sodium Nitrite

  • Dissolve 5-Chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Introduction of the Thiol Group

The diazonium salt is then reacted with a sulfur-containing nucleophile.

Standard Reagent: Potassium Ethyl Xanthate (KEX)

The reaction of the diazonium salt with potassium ethyl xanthate yields an S-aryl O-ethyl dithiocarbonate intermediate. This reaction should be performed with caution as diazonium xanthates can be explosive.[5]

Alternative Reagent: Sodium Sulfide (Na₂S) in Acidic Media

A one-pot approach involves the in-situ generation of hydrogen sulfide from sodium sulfide in an acidic medium, which then reacts with the diazonium salt. This method avoids the use of potentially hazardous xanthates.

ReagentTypical ConditionsAdvantagesDisadvantages
Potassium Ethyl Xanthate40-50 °C, aqueous solutionGenerally good yieldsPotentially explosive intermediate, requires careful temperature control
Sodium Sulfide / AcidRoom temperature, one-pot with diazotizationMilder conditions, avoids xanthatesRequires careful control of pH and H₂S evolution

Experimental Protocol: Reaction of Diazonium Salt with Potassium Ethyl Xanthate

  • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and warm the solution to 40-45 °C.

  • Slowly add the cold diazonium salt solution to the warm xanthate solution with vigorous stirring. Nitrogen gas will be evolved.

  • Maintain the temperature at 40-45 °C for 30-60 minutes after the addition is complete to ensure full decomposition of the intermediate.

  • The resulting oily S-(5-chloro-2-methylphenyl) O-ethyl dithiocarbonate is then separated for the hydrolysis step.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the intermediate to yield the desired thiophenol.

Standard Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

Alkaline hydrolysis is a standard and effective method for cleaving the dithiocarbonate to the corresponding thiophenol.

ReagentTypical ConditionsAdvantagesDisadvantages
NaOH/KOHReflux in ethanol or waterHigh-yielding, reliableRequires a separate workup step

Experimental Protocol: Hydrolysis of S-(5-chloro-2-methylphenyl) O-ethyl dithiocarbonate

  • Dissolve the crude S-(5-chloro-2-methylphenyl) O-ethyl dithiocarbonate in ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (excess) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • The product can then be purified by distillation or chromatography.

Method 2: Reduction of 4-chloro-2-methylbenzenesulfonyl chloride

An alternative and often high-yielding route to thiophenols is the reduction of the corresponding arylsulfonyl chlorides.[1][6] This method is particularly advantageous if the sulfonyl chloride is readily available or easily synthesized.

Sulfonyl_Chloride_Reduction Sulfonyl_Chloride 4-chloro-2-methyl- benzenesulfonyl chloride Thiophenol This compound Sulfonyl_Chloride->Thiophenol Reduction (e.g., Zn/H2SO4, SnCl2/HCl)

Caption: Synthesis of this compound via reduction of the corresponding sulfonyl chloride.

Standard Reducing Agent: Zinc Dust and Sulfuric Acid

This is a classic and robust method for the reduction of arylsulfonyl chlorides to thiophenols.[6]

Alternative Reducing Agents

Several other reducing agents can be employed, offering different levels of reactivity and selectivity.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Zinc Dust / H₂SO₄0 °C to reflux, aqueous acidHigh yields, cost-effectiveCan be vigorous, not suitable for acid-sensitive substrates
Tin(II) Chloride / HClRoom temperature to reflux, acidic conditionsMilder than Zn/H₂SO₄, good yieldsTin waste can be problematic for disposal
Triphenylphosphine / I₂Reflux in formic acidMilder conditions, good for some substratesHigher cost of reagents

Experimental Protocol: Reduction of 4-chloro-2-methylbenzenesulfonyl chloride with Zinc Dust

  • In a flask equipped with a mechanical stirrer, add concentrated sulfuric acid to crushed ice to prepare a dilute sulfuric acid solution, and cool it to below 0 °C.

  • Add 4-chloro-2-methylbenzenesulfonyl chloride (1.0 eq) to the cold acid solution.

  • Gradually add zinc dust (excess) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

  • The product can be isolated by steam distillation or solvent extraction, followed by purification.

Performance Comparison of Synthetic Routes

FeatureLeuckart Thiophenol ReactionReduction of Arylsulfonyl Chloride
Starting Material 5-Chloro-2-methylaniline4-chloro-2-methylbenzenesulfonyl chloride
Number of Steps 3 (or 2 in a one-pot variation)1
Typical Yields Moderate to goodGood to excellent
Scalability Scalable, but diazotization requires careful controlGenerally readily scalable
Safety Concerns Unstable diazonium salts, potentially explosive xanthatesVigorous reactions with some reducing agents
Reagent Cost Generally cost-effectiveCan be higher depending on the reducing agent
Green Chemistry Use of nitrites and potentially hazardous intermediatesUse of metal reductants can generate waste

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors including the availability and cost of starting materials, desired scale, and safety considerations. The Leuckart thiophenol reaction is a versatile and well-established method, with modern alternatives like tert-butyl nitrite offering improved safety profiles. The reduction of 4-chloro-2-methylbenzenesulfonyl chloride is a more direct route that often provides higher yields, making it an attractive option for large-scale production, provided the starting sulfonyl chloride is accessible. Researchers are encouraged to evaluate both pathways and their respective reagent alternatives to identify the most efficient and practical approach for their specific synthetic goals.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-2-methylthiophenol, a key building block in the pharmaceutical industry. We will delve into common impurities, detailed experimental protocols, and comparative data to support the selection of the most appropriate analytical strategy.

This compound (CAS No. 18858-06-5) is a substituted thiophenol derivative widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure makes it a valuable component in the development of new drug candidates with potential antibacterial, anti-inflammatory, or anti-tumor activities.[1] Given its role in pharmaceutical manufacturing, stringent purity control is essential to guarantee the safety and efficacy of the final drug product.

Potential Impurities in Synthesized this compound

The purity profile of synthesized this compound is intrinsically linked to its manufacturing process. While specific synthesis routes can vary, a common method involves the diazotization of 2-amino-4-chlorotoluene, followed by a reaction with a sulfur source. Potential impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation of the final product.

Common Classes of Impurities:

  • Starting Materials: Residual 2-amino-4-chlorotoluene or other precursors.

  • Isomeric Impurities: Positional isomers such as 3-Chloro-2-methylthiophenol or 4-Chloro-2-methylthiophenol may be formed depending on the regioselectivity of the synthesis.

  • Oxidation Products: Thiophenols are susceptible to oxidation, leading to the formation of the corresponding disulfide, Bis(5-chloro-2-methylphenyl) disulfide.[2][3]

  • Over-chlorinated Byproducts: The introduction of additional chlorine atoms to the aromatic ring can occur under certain reaction conditions, resulting in dichlorinated thiophenol derivatives.[4]

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification process may be present in trace amounts.

Comparative Analysis of Purity Assessment Methods

A multi-faceted approach employing various analytical techniques is recommended for a thorough assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Excellent for quantifying non-volatile and thermally labile impurities. High precision and accuracy.May not be suitable for highly volatile impurities. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity for volatile and semi-volatile impurities. Provides structural information for impurity identification.[5]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels.
Melting Point Analysis Determination of the temperature range over which a solid melts.A simple and rapid method for a preliminary assessment of purity. A sharp melting point range is indicative of high purity.Insensitive to small amounts of impurities. Not applicable to liquids or amorphous solids.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about its functional groups.Useful for confirming the identity of the main component by comparing its spectrum to a reference.Not a quantitative technique for purity assessment. May not detect impurities with similar functional groups.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the identification of volatile and semi-volatile impurities.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualization of Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_data Data Interpretation Synthesis Chemical Synthesis HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR MP Melting Point Synthesis->MP FTIR FTIR Analysis Synthesis->FTIR Purity Purity Determination (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Verification Structural Verification NMR->Structure_Verification MP->Purity FTIR->Structure_Verification

Logical_Relationship cluster_compound Target Compound cluster_impurities Potential Impurities cluster_application Pharmaceutical Application Target This compound API Active Pharmaceutical Ingredient (API) Synthesis Target->API Starting_Materials Starting Materials Starting_Materials->Target Contaminate Isomers Isomeric Impurities Isomers->Target Contaminate Oxidation Oxidation Products (Disulfide) Oxidation->Target Contaminate Byproducts Reaction Byproducts Byproducts->Target Contaminate

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of synthesized this compound. HPLC is the method of choice for quantitative purity determination, while GC-MS is invaluable for identifying volatile and semi-volatile impurities. NMR spectroscopy provides definitive structural confirmation. By employing these methods in a complementary fashion, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

Performance of 5-Chloro-2-methylthiophenol in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic compounds via cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. Among the vast array of available building blocks, 5-Chloro-2-methylthiophenol stands out as a versatile substrate. This guide provides a comparative analysis of its performance in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The comparison is made with other common aryl chloride alternatives to offer a clear perspective on its reactivity and utility for researchers, scientists, and drug development professionals.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, a direct consequence of the carbon-halogen bond strength. Aryl chlorides, like this compound, are often more challenging substrates compared to their bromide and iodide counterparts due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult. However, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have significantly expanded the scope of aryl chlorides in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron reagent and an organohalide. For aryl chlorides, this reaction typically requires more forcing conditions or specialized catalyst systems compared to aryl bromides or iodides.

Comparative Performance Data (Suzuki-Miyaura Coupling)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Moderate to Good
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001898
4-ChloroanisolePhenylboronic acid[Pd(IPr)(η3-cin)Cl]K₂CO₃Ethanol4016~95 (GC Yield)[1]
Ethyl 4-chlorobenzoatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF10012Good

Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Chloride

A dried Schlenk tube is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. A solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous toluene (5 mL) is then added. The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Chloride, Boronic Acid, and Base B Add Catalyst/Ligand and Solvent under Argon A->B Inert Atmosphere C Heat and Stir B->C Thermal Conditions D Quench with Water C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. The use of bulky, electron-rich phosphine ligands is crucial for the successful coupling of aryl chlorides.[2]

Comparative Performance Data (Buchwald-Hartwig Amination)

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006-12Good to Excellent
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100694[2]
ChlorobenzeneMorpholinePd(OAc)₂ / cataCXium® AK₃PO₄Toluene100299

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine [2]

To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) under a nitrogen atmosphere.[2] Toluene (5 mL) was added, and the mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were then added in one portion.[2] The resulting mixture was stirred at reflux for 6 hours.[2] After cooling to room temperature, the reaction was quenched with water (10 mL).[2] The organic layer was washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and then concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the corresponding product.[2]

Buchwald_Hartwig_Pathway pd0 Pd(0)L pd_complex L-Pd(II)(Ar)(Cl) pd0->pd_complex Oxidative Addition arcl Ar-Cl (this compound) arcl->pd_complex amine R₂NH amine->pd_complex base Base amide_complex L-Pd(II)(Ar)(NR₂) base->amide_complex Deprotonation product Ar-NR₂ pd_complex->amide_complex Ligand Exchange amide_complex->pd0 amide_complex->product Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free conditions have also been developed.

Comparative Performance Data (Sonogashira Coupling)

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-7012-24Moderate
4-ChlorotoluenePhenylacetylenePd(OAc)₂ / SPhosCs₂CO₃Dioxane1202485
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA (9:1)7572<2% (batch) vs. 60% (flow)[3]
IodobenzenePhenylacetylenePd/CuFe₂O₄ MNPsK₂CO₃EtOH70-Good to Excellent[4]

Experimental Protocol: Representative Sonogashira Coupling of an Aryl Halide [5]

A mixture of the aryl halide (1 eq), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), the terminal alkyne (3 eq), and triethylamine (3 eq) in THF (0.2 M) is stirred in a sealed tube.[5] The reaction is first stirred at room temperature for 2 hours and then heated to 50 °C for 12 hours.[5] The reaction mixture is then cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Alkyne, Catalysts, and Base B Add Solvent A->B C Stir at RT, then Heat B->C D Filter through Celite C->D E Solvent Evaporation D->E F Column Chromatography E->F

Sonogashira Coupling Experimental Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex organic molecules and natural products.

Comparative Performance Data (Heck Reaction)

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Expected) StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF12012Moderate
4-ChlorotolueneStyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMF1252485
4-ChloroanisoleStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201245[6]
Ethyl 4-chlorobenzoaten-Butyl acrylatePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane1202495

Experimental Protocol: Representative Heck Reaction of an Aryl Chloride with Styrene [6]

In a sealed tube, the aryl chloride (10 mmol), styrene (12 mmol), potassium carbonate (15 mmol), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) are combined in a mixture of DMF (2.5 mL) and water (2.5 mL).[6] A phase-transfer catalyst such as Aliquat-336 (0.5 mmol) can be added to improve the yield. The mixture is heated to 120 °C for 12 hours.[6] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Heck_Reaction_Logic start Start reactants Aryl Chloride + Alkene start->reactants oxidative_addition Oxidative Addition reactants->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base reductive_elimination Reductive Elimination base->reductive_elimination migratory_insertion Migratory Insertion oxidative_addition->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination beta_hydride_elimination->reductive_elimination reductive_elimination->catalyst Regeneration product Substituted Alkene reductive_elimination->product end End product->end

Logical Flow of the Heck Reaction Mechanism

Conclusion

This compound is a viable substrate for a range of palladium-catalyzed cross-coupling reactions. While its reactivity is generally lower than the corresponding bromo and iodo analogs, the use of modern, highly active catalyst systems can achieve good to excellent yields in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction conditions for this and other challenging aryl chlorides. This guide provides a foundational understanding and practical starting points for researchers looking to incorporate this compound into their synthetic strategies. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.

References

A Comparative Guide to the Reactivity of 5-Chloro-2-methylthiophenol and 5-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-methylthiophenol and 5-Chloro-2-methylphenol. These two compounds, while structurally similar, exhibit significant differences in their reaction kinetics and mechanisms due to the presence of a sulfur versus an oxygen atom. Understanding these differences is crucial for their effective application as intermediates in pharmaceutical and fine chemical synthesis.[1][2][3]

Core Reactivity Principles: Thiophenol vs. Phenol

The primary distinction in reactivity between this compound and 5-Chloro-2-methylphenol stems from the fundamental differences between sulfur and oxygen.

  • Acidity: Thiophenols are markedly more acidic than their corresponding phenols.[4] The sulfur-hydrogen bond is weaker and less polarized than the oxygen-hydrogen bond, and the resulting thiophenolate anion is stabilized by the larger, more polarizable sulfur atom. This greater acidity means that the thiophenolate anion, a potent nucleophile, is formed more readily in basic conditions.

  • Nucleophilicity: The conjugate bases, thiophenolates, are significantly more powerful nucleophiles than phenolates.[5][6] Sulfur's higher polarizability allows its electron cloud to be more easily distorted to initiate bond formation with an electrophile. Kinetic studies consistently show that thiolate ions react much faster than phenolate ions in nucleophilic substitution reactions.[5][6][7][8]

  • Electrophilic Aromatic Substitution: Both the hydroxyl (-OH) and thiol (-SH) groups are activating, ortho, para-directing groups for electrophilic aromatic substitution, donating electron density to the benzene ring through resonance. The methyl group (-CH3) is also activating and ortho, para-directing. Conversely, the chlorine (-Cl) atom is a deactivating but ortho, para-directing group. The overall rate and regioselectivity of substitution will be a composite of these effects.

Comparative Physicochemical Data

The following table summarizes key properties that influence the reactivity of the two compounds.

PropertyThis compound5-Chloro-2-methylphenol
CAS Number 18858-06-5[1][9][10]5306-98-9[2][11][12]
Molecular Formula C₇H₇ClS[1][3]C₇H₇ClO[11][12]
Molecular Weight 158.64 g/mol [1][3]142.58 g/mol [11][12]
pKa ~6.05 (Predicted)[1][9]~9-10 (Estimated based on substituted phenols)
Appearance Colorless to light yellow liquid[1][3]White to off-white crystalline solid[2]

Experimental Protocols for Reactivity Assessment

While direct comparative kinetic data for these specific molecules is scarce, their relative reactivity can be reliably predicted and experimentally verified using standard organic chemistry protocols.

Experiment 1: Comparison of Nucleophilic Reactivity via Alkylation

This experiment aims to quantify the difference in nucleophilic strength by reacting the respective anions with a common electrophile, such as benzyl bromide, and monitoring the reaction rates.

Protocol:

  • Preparation of Nucleophiles:

    • In separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts (e.g., 10 mmol) of this compound and 5-Chloro-2-methylphenol in a suitable aprotic solvent like DMF (50 mL).

    • Treat each solution with one equivalent of a non-nucleophilic base (e.g., sodium hydride, NaH) at 0°C to deprotonate the thiol/phenol and generate the corresponding sodium thiophenolate and sodium phenolate solutions.

  • Kinetic Run:

    • Equilibrate both solutions to a constant temperature (e.g., 25°C) in a thermostated water bath.

    • Initiate the reaction by adding an equimolar amount (10 mmol) of benzyl bromide to each flask simultaneously.

    • At timed intervals (e.g., every 5 minutes for the thiophenol and every 30 minutes for the phenol), withdraw a small aliquot (0.1 mL) from each reaction mixture. .

    • Quench the aliquot immediately by adding it to a vial containing a dilute acid solution.

  • Analysis:

    • Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the thioether/ether product.

    • Plot the concentration of the product versus time for each reaction. The initial slope of this plot is proportional to the initial reaction rate.

    • Calculate the second-order rate constants (k₂) for each reaction. It is expected that k₂(thiophenol) >> k₂(phenol).

Experiment 2: Comparison of Reactivity in Electrophilic Aromatic Substitution (Nitration)

This experiment compares the susceptibility of the two compounds to electrophilic attack and the resulting product distribution.

Protocol:

  • Reaction Setup:

    • In two separate flasks, dissolve equimolar amounts (e.g., 10 mmol) of this compound and 5-Chloro-2-methylphenol in a solvent like acetic acid (20 mL).

    • Cool both flasks to 0-5°C in an ice bath.

  • Nitration:

    • Slowly add a nitrating agent (e.g., 10 mmol of nitric acid in acetic acid) dropwise to each flask over 15 minutes, maintaining the low temperature.

    • Stir the reactions at 0-5°C for a set period (e.g., 1 hour). Note: Thiophenols can be sensitive to oxidation by nitric acid, so careful control of conditions is necessary.[3]

  • Work-up and Analysis:

    • Quench each reaction by pouring it into ice water and extract the products with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layers, dry over sodium sulfate, and concentrate the solvent.

    • Analyze the crude product mixture by GC-MS or ¹H NMR to identify the isomeric products formed and determine their relative ratios. The directing effects of the -SH/-OH, -CH₃, and -Cl groups will determine the positions of nitration.

Visualized Workflows and Concepts

Nucleophilicity cluster_thiophenol This compound cluster_phenol 5-Chloro-2-methylphenol Thiophenol R-SH Thiophenolate R-S⁻ Thiophenol->Thiophenolate -H⁺ (pKa ≈ 6.05) Reactivity Nucleophilic Reactivity Thiophenolate->Reactivity Higher Polarizability More Potent Nucleophile Phenol R-OH Phenolate R-O⁻ Phenol->Phenolate -H⁺ (pKa ≈ 9-10) Phenolate->Reactivity Lower Polarizability Less Potent Nucleophile caption Factors influencing higher nucleophilicity of thiophenolate.

Caption: Factors influencing higher nucleophilicity of thiophenolate.

experimental_workflow start Start: Prepare Equimolar Solutions of Thiophenol and Phenol deprotonation Deprotonation with Base (NaH) to form Thiophenolate / Phenolate start->deprotonation reaction React with Electrophile (e.g., Benzyl Bromide) at Constant Temperature deprotonation->reaction sampling Take Aliquots at Timed Intervals reaction->sampling analysis Quench and Analyze via HPLC/GC sampling->analysis conclusion Determine Rate Constants (k₂) and Compare Reactivity analysis->conclusion caption Workflow for kinetic comparison of nucleophilic reactivity.

Caption: Workflow for kinetic comparison of nucleophilic reactivity.

Conclusion

  • For Nucleophilic Reactions: this compound is the far more reactive species. Its lower pKa facilitates the formation of the highly nucleophilic thiophenolate anion, which reacts at a significantly faster rate than the corresponding phenolate.[5][6][8]

  • For Electrophilic Aromatic Substitution: Both compounds are activated towards substitution at the positions ortho and para to the -SH and -OH groups. The precise reaction rates and isomer distributions will be subtly influenced by the interplay of all substituents, but they are expected to follow similar regiochemical pathways.

This guide underscores the importance of considering the fundamental properties of sulfur versus oxygen when designing synthetic routes. For applications requiring a potent nucleophile, the thiophenol derivative is the superior choice. For electrophilic substitutions, either compound can be used, with the choice likely depending on other factors such as starting material cost, potential side reactions like oxidation for the thiophenol, and desired downstream functionalities.

References

The Strategic Application of 5-Chloro-2-methylthiophenol in the Synthesis of Bioactive Phenothiazine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and scalability of synthesizing complex bioactive molecules. 5-Chloro-2-methylthiophenol has emerged as a valuable and versatile intermediate, particularly in the construction of substituted phenothiazine frameworks, a core structure in many antipsychotic and other centrally acting drugs. This guide provides a comprehensive comparison of synthetic routes involving this compound for the preparation of a target phenothiazine derivative, 8-chloro-3-methylphenothiazine, and evaluates its advantages against alternative synthetic strategies.

Introduction to this compound and its Synthetic Utility

This compound is an organosulfur compound distinguished by its unique substitution pattern on the benzene ring. This specific arrangement of a chloro, a methyl, and a thiol group makes it a strategic precursor for the synthesis of various heterocyclic compounds. Its primary application in the pharmaceutical industry lies in its potential to be converted into key intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the sulfur atom and the specific placement of the substituents allow for regioselective reactions, which are crucial in the multi-step synthesis of complex drug molecules.

Comparative Synthesis of 8-chloro-3-methylphenothiazine

A significant application of this compound is its role as a precursor to 2-amino-5-chloro-3-methylbenzenethiol, a key building block for the synthesis of 3-chloro-1-methyl-substituted phenothiazines. One such target molecule is 8-chloro-3-methylphenothiazine, a scaffold with potential antipsychotic activity based on the structure-activity relationships of phenothiazine drugs. The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2]

Route 1: Synthesis via Smiles Rearrangement starting from this compound

This proposed synthetic pathway leverages the Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution reaction.

Workflow for the Synthesis of 8-chloro-3-methylphenothiazine via Route 1

G cluster_0 Step 1: Amination cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Formylation cluster_3 Step 4: Smiles Rearrangement & Cyclization This compound This compound 2-Amino-5-chloro-3-methylbenzenethiol 2-Amino-5-chloro-3-methylbenzenethiol This compound->2-Amino-5-chloro-3-methylbenzenethiol Nitration, Reduction Diphenyl Sulfide Intermediate Diphenyl Sulfide Intermediate 2-Amino-5-chloro-3-methylbenzenethiol->Diphenyl Sulfide Intermediate o-halonitrobenzene, Base, Catalyst Formylated Intermediate Formylated Intermediate Diphenyl Sulfide Intermediate->Formylated Intermediate Formic Acid 8-chloro-3-methylphenothiazine 8-chloro-3-methylphenothiazine Formylated Intermediate->8-chloro-3-methylphenothiazine Alcoholic KOH

Caption: Synthetic workflow for 8-chloro-3-methylphenothiazine starting from this compound.

Experimental Protocol for the Synthesis of 3-Chloro-1-methyl-7-substituted-phenothiazines (General Procedure): [3]

  • Condensation to Diphenyl Sulfide: A solution of 2-amino-5-chloro-3-methylbenzenethiol (0.01 mol) and anhydrous sodium acetate (0.01 mol) in ethanol (25 ml) is refluxed. To this, an alcoholic solution of an appropriate o-halonitrobenzene (0.01 mol) is added, and the mixture is refluxed for three hours. The reaction mixture is then concentrated and cooled to induce precipitation. The resulting solid diphenyl sulfide intermediate is filtered and purified by crystallization from methanol.

  • Formylation: The synthesized diphenyl sulfide (0.01 mol) is refluxed in 90% formic acid (20 ml) for three hours to yield the formylated intermediate.

  • Smiles Rearrangement and Cyclization: The formylated intermediate is then treated with alcoholic potassium hydroxide solution to induce the Smiles rearrangement and subsequent cyclization to the final phenothiazine product. The product is purified by crystallization.

Alternative Route: Direct Cyclization

An alternative approach to phenothiazine synthesis involves the direct cyclization of a diphenylamine derivative with sulfur. While this method is historically significant, it often requires harsh reaction conditions and can lead to a mixture of products, complicating purification.

Performance Comparison

FeatureRoute 1: Smiles RearrangementAlternative Route: Direct Cyclization
Regioselectivity High, directed by the substitution pattern of the precursors.Often low, can lead to isomeric mixtures.
Reaction Conditions Generally milder than direct cyclization.Often requires high temperatures and harsh reagents.
Substrate Scope Tolerates a wider range of functional groups.Limited by the stability of substrates under harsh conditions.
Purification Generally more straightforward.Can be challenging due to the formation of byproducts.

Biological Activity and Signaling Pathway

Phenothiazine derivatives are well-known for their antipsychotic properties, which are primarily mediated by their ability to antagonize dopamine D2 receptors. The binding of phenothiazines to these receptors blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to Gi Protein Gi Protein D2 Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylates targets 8-chloro-3-methylphenothiazine 8-chloro-3-methylphenothiazine 8-chloro-3-methylphenothiazine->D2 Receptor Antagonizes

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by 8-chloro-3-methylphenothiazine.

Conclusion

This compound serves as a strategic and valuable precursor in the synthesis of substituted phenothiazines. The synthetic route involving the Smiles rearrangement offers significant advantages in terms of regioselectivity and milder reaction conditions compared to traditional direct cyclization methods. The resulting 8-chloro-3-methylphenothiazine scaffold holds promise as a potential antipsychotic agent by targeting the dopamine D2 receptor. Further research into optimizing the synthetic yield and conducting comprehensive biological evaluations of derivatives synthesized from this compound is warranted to fully explore their therapeutic potential.

References

Unlocking the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from 5-Chloro-2-methylthiophenol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, compounds derived from 5-Chloro-2-methylthiophenol are emerging as a class of molecules with significant biological activities. This guide provides a comparative analysis of the antimicrobial and antitumor properties of compounds structurally related to this compound, supported by experimental data and detailed methodologies to aid in the advancement of drug discovery and development. While direct derivatives of this compound are a subject of ongoing research, this guide focuses on structurally similar compounds to highlight the potential of this chemical motif.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of selected compounds that share structural similarities with derivatives of this compound. These compounds serve as valuable benchmarks for future research and development in this area.

Table 1: In Vitro Antitumor Activity of Thiophene and Benzenesulfonamide Derivatives
Compound IDTest CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
1 N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM1.8 ± 0.1--
2 N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM2.1 ± 0.8--
3 3-{4-Chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidineHCT-1168Cisplatin>20
4 Compound 20 (a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative)HCT-11612.8Cisplatin>20
5 Compound 24 (a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative)HCT-11612.7Cisplatin>20

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of Thiophenol and Related Derivatives
Compound IDTest CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
6 N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivative 10 Staphylococcus aureus (MRSA)4-8--
7 N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivative 16 Staphylococcus aureus (MRSA)4-8--
8 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)Staphylococcus aureus (MRSA)32Thymol>128
9 Thiophene-Isoxazole DerivativeStaphylococcus aureus-Ciprofloxacin-
10 Thiophene-Isoxazole DerivativeEscherichia coli-Ciprofloxacin-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activities presented in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, CCRF-CEM)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and reference drug (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and a reference drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.[2]

  • Serial Dilution: The test compounds are serially diluted in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Visualizing Pathways and Workflows

Understanding the potential mechanisms of action and the experimental processes is facilitated by clear visualizations.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation This compound This compound Derivative_Synthesis Chemical Synthesis This compound->Derivative_Synthesis Purified_Compound Purified Derivative Derivative_Synthesis->Purified_Compound Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Purified_Compound->Antimicrobial_Assay Antitumor_Assay Antitumor Assay (MTT Assay) Purified_Compound->Antitumor_Assay Data_Analysis Data Analysis (MIC / IC50) Antimicrobial_Assay->Data_Analysis Antitumor_Assay->Data_Analysis Lead_Compound Lead_Compound Data_Analysis->Lead_Compound Identification of Lead Compound

Caption: Experimental workflow for the synthesis and biological evaluation of compounds.

signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Test_Compound Test Compound (e.g., Thiophenol Derivative) Test_Compound->PI3K Inhibition

Caption: A hypothetical signaling pathway potentially targeted by antitumor compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-2-methylthiophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-2-methylthiophenol, ensuring the protection of personnel and compliance with safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3] All handling and disposal operations should be conducted within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this substance to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]
Body Protection A lab coat or chemical-resistant apron.[1][2]
Respiratory Protection Use only in a well-ventilated area or with a respirator if inhalation risk is high.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][6]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate disposal methods.

  • Halogenated Waste Stream: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[5] This includes the pure chemical, solutions, and any contaminated materials.

  • Avoid Mixing: Never mix this compound waste with non-halogenated solvents or other incompatible waste streams.[6][7]

Step 2: Waste Collection and Container Management

The integrity and labeling of waste containers are paramount for safe storage and transport.

  • Container Type: Use a sturdy, leak-proof, and chemically compatible container.[6] For liquid waste, ensure the container can be securely sealed.[6][8]

  • Labeling: Affix a hazardous waste label to the container immediately.[4][6] The label must clearly identify the contents, including "this compound" and any other components, along with the associated hazards.[6][7]

  • Container Filling: Do not overfill the waste container; a general rule is to fill it to no more than 90% of its capacity.[8] Keep the container closed except when adding waste.[4][6]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: Collect contaminated items such as pipette tips, gloves, and absorbent pads in a separate, sealed container or a heavy-duty plastic bag clearly marked as "Hazardous Waste" and listing the chemical contaminant.[4]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[6][9] The rinsate must be collected and disposed of as halogenated hazardous waste.[6][9] After rinsing, the container label should be defaced, and the container can then be disposed of according to institutional guidelines for clean lab glass or plastic.[6]

Step 4: Storage and Pickup

Temporary storage of hazardous waste requires a designated and safe location.

  • Storage Location: Store the sealed and labeled hazardous waste container in a well-ventilated, designated satellite accumulation area within the laboratory.[2][3] Ensure it is stored away from incompatible materials.[6]

  • Arrange for Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[10]

  • Clean-Up: Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste liquid or solid? A->B E Is the original container empty? A->E C Liquid Waste: Collect in a designated, sealed, and labeled halogenated waste container. B->C Liquid D Solid Waste (e.g., contaminated gloves, paper towels): Collect in a sealed and labeled hazardous waste bag/container. B->D Solid H Store sealed waste container(s) in a designated satellite accumulation area. C->H D->H F Triple-rinse with appropriate solvent. Collect rinsate as halogenated liquid waste. E->F Yes E->H No (contains residue) F->C G Deface label and dispose of empty container per institutional policy. F->G I Contact Environmental Health & Safety (EHS) for hazardous waste pickup. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-methylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-2-methylthiophenol

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 18858-06-5). The content herein outlines operational procedures, personal protective equipment (PPE), and disposal plans to ensure laboratory safety and proper chemical management.

Chemical Overview: this compound, also known as 5-chloro-2-methylbenzenethiol, is a colorless to pale yellow liquid with a characteristic strong, unpleasant thiol odor.[1] It is utilized in organic synthesis and as a chemical intermediate.[1] Due to its hazard profile, strict safety precautions are mandatory during handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Category 2. Causes skin irritation.[2][3]

  • Eye Irritation: Category 2. Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[2][3]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[2][3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required equipment. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

Body Part Protection Level Recommended Equipment & Specifications Rationale
Respiratory Primary Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[4]Prevents inhalation of harmful vapors and mists.[2]
Secondary For spill cleanup or if engineering controls fail, a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors is necessary.[5]Provides protection against respiratory irritation and acute inhalation toxicity.[2]
Hands Primary Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.[5][6]Protects against skin contact, which can cause irritation and dermal toxicity.[2][3] Standard nitrile gloves may offer limited protection and should be avoided for prolonged contact.[6]
Eyes/Face Primary Chemical safety goggles that meet ANSI Z87.1 or EN166 standards.[4][7]Protects against splashes that can cause serious eye irritation.[2]
Secondary A full-face shield should be worn over safety goggles during procedures with a high risk of splashing.[8]Provides an additional layer of protection for the entire face.
Body Primary A flame-retardant lab coat worn over personal clothing.[6]Provides a basic barrier against minor spills and contamination.
Secondary For larger quantities or splash-prone operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][6]Ensures full-body protection from chemical contact.
Footwear Primary Closed-toe, chemical-resistant shoes or boots.[6][9]Protects feet from spills and potential hazards on the laboratory floor.

Operational and Disposal Plans

Safe Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and operational.[7][10]

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe vapors or mist.[2]

  • Hygiene: Do not eat, drink, or smoke in the work area.[2][10] Wash hands and any exposed skin thoroughly after handling.[7]

  • Equipment: Use non-sparking tools and implement measures to prevent static discharge.[3][6]

Storage:

  • Container: Keep the chemical in a tightly closed, properly labeled container.[2][10]

  • Location: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][11] The storage area should be secure and accessible only to authorized personnel ("Store locked up").[2][3]

  • Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials to prevent hazardous chemical reactions.[6][11]

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated, using the fume hood to control vapor release.

  • Containment: For liquid spills, use a suitable absorbent material (e.g., vermiculite, dry sand) to contain the chemical.

  • Cleanup: Wearing the appropriate PPE (including respiratory protection), carefully collect the absorbed material into a suitable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If feeling unwell, call a poison control center or doctor.[3]

    • Ingestion: Rinse mouth with water.[2] Call a poison control center or doctor immediately.[3]

Chemical Waste Disposal Plan
  • Waste Classification: All waste containing this compound, including contaminated consumables and rinse water, must be treated as hazardous waste.[4]

  • Containerization: Collect chemical waste in a dedicated, properly labeled, and leak-proof container that is compatible with the chemical.[12] Keep the container closed except when adding waste.

  • Rinsate Collection: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[12]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[3][10] Do not dispose of this chemical down the drain or in the general trash.[12]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely managing this compound from initial planning to final disposal.

cluster_prep 1. Preparation & Planning cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol RiskAssessment Risk Assessment for Procedure LocateSafety Locate & Verify Safety Equipment (Fume Hood, Eyewash, Shower) RiskAssessment->LocateSafety SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) LocateSafety->SelectPPE DonPPE Don Correct PPE SelectPPE->DonPPE WorkInHood Perform Work in Chemical Fume Hood DonPPE->WorkInHood SafeHandling Use Safe Handling Practices (Avoid Contact, Ground Equipment) WorkInHood->SafeHandling Spill Spill or Exposure Occurs WorkInHood->Spill Potential Incident SegregateWaste Segregate Hazardous Waste (Liquid, Solid, Sharps) SafeHandling->SegregateWaste SafeHandling->Spill Potential Incident CleanWorkArea Decontaminate Work Area & Equipment SegregateWaste->CleanWorkArea DoffPPE Properly Doff & Dispose of Contaminated PPE CleanWorkArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreWaste Store Waste Container Securely WashHands->StoreWaste FirstAid Administer First Aid & Use Emergency Shower/Eyewash Spill->FirstAid Notify Notify Supervisor & EHS FirstAid->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.